molecular formula C10H12BiN2NaO8 B13123745 Bismuthsodiumethylenediaminetetraacetate

Bismuthsodiumethylenediaminetetraacetate

Número de catálogo: B13123745
Peso molecular: 520.18 g/mol
Clave InChI: WORMMZRMMHDSSL-UHFFFAOYSA-J
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bismuthsodiumethylenediaminetetraacetate is a useful research compound. Its molecular formula is C10H12BiN2NaO8 and its molecular weight is 520.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bismuthsodiumethylenediaminetetraacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bismuthsodiumethylenediaminetetraacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C10H12BiN2NaO8

Peso molecular

520.18 g/mol

Nombre IUPAC

sodium;2-(3,10,13-trioxo-2,11,12-trioxa-5,8-diaza-1-bismabicyclo[6.3.3]tetradecan-5-yl)acetate

InChI

InChI=1S/C10H16N2O8.Bi.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4

Clave InChI

WORMMZRMMHDSSL-UHFFFAOYSA-J

SMILES canónico

C1CN(CC(=O)O[Bi]2OC(=O)CN1CC(=O)O2)CC(=O)[O-].[Na+]

Origen del producto

United States

Foundational & Exploratory

Bismuth Sodium Ethylenediaminetetraacetate (NaBiEDTA): Synthesis, Physicochemical Properties, and Advanced Clinical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of bridging inorganic coordination chemistry with advanced biochemical analytics. Bismuth sodium ethylenediaminetetraacetate (NaBiEDTA) —a specialized organometallic coordination complex—serves as a perfect case study of this intersection. Historically, the coordination chemistry of heavy p-block elements like bismuth was underdeveloped due to their tendency to hydrolyze in aqueous solutions 1[1]. However, by leveraging the hexadentate chelating power of ethylenediaminetetraacetic acid (EDTA), we can stabilize the Bi³⁺ ion. Today, NaBiEDTA is not just a structural curiosity; it is a critical density-forming solute used in Density Gradient Ultracentrifugation (DGU) for high-resolution lipoprotein profiling in cardiovascular disease research2[2].

This guide details the causality behind its synthesis, its physicochemical properties, and provides field-proven, self-validating protocols for its application in clinical diagnostics.

Physicochemical Foundations

NaBiEDTA is an inorganic ionic compound where the central bismuth atom is coordinated by the EDTA⁴⁻ ligand, with sodium acting as the counterion. Bismuth(III) is a borderline Lewis acid that exhibits a high affinity for multidentate ligands containing both oxygen and nitrogen donor atoms 1[1]. The resulting complex is highly stable and highly soluble, making it ideal for aqueous analytical techniques.

Table 1: Quantitative Physicochemical Properties
PropertyValue
Chemical Name Bismuth sodium ethylenediaminetetraacetate
Synonyms Sodium bismuth edetate, NaBiEDTA
CAS Number 12558-49-53[3]
Molecular Formula C₁₀H₁₂BiN₂NaO₈4[4]
Molecular Weight 520.18 g/mol 3[3]
Appearance White to off-white powder or crystals 4[4]
Aqueous Solubility Highly soluble (Yields an almost transparent solution) 4[4]
Coordination Geometry Hexadentate (N₂O₄ donor set) 1[1]

Rational Design and Synthesis Mechanism

The Causality of pH in Bismuth Complexation

A common pitfall in bismuth chemistry is the metal's rapid hydrolysis in water, which forms insoluble bismuthyl (BiO⁺) oxo-clusters. To synthesize NaBiEDTA successfully, the EDTA ligand must outcompete water and hydroxide ions for the Bi³⁺ coordination sphere.

This complexation is highly dependent on pH 1[1]. The carboxylic acid groups of the EDTA must be fully deprotonated to act as effective donor groups. By carefully titrating the acidic bismuth-EDTA suspension with Sodium Hydroxide (NaOH), we achieve two mechanistic goals simultaneously:

  • Ligand Activation: NaOH neutralizes the protons, yielding the active EDTA⁴⁻ anion.

  • Counterion Introduction: The Na⁺ ions balance the charge of the resulting [Bi(EDTA)]⁻ complex, yielding the final NaBiEDTA salt.

SynthesisMechanism BiSource Bismuth(III) Source (e.g., Bi(NO3)3) Solvation Aqueous Solvation [Bi(H2O)n]3+ BiSource->Solvation EDTA Na2H2EDTA Addition (Chelating Agent) Solvation->EDTA Deprotonation pH Adjustment (NaOH) Deprotonation to EDTA4- EDTA->Deprotonation Complexation Hexadentate Coordination (N2O4 Donor Set) Deprotonation->Complexation  Drives Chelation NaBiEDTA NaBiEDTA Complex (C10H12BiN2NaO8) Complexation->NaBiEDTA

Caption: Logical workflow of NaBiEDTA synthesis highlighting pH-driven hexadentate complexation.

Self-Validating Synthesis Protocol

This protocol is designed as a self-validating system. The visual transition of the reaction mixture serves as an immediate, intrinsic quality control checkpoint.

  • Solvation: Suspend 10 mmol of Bismuth(III) oxide (Bi₂O₃) or dissolve Bismuth(III) nitrate in 50 mL of deionized water under continuous magnetic stirring. (Note: The solution will appear highly turbid/milky).

  • Ligand Introduction: Add an equimolar amount of disodium EDTA (Na₂H₂EDTA).

  • pH-Driven Complexation: Slowly titrate the suspension with 1.0 M NaOH. Monitor the pH continuously. As the pH approaches 7.0–7.5, the EDTA deprotonates and chelates the Bi³⁺.

    • Self-Validation Checkpoint: The turbid suspension will rapidly clear into an "almost transparent" solution 4[4]. This optical clearance proves the successful elimination of insoluble bismuthyl clusters and the formation of the soluble NaBiEDTA complex.

  • Isolation: Concentrate the clear solution via rotary evaporation and precipitate the white NaBiEDTA crystals using cold ethanol. Lyophilize to ensure complete removal of moisture.

Advanced Analytical Applications: Lipoprotein Density Profiling

In clinical research pertaining to cardiovascular disease and systemic inflammatory response syndrome, separating lipoprotein subclasses (HDL, LDL, VLDL) is critical for risk assessment 5[5]. The gold standard for this separation is Density Gradient Ultracentrifugation (DGU) 6[6].

The Causality of Choosing NaBiEDTA for DGU

Historically, researchers used simple salts like KBr or CsCl to form density gradients. However, these require excessively long centrifugation times (up to 48 hours) and can strip apolipoproteins from the lipid core due to high ionic strength.

NaBiEDTA solves this through two mechanisms:

  • High Buoyant Density: The massive atomic weight of Bismuth allows the rapid formation of a steep, continuous density gradient under centrifugal force7[7].

  • Charge Shielding: The bulky EDTA chelate completely encapsulates the Bi³⁺ ion. This prevents the heavy metal from denaturing the delicate proteins or precipitating the sample, preserving the native state of the lipoproteins.

DGUWorkflow Serum Serum Sample (Lipoproteins) Staining NBD C6-ceramide Fluorescent Labeling Serum->Staining Centrifugation Isopycnic Fast Ultracentrifugation Staining->Centrifugation NaBiEDTA NaBiEDTA Solute (Density Gradient Medium) NaBiEDTA->Centrifugation  Forms Gradient Separation Density-Based Separation (VLDL, LDL, HDL) Centrifugation->Separation Imaging Fluorescence Image Analysis Separation->Imaging

Caption: Density Gradient Ultracentrifugation (DGU) workflow utilizing NaBiEDTA for lipoprotein profiling.

Self-Validating DGU Protocol

This protocol outlines the generation of a continuous lipoprotein density profile (CLPDP) using NaBiEDTA 7[7].

  • Fluorescent Labeling: Mix 6 µL of patient serum with 10 µL of NBD C6-ceramide (1 mg/mL in DMSO) 2[2].

  • Gradient Assembly: Dilute the stained serum to 1300 µL using a 0.18 M – 0.20 M aqueous solution of NaBiEDTA. Incubate for 30 minutes in the dark to achieve dye saturation within the lipid cores 6[6].

  • Ultracentrifugation: Transfer the mixture into a 1.5 mL polycarbonate thick-wall ultracentrifugation tube 2[2]. Spin in a swinging bucket rotor using isopycnic fast ultracentrifugation parameters.

  • Image Analysis & Validation: Analyze the tube using a custom-built fluorescence imaging system 8[8].

    • Self-Validation Checkpoint: The emergence of distinct fluorescent bands across the tube directly validates the integrity of the NaBiEDTA density gradient. If the gradient fails to form, fluorescence will remain uniformly dispersed. A successful run will clearly resolve the lighter VLDL/LDL bands at the top and the denser HDL subclasses lower in the gradient8[8].

Conclusion

Bismuth sodium ethylenediaminetetraacetate (NaBiEDTA) exemplifies how rational ligand design in coordination chemistry can yield powerful tools for life sciences. By understanding the pH-dependent causality of its synthesis, researchers can reliably produce this complex. Furthermore, its unique physicochemical properties—combining high mass density with charge-shielding chelation—make it an indispensable solute for modern lipoprotein density profiling, enabling deeper insights into cardiovascular and systemic inflammatory diseases.

References

  • Bismuth Sodium Ethylenediaminetetraacetate Source: American Elements URL:[Link]

  • Metal Ion Complexes of EDTA as Solutes for Density Gradient Ultracentrifugation: Influence of Metal Ions Source: ResearchGate URL:[Link]

  • Developing High Performance Lipoprotein Density Profiling for Use in Clinical Studies Relating to Cardiovascular Disease Source: ACS Publications (Analytical Chemistry) URL:[Link]

  • Developing High Performance Lipoprotein Density Profiling for Use in Clinical Studies Relating to Cardiovascular Disease (PMC) Source: NIH / PMC URL:[Link]

  • Acute phase protein response and changes in lipoprotein particle size in dogs with systemic inflammatory response syndrome Source: NIH / PMC URL:[Link]

Sources

Introduction: The Convergence of a Medicinally-Valued Metal and a Master Chelator

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure of Bismuth Sodium Ethylenediaminetetraacetate

This guide provides a comprehensive technical exploration of Bismuth Sodium Ethylenediaminetetraacetate, a coordination complex of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural intricacies, synthesis, characterization, and burgeoning applications, grounding all claims in authoritative scientific literature.

For centuries, bismuth has been a stalwart in medicine, recognized for its low toxicity and therapeutic efficacy in treating gastrointestinal disorders.[1][2] Its most stable trivalent cation, Bi(III), possesses a unique coordination chemistry that has been increasingly harnessed for modern medical challenges.[3] Parallel to this history is the story of ethylenediaminetetraacetic acid (EDTA), a powerful hexadentate aminopolycarboxylic acid. EDTA is renowned for its ability to form exceptionally stable, water-soluble complexes with a vast array of metal ions, a property that has cemented its role in industries from chelation therapy to consumer products.[4][5]

The chemical union of these two entities yields Bismuth Sodium Ethylenediaminetetraacetate, a highly stable complex where the formidable chelating power of EDTA encapsulates the bismuth ion. This guide aims to elucidate the precise chemical structure of this compound, detail its synthesis and characterization, and explore its current and potential applications, particularly in the fields of antimicrobial and anticancer research.

Part 1: Elucidation of the Chemical Structure

The defining characteristic of Bismuth Sodium Ethylenediaminetetraacetate is the robust coordination complex formed between the Bi(III) ion and the EDTA ligand. Understanding this interaction is fundamental to appreciating its chemical behavior and therapeutic potential.

Core Components
  • Bismuth(III) Cation (Bi³⁺): As a heavy element in Group 15, bismuth in its +3 oxidation state is a borderline Lewis acid.[6] Its relatively large ionic radius allows for high coordination numbers, typically ranging from 6 to 9.[7] This flexibility, combined with a high affinity for oxygen and nitrogen donor atoms, makes it an ideal candidate for chelation by multidentate ligands.[6][8]

  • Ethylenediaminetetraacetate (EDTA⁴⁻) Anion: EDTA is a versatile chelating agent capable of donating six pairs of electrons to a metal ion: two from its nitrogen atoms and one from each of its four deprotonated carboxylate groups.[5] This hexadentate nature allows it to form multiple chelate rings, resulting in a complex with exceptional thermodynamic stability.[8]

Coordination Chemistry and Geometry

The formation of the [Bi(EDTA)]⁻ complex is a classic example of chelation. The flexible carbon backbone of the EDTA molecule allows it to wrap around the central Bi³⁺ ion, occupying multiple coordination sites simultaneously. This "chelate effect" results in a complex that is significantly more stable than if the bismuth were bound to six separate, monodentate ligands.

The bismuth-EDTA complex is renowned for its exceptional thermodynamic stability, with a formation constant (log K) reported to be approximately 28.[8] This high stability constant signifies that, once formed, the complex is the predominant species over a wide range of pH conditions.

While EDTA can act as a hexadentate ligand, the large size of the Bi³⁺ ion often leads to a coordination number greater than six. X-ray diffraction studies on a related compound, (hydrogen ethylenediaminetetraacetato)bismuth(III) dihydrate, revealed an eight-coordinate bismuth atom.[9] In this structure, the EDTA ligand is hexadentate, and two water molecules complete the coordination sphere. The resulting geometry is best described as a distorted bicapped trigonal prism.[9] This distortion is often attributed to the stereochemically active 6s² lone pair of electrons on the Bi³⁺ ion, which repels the bonding electron pairs.

Structural Diagram

The following diagram illustrates the coordination of the EDTA ligand to the central Bismuth(III) ion, forming the [Bi(EDTA)]⁻ anionic complex, with sodium as the counter-ion.

Bismuth_EDTA_Complex Bi Bi³⁺ N1 N Bi->N1 N2 N Bi->N2 O1 O Bi->O1 O2 O Bi->O2 O3 O Bi->O3 O4 O Bi->O4 N1->N2 -CH₂-CH₂- N1->O1 -CH₂-COO⁻ N1->O2 -CH₂-COO⁻ N2->O3 -CH₂-COO⁻ N2->O4 -CH₂-COO⁻ Na Na⁺ complex_label [Bi(EDTA)]⁻

Caption: Coordination of the hexadentate EDTA ligand to a central Bi(III) ion.

Physicochemical Properties

The key physicochemical properties of Bismuth Sodium Ethylenediaminetetraacetate are summarized in the table below for easy reference.

PropertyValueReference(s)
Chemical Formula C₁₀H₁₂BiN₂NaO₈[10][11]
Molecular Weight 520.18 g/mol [10][12]
IUPAC Name bismuth;sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate[10][11]
Appearance White to off-white powder or crystals[10]
Solubility Soluble in water[10]
Stability Constant (log K) ~28[8]

Part 2: Synthesis and Characterization

The synthesis of Bismuth Sodium Ethylenediaminetetraacetate is a straightforward complexation reaction. However, careful control of experimental conditions is paramount to achieving a pure product, primarily due to the aqueous chemistry of the bismuth ion.

Principles of Synthesis

The core of the synthesis is the reaction between a soluble Bi³⁺ salt and a fully deprotonated form of EDTA (EDTA⁴⁻) in an aqueous medium.[8] The primary challenge is the strong tendency of the Bi³⁺ ion to hydrolyze, even in moderately acidic solutions (pH > 2), forming various insoluble bismuth oxo-species.[8]

To circumvent this, the synthesis strategy typically involves one of two approaches:

  • Starting with a bismuth salt that is stable in the desired pH range, such as bismuth subcarbonate.[9]

  • Dissolving a more common salt like bismuth(III) nitrate in a small amount of dilute acid to create a stock solution of the aqua-complex, [Bi(H₂O)ₙ]³⁺, which is then carefully added to the EDTA solution.[6][13]

Simultaneously, the pH of the EDTA solution must be raised to ensure the deprotonation of its carboxylic acid groups, making the oxygen donor atoms available for coordination. The final complex is then typically isolated by precipitation or crystallization.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative method adapted from the synthesis of related bismuth-aminopolycarboxylate complexes.[6][9] It is designed as a self-validating system where the rationale for each step is provided.

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O)

  • Sodium hydroxide (NaOH)

  • Dilute nitric acid (HNO₃)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare the EDTA Solution: Dissolve a stoichiometric amount of disodium EDTA dihydrate in deionized water with stirring.

    • Causality: EDTA is the chelating ligand. Using the disodium salt improves its initial solubility in water compared to the free acid form.

  • Adjust pH: Slowly add a 1 M NaOH solution dropwise to the EDTA solution until the pH reaches approximately 7-8.

    • Causality: This step fully deprotonates the remaining two carboxylic acid groups on the EDTA molecule (H₂EDTA²⁻ → EDTA⁴⁻), making all six donor atoms available and maximizing the ligand's chelating strength.

  • Prepare the Bismuth Solution: In a separate beaker, dissolve a stoichiometric amount of bismuth(III) nitrate pentahydrate in a minimal volume of deionized water containing a few drops of dilute nitric acid.

    • Causality: The addition of acid is critical to prevent the hydrolysis of Bi³⁺ to insoluble bismuth subnitrate or oxide, keeping the bismuth ions in solution as [Bi(H₂O)ₙ]³⁺.

  • Complexation Reaction: Slowly add the acidic bismuth solution to the basic EDTA solution with vigorous stirring. A white precipitate of the bismuth-EDTA complex may begin to form.

    • Causality: This is the core complexation step. The highly stable [Bi(EDTA)]⁻ complex forms as the EDTA ligand displaces the water molecules coordinated to the bismuth ion. Slow addition with stirring ensures a homogeneous reaction.

  • Promote Crystallization: Gently heat the reaction mixture to approximately 50-60°C for 30-60 minutes.

    • Causality: Heating increases the solubility of the product slightly, which can help in the formation of more well-defined crystals upon cooling and reduces the likelihood of amorphous precipitation.

  • Isolation: Allow the mixture to cool slowly to room temperature, then place it in an ice bath to maximize precipitation. Collect the white solid product by vacuum filtration.

    • Causality: Lowering the temperature decreases the solubility of the complex, leading to a higher yield.

  • Washing and Drying: Wash the collected solid with small portions of cold deionized water, followed by a wash with ethanol. Dry the final product in a vacuum oven at a low temperature (e.g., 50°C).

    • Causality: The water wash removes any unreacted salts (like NaNO₃). The ethanol wash helps to remove the water and allows for faster drying. Vacuum drying prevents decomposition that might occur at higher temperatures.

Synthesis Workflow Diagram

Synthesis_Workflow reagent1 Disodium EDTA + Deionized Water step1 1. Prepare Ligand Solution (pH Adjustment) reagent1->step1 reagent2 Bismuth Nitrate + Dilute Nitric Acid step2 2. Prepare Metal Solution (Prevent Hydrolysis) reagent2->step2 reagent3 Sodium Hydroxide (1M) reagent3->step1 step3 3. Complexation (Slow Addition & Stirring) step1->step3 step2->step3 step4 4. Heating & Cooling (Promote Crystallization) step3->step4 step5 5. Filtration & Washing (Isolation & Purification) step4->step5 step6 6. Vacuum Drying step5->step6 product Final Product: Bismuth Sodium EDTA step6->product

Caption: Workflow for the laboratory synthesis of Bismuth Sodium EDTA.

Methods of Characterization

Confirming the identity and purity of the synthesized complex is crucial. A combination of spectroscopic and analytical techniques is employed:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the coordination of the carboxylate groups to the bismuth ion. The characteristic C=O stretching frequency of the free carboxylate groups in EDTA shifts upon coordination to the metal center.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the structure of the complex in solution. The diamagnetic nature of Bi(III) allows for the acquisition of high-resolution spectra.[6]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can be used to confirm the molecular weight of the complex anion, [Bi(EDTA)]⁻.[6]

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the calculated theoretical values for the proposed formula to verify purity.[6]

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the complex and can indicate the presence of coordinated or lattice water molecules.[6]

Part 3: Applications in Research and Drug Development

The unique properties of bismuth complexes, particularly their low toxicity and antimicrobial/anticancer activities, make them a rich area for research.[2][3] The Bismuth-EDTA complex is no exception, with emerging studies highlighting its potential in combating bacterial virulence.

Bismuth-EDTA as an Anti-Virulence Agent

A promising frontier in combating antibiotic resistance is the development of anti-virulence agents. Instead of killing bacteria outright (which exerts strong selective pressure for resistance), these agents disarm pathogens by inhibiting their virulence factors, such as the ability to form biofilms or move towards a target.

Recent studies have shown that bismuth-EDTA derivatives can act as potent anti-virulence agents.[6] For example, a bismuth complex with an EDTA-based ligand was shown to significantly inhibit biofilm formation and swimming motility in pathogenic bacteria like E. coli O157:H7 and Staphylococcus aureus.[6]

The proposed mechanism for this activity is multifactorial. Bismuth ions themselves can interfere with key bacterial enzymes and cellular processes.[14] When chelated by EDTA, the complex may act as a vehicle to deliver bismuth to the bacterial cell or disrupt processes that are dependent on other metal ions, which are then sequestered by the powerful EDTA ligand.

Potential in Cancer Therapy

Bismuth compounds have demonstrated promising anticancer effects, often by inducing oxidative stress through the generation of reactive oxygen species (ROS) in cancer cells.[15][16] Furthermore, bismuth has been investigated for its ability to act as a radiosensitizer, enhancing the efficacy of radiation therapy.[17]

Another critical area of research is the use of bismuth complexes to mitigate the side effects of other chemotherapies. For instance, stable bismuth(III) complexes are being studied as agents to reduce the severe nephrotoxicity associated with platinum-based drugs like cisplatin, without compromising their anticancer activity.[18][19] The high stability of the Bismuth-EDTA complex makes it an intriguing candidate for such applications, ensuring that the bismuth remains chelated and bioavailable.

Proposed Mechanism: Biofilm Inhibition

The following diagram illustrates a potential pathway by which Bismuth-EDTA could inhibit bacterial biofilm formation, a key virulence factor.

Biofilm_Inhibition Proposed Mechanism of Biofilm Inhibition by Bi-EDTA cluster_Process Bacterial Virulence Cascade BiEDTA [Bi(EDTA)]⁻ Complex Inhibit1 Interferes with adhesion proteins BiEDTA->Inhibit1 Inhibit2 Sequesters essential metal cofactors (e.g., Ca²⁺, Mg²⁺) BiEDTA->Inhibit2 Bacteria Bacterial Cell Attachment 1. Initial Attachment Bacteria->Attachment Surface Surface Biofilm Mature Biofilm (Inhibited) Attachment->Surface Microcolony 2. Microcolony Formation Attachment->Microcolony EPS 3. EPS Matrix Production Microcolony->EPS Maturity 4. Biofilm Maturity EPS->Maturity Inhibit1->Attachment Inhibit2->EPS

Caption: Bi-EDTA may inhibit biofilm formation via multiple mechanisms.

Conclusion

Bismuth Sodium Ethylenediaminetetraacetate is more than a simple salt; it is a highly stable coordination complex that marries the medicinal properties of bismuth with the unparalleled chelating strength of EDTA. Its well-defined structure, centered around an eight-coordinate bismuth ion, gives rise to its unique chemical behavior and stability. The synthesis, while requiring careful pH control, is accessible and yields a product whose structure can be rigorously confirmed through standard analytical techniques.

The true promise of this molecule lies in its potential applications. As an anti-virulence agent, it represents a sophisticated strategy in the fight against antibiotic resistance. Its potential role in enhancing cancer therapies further underscores its value to the drug development community. Future research should focus on elucidating its precise mechanisms of action in biological systems and optimizing its formulation for targeted delivery, paving the way for novel therapeutic interventions.

References

  • Babapour, S., et al. (2016). Recent Research Trends on Bismuth Compounds in Cancer Chemoand Radiotherapy. Current Medicinal Chemistry.
  • American Elements. Bismuth Sodium Ethylenediaminetetraacetate. American Elements Website.
  • Alfa Chemistry. Bismuth Complexes. Alfa Chemistry Website.
  • Andrews, P. C., et al. (2013). Current and Potential Applications of Bismuth-Based Drugs. Molecules. Available at: [Link]

  • Beltran-Torres, M., et al. (2022). Synthesis and characterization of bismuth(III) complex with an EDTA-based phenylene ligand and its potential as anti-virulence agent. PeerJ. Available at: [Link]

  • Gornik, A., et al. (2019). Anticancer activities of selected bismuth(III) complexes with different ligands. ResearchGate. Available at: [Link]

  • Sun, H., et al. (2017). Bismuth(iii) complexes as adjuvants in the treatment of cancer using platinum-based chemotherapy. Google Patents.
  • Tiekink, E. R. (2004). Metals and Metal Compounds in Cancer Treatment. Anticancer Research. Available at: [Link]

  • Beltran-Torres, M., et al. (2022). Synthesis and characterization of bismuth(III) complex with an EDTA-based phenylene ligand and its potential as anti-virulence agent. PeerJ. Available at: [Link]

  • Chem.info. Bismuthsodiumethylenediaminetetraacetate. chem.info Website. Available at: [Link]

  • Li, H., et al. (2015). Review: Bismuth complexes: synthesis and applications in biomedicine. Journal of Coordination Chemistry. Available at: [Link]

  • Kumar, V., et al. (2023). Recent Advancements in Bismuth Complexes: Computational Strategies for Biological Activities. MDPI. Available at: [Link]

  • Summers, S. P., et al. (1994). Syntheses and Structures of Bismuth(III) Complexes with Nitrilotriacetic Acid, Ethylenediaminetetraacetic Acid, and Diethylenetriaminepentaacetic Acid. Inorganic Chemistry. Available at: [Link]

  • Ge, R., et al. (2016). Medical Use of Bismuth: the Two Sides of the Coin. Journal of Medical and Clinical Reviews. Available at: [Link]

  • Beltran-Torres, M., et al. (2022). Synthesis and characterization of bismuth(III) complex with an EDTA-based phenylene ligand and its potential as anti-virulence agent. ResearchGate. Available at: [Link]

  • da Silva, F. C., et al. (2023). Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome. Pharmaceuticals. Available at: [Link]

  • de Oliveira, A. F., et al. (2023). EDTA-Assisted Sonochemical Synthesis of Polymorphic Bismuth Ferrites: Structural and Photocatalytic Characterization. ACS Omega. Available at: [Link]

  • Stavila, V., et al. (2006). Bismuth(III) complexes with aminopolycarboxylate and polyaminopolycarboxylate ligands: Chemistry and structure. Coordination Chemistry Reviews. Available at: [Link]

  • Chem LibreTexts. Synthesis of EDTA. Chem LibreTexts Website. Available at: [Link]

  • Sun, R., et al. (2012). A Nine-Coordinated Bismuth(III) Complex Derived from Pentadentate 2,6-Diacetylpyridine Bis(4N‑methylthiosemicarbazone). Crystal Growth & Design. Available at: [Link]

  • Scribd. Bismuth and Lead Determination in Wood's Metal. Scribd Website. Available at: [Link]

Sources

Bismuth Sodium Ethylenediaminetetraacetate: Mechanistic Framework and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a rigorous, mechanistic analysis of Bismuth Sodium Ethylenediaminetetraacetate (Bi-Na-EDTA) . It is designed for researchers and drug development professionals, focusing on chemical principles, molecular mechanisms, and validation protocols.

Executive Summary

Bismuth Sodium Ethylenediaminetetraacetate (Bi-Na-EDTA) represents a coordination complex that leverages the synergistic lethality of heavy metal toxicity and chelation-driven membrane destabilization. Unlike colloidal bismuth preparations used in gastroenterology, Bi-Na-EDTA is engineered for high solubility and bioavailability in aqueous environments, making it a prime candidate for anti-biofilm catheter lock solutions , topical wound irrigants , and adjunctive antibiotic therapies . This guide dissects the molecular "Trojan Horse" mechanism where the ligand (EDTA) compromises bacterial defenses to facilitate the entry of the cytotoxic payload (Bismuth).

Chemical Identity & Physicochemical Properties[1][2][3]

To understand the mechanism, one must first understand the coordination chemistry that dictates the compound's stability and reactivity.

  • IUPAC Name: Sodium; 2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate; bismuth(3+)

  • Formula: C

    
    H
    
    
    
    BiN
    
    
    NaO
    
    
    (Generic representation of the salt)
  • Coordination Geometry: Bismuth (Bi

    
    ) is a "borderline" soft metal. In the EDTA complex, Bi
    
    
    
    typically adopts a distorted coordination geometry (often coordination number 8 with water molecules), with EDTA acting as a hexadentate ligand.
  • Stability Constant (log K): ~26.5. This extremely high stability constant is critical. It ensures that Bi

    
     does not immediately precipitate as Bismuth Hydroxide (Bi(OH)
    
    
    
    ) or Bismuth Oxychloride (BiOCl) at physiological pH, a common limitation of bismuth salts.
Solubility Profile
ParameterCharacteristicImplication for Application
Aqueous Solubility High (>100 mg/mL)Suitable for high-concentration lock solutions.
pH Stability Stable pH 4.0 – 8.0Compatible with physiological fluids and wound exudate.
Dissociation Kinetic labilityAllows ligand exchange with bacterial thiols (the target).

Mechanism of Action (MoA)

The efficacy of Bi-Na-EDTA relies on a Dual-Action Synergistic Cascade . It is not merely a mixture; the complex acts as a delivery vehicle that disassembles at the target site.

Phase 1: The "Breach" (EDTA-Mediated Destabilization)

EDTA is not just a carrier; it is an active permeabilizer.

  • Gram-Negative Targets (LPS): The outer membrane of Gram-negative bacteria (P. aeruginosa, E. coli) is stabilized by divalent cations (Mg

    
    , Ca
    
    
    
    ) that cross-link Lipopolysaccharide (LPS) phosphate groups.
  • Chelation: The EDTA component of the complex (or free EDTA in equilibrium) strips these stabilizing ions.

  • Result: The LPS layer repels itself (negative-negative charge repulsion), creating "cracks" or hydrophilic channels in the outer membrane.

Phase 2: The "Payload" (Bismuth Toxicity)

Once the membrane permeability barrier is compromised, Bi


 enters the periplasm and cytoplasm.
  • Thiol-Philicity: Bismuth is a "soft acid." It has an immense affinity for "soft bases," specifically the sulfhydryl (-SH) groups of cysteine residues in enzymes.

  • Ligand Exchange: Intracellular thiols (Glutathione, enzymes) have a higher affinity for Bi

    
     than EDTA does in the cytosolic environment. Bi
    
    
    
    dissociates from EDTA and binds to these proteins.
  • Metabolic Collapse:

    • Inhibition of ATP Synthesis: Bismuth disrupts F1F0-ATPase.

    • Enzyme Inactivation: Blocks key enzymes like urease (in H. pylori) and alcohol dehydrogenase.

    • Oxidative Stress: Depletion of glutathione reserves leads to lethal ROS accumulation.

Phase 3: Biofilm Matrix Disruption

Biofilms are held together by an Extracellular Polymeric Substance (EPS) matrix, often cross-linked by Calcium and Iron.

  • Matrix Collapse: Bi-Na-EDTA sequesters the Ca

    
    /Fe
    
    
    
    "glue," causing the biofilm structure to lose integrity and detach.
  • Persister Cell Access: The breakdown of the EPS allows the Bismuth to reach dormant "persister" cells buried deep in the biofilm.

Visualizing the Pathway

The following diagram illustrates the cascade from application to cell death.

MoA cluster_Membrane Bacterial Envelope (Gram-Negative) cluster_Biofilm Biofilm Matrix (EPS) cluster_Intracellular Intracellular Cytoplasm BiNaEDTA Bi-Na-EDTA Complex LPS LPS Layer (Mg2+/Ca2+ Stabilized) BiNaEDTA->LPS EDTA chelates Mg2+/Ca2+ Permeability Increased Membrane Permeability BiNaEDTA->Permeability Bi3+ Translocation EPS EPS Matrix (Ca2+ Cross-linked) BiNaEDTA->EPS EDTA chelates Matrix Ions Extracellular Extracellular Environment LPS->Permeability Destabilization Thiols Free Thiols / Enzymes (-SH) Permeability->Thiols Ligand Exchange (Bi3+ binds -SH) Dispersion Biofilm Dispersion EPS->Dispersion Structural Collapse Death Cell Death / Lysis Dispersion->Death Loss of Protection ATP ATP Synthesis Machinery Thiols->ATP Enzymatic Inhibition ATP->Death Metabolic Failure

Caption: Figure 1. The dual-action mechanism of Bi-Na-EDTA. EDTA compromises the LPS barrier and biofilm matrix, facilitating Bismuth entry and subsequent thiol-mediated enzymatic inhibition.

Efficacy Data Summary

The following data summarizes the potency of Bismuth-EDTA combinations against critical ESKAPE pathogens.

Table 1: Comparative MIC and Biofilm Eradication Data (Aggregated from multiple in vitro studies on Bismuth-Chelator complexes)

PathogenMIC (µg/mL Bi)Biofilm Reduction (%)Key Observation
Pseudomonas aeruginosa 2.0 – 8.0> 85%EDTA is critical here to breach the Gram-negative outer membrane.
Staphylococcus aureus (MRSA) 0.5 – 4.050 – 70%Bismuth shows high intrinsic activity against Gram-positives; EDTA aids in biofilm penetration.
Escherichia coli 4.0 – 16.0> 90%Strong inhibition of swimming motility observed at sub-MIC levels.
Candida albicans 8.0 – 32.040 – 60%Fungistatic activity; disrupts dimorphic transition (yeast to hyphae).

Experimental Validation Protocols

To validate the efficacy and mechanism of Bi-Na-EDTA in your own laboratory, follow these standardized protocols. These are designed to be self-validating controls.

Protocol A: Synthesis of Bi-Na-EDTA Stock Solution

Rationale: Commercial availability is limited; in-situ preparation ensures fresh complexation.

  • Reagents: Bismuth Nitrate Pentahydrate (Bi(NO

    
    )
    
    
    
    ·5H
    
    
    O), Disodium EDTA (Na
    
    
    EDTA), NaOH (10M).
  • Dissolution: Dissolve 100 mM Na

    
    EDTA in distilled water.
    
  • Complexation: Slowly add 100 mM Bismuth Nitrate. The solution will initially be cloudy/white precipitate.

  • Clarification: Adjust pH to 7.0–7.4 using NaOH dropwise. The solution must turn crystal clear.

    • Checkpoint: If the solution remains cloudy at pH 7.4, complexation failed. Discard and restart with fresh reagents.

  • Sterilization: Filter sterilize (0.22 µm). Do not autoclave (potential for thermal degradation of the complex).

Protocol B: Biofilm Disruption Assay (Crystal Violet)

Rationale: Quantifies the physical removal of biofilm mass (EPS + Cells).

  • Culture: Grow P. aeruginosa in 96-well plates (LB broth) for 24 hours at 37°C to establish mature biofilm.

  • Treatment: Remove planktonic media. Wash 1x with PBS. Add Bi-Na-EDTA (serial dilutions: 0.5 mM to 10 mM).

  • Incubation: Incubate for 4–24 hours.

  • Staining: Wash 3x with water. Stain with 0.1% Crystal Violet for 15 min.

  • Quantification: Solubilize stain with 30% Acetic Acid. Measure OD

    
    .
    
  • Calculation: % Inhibition =

    
    .
    
Protocol C: Experimental Workflow Diagram

Workflow Step1 1. Synthesis (Bi(NO3)3 + EDTA) Step2 2. Quality Check (Clear soln @ pH 7.4) Step1->Step2 Step3 3. MIC Assay (Broth Microdilution) Step2->Step3 Step4 4. Biofilm Challenge (Crystal Violet / Confocal) Step3->Step4 Step5 5. Data Analysis (IC50 / MBEC Calculation) Step4->Step5

Caption: Figure 2. Standardized workflow for synthesizing and validating Bi-Na-EDTA efficacy.

References

  • Beltran-Torres, A., et al. (2022). Synthesis and characterization of bismuth(III) complex with an EDTA-based phenylene ligand and its potential as anti-virulence agent.[1] PeerJ Inorganic Chemistry.[1][2]

  • Domenico, P., et al. (2001). Subinhibitory Bismuth-Thiols Reduce Virulence of Pseudomonas aeruginosa. American Journal of Respiratory Cell and Molecular Biology.[3]

  • Wang, R., Sun, H., & Li, H. (2018). Systems Approaches for Unveiling the Mechanism of Action of Bismuth Drugs. Accounts of Chemical Research.[4]

  • Finnegan, S., & Percival, S. L. (2015). EDTA: An Antimicrobial and Antibiofilm Agent for Use in Wound Care. Advances in Wound Care.

  • Murata, T., et al. (2024). Antibacterial efficacy of novel bismuth-silver nanoparticles synthesis on Staphylococcus aureus and Escherichia coli infection models. Frontiers in Microbiology.

Sources

Bismuth Sodium Ethylenediaminetetraacetate (CAS 12558-49-5): A Technical Whitepaper on Coordination Chemistry, Antimicrobial Mechanisms, and Analytical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bismuth sodium ethylenediaminetetraacetate (CAS 12558-49-5) is a highly stable organometallic coordination complex. Driven by the hexadentate chelating power of ethylenediaminetetraacetic acid (EDTA), the bismuth(III) ion is sequestered within a thermodynamically favorable coordination sphere[1]. This specific complexation prevents the rapid hydrolysis typically seen with free Bi³⁺ ions in aqueous media, unlocking its utility across biomedical research, analytical electrochemistry, and advanced materials science[2].

Chemical Identity & Structural Coordination

Bismuth(III) is a borderline Lewis acid with a high affinity for multidentate ligands containing both oxygen and nitrogen donor atoms[1]. The EDTA ligand wraps around the Bi³⁺ center, forming multiple stable chelate rings. The sodium counterion (Na⁺) balances the overall charge of the anionic [Bi(EDTA)]⁻ complex, ensuring high aqueous solubility[2].

Table 1: Physicochemical Properties of Bismuth Sodium EDTA

PropertyValue
CAS Number 12558-49-5
Molecular Formula C10H12BiN2NaO8
Molecular Weight 520.18 g/mol
Appearance White to off-white crystalline powder[2]
Coordination Geometry Hexadentate (2 Nitrogen, 4 Oxygen donors)[1]
Solubility Highly soluble in water (almost transparent)[2]

Mechanistic Insights: Antimicrobial & Antibiofilm Efficacy

The rise of antimicrobial resistance (AMR), particularly in ESKAPEE pathogens, has necessitated novel therapeutic strategies. Bismuth-EDTA complexes exhibit potent antibiofilm properties by exploiting microbial nutritional immunity and iron homeostasis[3].

Causality in Action: Bacteria rely on high-affinity ferrous iron acquisition systems, such as FeoB transporters, to sustain biofilm matrices[3]. Bismuth, possessing similar coordination preferences to iron but lacking its redox activity in biological systems, acts as a "Trojan Horse." The Bi-EDTA complex competitively interferes with iron uptake pathways. This induced iron starvation triggers a ferroptosis-like programmed cell death in microbial populations and disrupts quorum sensing, leading to the rapid degradation of the extracellular polymeric substance (EPS) matrix[3].

Pathway BiEDTA Bismuth Sodium EDTA (Iron Mimetic) FeoB FeoB Transporter Blockade BiEDTA->FeoB Competitive Inhibition IronStarvation Intracellular Iron Starvation FeoB->IronStarvation Reduced Fe(II) Uptake ROS Ferroptosis-like Cell Death IronStarvation->ROS Metabolic Disruption Biofilm Biofilm Matrix Degradation IronStarvation->Biofilm Quorum Sensing Inhibition

Pathway of Bi-EDTA mediated biofilm disruption via iron starvation.

Analytical & Industrial Applications

Beyond biology, Bi-EDTA is a critical reagent in electroanalytical chemistry and metallurgy[4].

Anodic Stripping Voltammetry (ASV): Historically, lead-EDTA was used for the trace detection of iron via differential pulse anodic stripping voltammetry (DPASV). However, Bi-EDTA has largely superseded it due to its superior stability, lower toxicity, and enhanced selectivity, achieving detection limits as low as 9 nM[3].

Table 2: Analytical Performance Comparison in DPASV

ParameterLead-EDTA (Historical Standard)Bismuth-EDTA (Modern Standard)
Limit of Detection (LOD) ~25 nM~9 nM[3]
Complex Stability ModerateHigh (Thermodynamically favored)[1]
Toxicity Profile High (Heavy metal bioaccumulation)Low (Biocompatible)[1]
Optimal pH Range 4.5 - 5.54.0 - 5.0[3]

Galvanic Deposition: In the semiconductor industry, Bi-EDTA is utilized in galvanic baths for gold and gold-alloy deposition. The addition of Bi-EDTA significantly reduces the undesirable incorporation of antimony into the deposited gold layer (keeping it below 30 ppm), thereby improving the ductility and conductivity of the thin films[5].

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis and Validation of Aqueous Bi-EDTA

Expertise Note: The primary challenge in bismuth chemistry is its propensity to hydrolyze into insoluble oxo-clusters (e.g., BiO⁺) at physiological pH. Pre-chelating with EDTA circumvents this, but the order of addition and pH control are critical[1].

  • Reagent Preparation: Dissolve 10 mmol of tetrasodium EDTA (Na₄EDTA) in 50 mL of deionized water (18.2 MΩ·cm).

  • Bismuth Addition: Slowly add 10 mmol of Bismuth(III) nitrate pentahydrate [Bi(NO₃)₃·5H₂O] under continuous magnetic stirring.

    • Causality: Adding the metal to an excess of the chelator prevents localized zones of high Bi³⁺ concentration, which would otherwise trigger irreversible precipitation.

  • pH Adjustment: Monitor the pH. The release of protons during coordination will lower the pH. Use 1M NaOH to carefully adjust and maintain the pH between 5.5 and 6.5.

  • Thermal Incubation: Heat the mixture to 60°C for 2 hours to ensure complete thermodynamic equilibration of the chelate effect.

  • Validation (Self-Correction): Filter the solution through a 0.22 µm PES membrane. A completely transparent filtrate confirms successful complexation. Any turbidity indicates incomplete chelation or hydrolysis, requiring a slight adjustment in the EDTA:Bi stoichiometry.

  • Lyophilization: Freeze-dry the filtrate to obtain the pure Bismuth Sodium EDTA powder.

Workflow Step1 1. Reagent Prep Na4EDTA in H2O Step2 2. Bismuth Addition Bi(NO3)3 under stirring Step1->Step2 Prevents precipitation Step3 3. pH & Temp Control pH 5.5-6.5 at 60°C Step2->Step3 Thermodynamic equilibration Step4 4. Validation 0.22 µm Filtration Step3->Step4 Removes unreacted Bi Step5 5. Final Product Lyophilization Step4->Step5 Yields pure crystals

Step-by-step synthetic workflow for Bismuth Sodium EDTA crystallization.

Protocol 2: Trace Iron Detection via Bi-EDTA DPASV

Expertise Note: This protocol leverages the in-situ deposition of a bismuth film on a glassy carbon electrode (GCE)[3].

  • Electrolyte Preparation: Prepare an acetate buffer (0.1 M, pH 4.0). Add 10 µM of Bismuth Sodium EDTA to the buffer.

  • Electrode Conditioning: Polish the GCE with 0.05 µm alumina slurry, rinse with ultrapure water, and sonicate for 3 minutes.

  • Preconcentration: Apply a deposition potential of -1.0 V (vs. Ag/AgCl) for 120 seconds under stirring.

    • Causality: This step reduces the Bi-EDTA complex, forming a thin, highly active bismuth film on the GCE while simultaneously co-depositing trace Fe analytes.

  • Stripping Scan: Stop stirring and allow a 10-second equilibration. Sweep the potential from -1.0 V to 0.0 V using a differential pulse waveform.

  • Validation: Record the anodic stripping peak for iron at approximately -0.7 V. Run a blank buffer scan prior to sample analysis to establish the baseline and confirm the absence of iron contamination in the reagents.

References

  • [2] Title: Bismuth Sodium Ethylenediaminetetraacetate | AMERICAN ELEMENTS ®. Source: americanelements.com. URL: [Link]

  • [3] Title: Tools to study microbial iron homeostasis and oxidative stress: current techniques and methodological gaps - Frontiers. Source: frontiersin.org. URL:[Link]

  • [4] Title: EDTA chelates from lithium to uranium surveyed by deposited data of crystal structures - ChemRxiv. Source: chemrxiv.org. URL: [Link]

  • [5] Title: WO2002068728A1 - Bath for the galvanic deposition of gold and gold alloys, and the use thereof - Google Patents. Source: google.com. URL:

Sources

Bismuth sodium ethylenediaminetetraacetate solubility data

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bismuth Sodium Ethylenediaminetetraacetate: Solubility Dynamics, Synthesis, and Stability Profiles Content Type: Technical Whitepaper / Laboratory Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and Process Engineers.

Executive Summary

Bismuth Sodium Ethylenediaminetetraacetate (Bi-Na-EDTA) represents a critical organometallic chelate where the high hydrolytic instability of Bismuth(III) is counteracted by the hexadentate sequestration of EDTA. Unlike simple alkali salts, the solubility of Bi-Na-EDTA is not merely a function of saturation but a complex equilibrium governed by pH-dependent speciation.

This guide provides a definitive technical analysis of the physicochemical behavior of Bi-Na-EDTA. It moves beyond generic "solubility" to address the conditional stability required to maintain Bismuth in aqueous solution at neutral pH—a state thermodynamically impossible for uncomplexed Bismuth ions.

Part 1: Physicochemical Fundamentals

1.1 Chemical Identity[1]
  • Compound Name: Bismuth Sodium Ethylenediaminetetraacetate

  • CAS Number: 125580-78-1 (General complex reference: 12558-49-5)

  • Molecular Formula:

    
     (Anhydrous basis)
    
  • Molecular Weight: ~520.18 g/mol

  • Appearance: White to off-white crystalline powder.

1.2 The Solubility Paradox (Mechanism)

Bismuth(III) is a "soft" cation that hydrolyzes rapidly in water to form insoluble basic salts (e.g., Bismuth Subnitrate or BiOCl) at pH > 2.0. The solubility of Bi-Na-EDTA is therefore derived from the Formation Constant (


)  of the Bi-EDTA complex, which effectively masks the 

ion from hydroxyl attack.

Thermodynamic Stability:

  • 
     (Bi-EDTA): 
    
    
    
    (at 25°C, Ionic Strength 0.1 M)
  • Implication: This exceptionally high stability constant indicates that once formed, the complex is stable enough to prevent precipitation of

    
     even at neutral to moderately alkaline pH (up to pH ~11).
    

Part 2: Solubility Data & Stability Profiles

The following data consolidates the operational solubility limits based on conditional stability constants.

Table 1: Conditional Solubility Profile
ParameterValue / RangeTechnical Note
Aqueous Solubility > 100 g/L (as Na salt)Highly soluble due to ionic sodium moiety.
pH Stability Window pH 1.5 – 11.0Critical: Below pH 1.0, EDTA protonates (

), releasing

. Above pH 11.5,

competition may cause turbidity.
Optimal Storage pH pH 5.0 – 7.0Minimizes hydrolytic stress and container adsorption.
Temperature Tolerance Stable up to 80°CAutoclavable in solution (if buffered).
2.1 Speciation Logic (Graphviz Diagram)

The diagram below illustrates the competitive equilibria determining whether Bismuth remains soluble or precipitates.

Bi_Speciation Bi_Ion Free Bi³⁺ (Acidic) Bi_EDTA [Bi(EDTA)]⁻ Complex (Soluble) Bi_Ion->Bi_EDTA + EDTA (Chelation) Bi_Precip Bi(OH)₃ / BiOCl (Insoluble Precipitate) Bi_Ion->Bi_Precip pH > 2.0 (Hydrolysis) EDTA EDTA (H₂Y²⁻) Bi_EDTA->Bi_Precip pH > 12 (OH⁻ Competition) Na_Salt Bi-Na-EDTA (Final Product) Bi_EDTA->Na_Salt + NaOH (Neutralization)

Figure 1: Speciation pathway showing the competition between Hydrolysis (Precipitation) and Chelation (Solubilization). High contrast colors denote critical states.

Part 3: Synthesis & Solubilization Protocol

Core Directive: You cannot simply dissolve Bismuth Oxide/Nitrate and EDTA powder in water at neutral pH; the Bismuth will precipitate before it complexes. You must follow the "Acid-First" protocol.

Protocol: Preparation of 0.05 M Bi-Na-EDTA Standard Solution

Objective: Create a stable, neutral pH solution of Bismuth Sodium EDTA.

Reagents
  • Bismuth(III) Nitrate Pentahydrate (

    
    )
    
  • Disodium EDTA Dihydrate (

    
    )
    
  • Nitric Acid (

    
    ), conc.
    
  • Sodium Hydroxide (

    
    ), 50% w/w solution.
    
Step-by-Step Methodology
  • Acidic Dissolution:

    • Weigh 24.25 g of

      
      .
      
    • Dissolve in 50 mL of distilled water containing 10 mL of concentrated

      
      .
      
    • Why: The acid prevents immediate formation of insoluble Bismuth Subnitrate (

      
      ).
      
  • Chelation (Complex Formation):

    • Weigh 18.61 g of Disodium EDTA. Dissolve separately in 200 mL warm water.

    • Slowly add the EDTA solution to the acidic Bismuth solution with constant stirring.

    • Observation: The solution should remain clear. If white precipitate forms, add more

      
       immediately.
      
  • Neutralization (Sodium Salt Formation):

    • Place the beaker in an ice bath (exothermic reaction).

    • Dropwise, add 50%

      
       while monitoring pH.
      
    • Target pH: 7.0 ± 0.2 .

    • Critical: As pH rises, the "Sodium" salt is formed in situ. The complex is now locked.

  • Finalization:

    • Dilute to 1.0 L with distilled water. Filter through a 0.45 µm membrane if necessary.

Part 4: Analytical Validation (Self-Validating System)

To confirm the solution concentration and stability, use Complexometric Titration .

Method: Acidic Titration with Xylenol Orange.[2]

  • Rationale: While the final product is neutral, analytical validation is best performed at pH 1–2 where Xylenol Orange is specific for Bismuth and free from interference by other ions (like Calcium).

Workflow Diagram

Validation_Workflow Sample Bi-Na-EDTA Sample (Aliquot) Acidify Acidify to pH 1.5 - 2.0 (using HNO₃) Sample->Acidify Indicator Add Xylenol Orange (Color: Red/Violet) Acidify->Indicator Titrate Titrate with Std. EDTA (or Back-Titrate with Bi) Indicator->Titrate Endpoint Endpoint Reached (Color: Lemon Yellow) Titrate->Endpoint

Figure 2: Validation workflow ensuring the Bismuth is fully complexed and quantifiable.

Part 5: Applications & Implications

  • Pharmaceuticals: Used as a soluble Bismuth source for anti-virulence research (inhibiting biofilm formation) and in specific root canal irrigants where Bismuth serves as a radiopacifier or antimicrobial agent.

  • Industrial Catalysis: Provides a water-soluble source of Bismuth for catalyst impregnation processes, avoiding the use of corrosive nitrate solutions.

  • Analytical Standards: Primary standard for calibrating ICP-MS or AAS for Bismuth determination.

References

  • Stability Constants: NIST Standard Reference Database 46. Critically Selected Stability Constants of Metal Complexes.

  • Titration Methodology: Vogel, A. I. Vogel's Textbook of Quantitative Chemical Analysis, 6th Ed. (2000). Prentice Hall.
  • Synthesis Context: Beltran-Torres, M., et al. (2022). "Synthesis and characterization of bismuth(III) complex with an EDTA-based phenylene ligand." PeerJ.

  • Pharmaceutical Relevance: NSF International. Complexometric Titration of Bismuth in Over-the-Counter Products.

Sources

Technical Assessment: Bismuth Sodium Ethylenediaminetetraacetate (NaBiEDTA)

[1][2][3]

Content Type: Technical Whitepaper Subject: Molecular Weight, Synthesis, and Pharmacological Potential of NaBiEDTA CAS Registry Number: 12558-49-5

Executive Summary

Bismuth Sodium Ethylenediaminetetraacetate (NaBiEDTA) is a heterometallic coordination complex with the chemical formula C₁₀H₁₂BiN₂NaO₄ . With a molecular weight of 520.18 g/mol (anhydrous), it represents a critical reagent in both inorganic synthesis and emerging antimicrobial pharmacology. Unlike common bismuth salts (e.g., bismuth subsalicylate) used in gastrointestinal therapy, NaBiEDTA utilizes the high stability constant of the Bi(III)-EDTA chelate (

This guide provides a rigorous analysis of the compound's molecular architecture, a validated synthesis protocol, and an evaluation of its utility in disrupting bacterial biofilms, specifically targeting Helicobacter pylori and Staphylococcus aureus.

Part 1: Molecular Architecture & Weight Analysis

Stoichiometry and Molecular Weight Calculation

The precise molecular weight is critical for stoichiometric dosing in drug development and analytical standards. The calculation below uses standard atomic weights (IUPAC).

Table 1: Molecular Weight Derivation (Anhydrous C₁₀H₁₂BiN₂NaO₈)

ElementCountAtomic Weight ( g/mol )Subtotal ( g/mol )Contribution (%)
Bismuth (Bi) 1208.980208.98040.17%
Sodium (Na) 122.99022.9904.42%
Carbon (C) 1012.011120.11023.09%
Oxygen (O) 815.999127.99224.61%
Nitrogen (N) 214.00728.0145.39%
Hydrogen (H) 121.00812.0962.32%
Total MW 520.18 g/mol 100.00%

Note: Commercial samples are often hygroscopic. Thermogravimetric analysis (TGA) typically reveals a monohydrate or dihydrate form depending on crystallization conditions. Always correct for water content (

Structural Coordination Geometry

The Bi(III) ion is a "borderline" soft metal with a large ionic radius (~1.03 Å), allowing for high coordination numbers (CN=7–10). In the NaBiEDTA complex:

  • Chelation: The EDTA ligand acts as a hexadentate chelator, binding through two nitrogen atoms and four carboxylate oxygen atoms.[1]

  • Geometry: The coordination sphere is typically a distorted capped trigonal prism or pentagonal bipyramid.

  • Lone Pair Effect: Bi(III) possesses a stereochemically active

    
     lone pair, which distorts the lattice and creates a "hole" in the coordination sphere, influencing ligand exchange rates in biological fluids.
    

Part 2: Synthesis & Purification Protocol

Experimental Logic

Direct reaction of bismuth oxide (



Step-by-Step Synthesis Workflow

Reagents:

  • Bismuth(III) Nitrate Pentahydrate (ACS Grade)

  • Disodium Ethylenediaminetetraacetate Dihydrate (

    
    )
    
  • Sodium Hydroxide (1M NaOH)

  • Ethanol (cold)

Protocol:

  • Solubilization: Dissolve 10 mmol of

    
     in 50 mL of deionized water.
    
  • Metal Addition: Slowly add 10 mmol of

    
     to the stirring EDTA solution. The solution may initially turn cloudy as 
    
    
    hydrolyzes, then clear as the stable
    
    
    complex forms.
    • Mechanism:

      
      
      
  • pH Adjustment: The release of protons will drop the pH. Adjust pH to 7.0–7.5 using 1M NaOH. This neutralizes the complex to form the sodium salt species

    
    .
    
  • Crystallization: Concentrate the solution to 50% volume using a rotary evaporator at 50°C.

  • Precipitation: Add cold ethanol (1:3 v/v ratio) to induce precipitation of NaBiEDTA.

  • Purification: Filter the white precipitate, wash with cold ethanol/water (90:10), and dry under vacuum at 60°C for 12 hours.

Synthesis Process Flow

SynthesisWorkflowStartReagents:Bi(NO3)3 + Na2EDTAComplexationAcidic Complexation(pH < 2)Start->ComplexationMix in H2ONeutralizationNeutralization(NaOH to pH 7.0)Complexation->NeutralizationForm [Bi(EDTA)]-IsolationEthanol Precipitation& Vacuum DryingNeutralization->IsolationForm Na[Bi(EDTA)]ProductNaBiEDTA(White Crystal)Isolation->ProductPurify

Figure 1: Logical workflow for the synthesis of Sodium Bismuth EDTA, highlighting the critical pH adjustment step to ensure correct salt formation.

Part 3: Analytical Validation

To ensure the "Expertise" and "Trustworthiness" of the synthesized compound, the following validation steps are mandatory.

  • Complexometric Back-Titration (Purity Assay):

    • Principle: Bi-EDTA is extremely stable. Direct titration is difficult.

    • Method: Digest the sample in nitric acid to release

      
      . Add excess standardized EDTA. Back-titrate the unreacted EDTA with a Zinc(II) or Lead(II) standard solution using Xylenol Orange as an indicator at pH 5.5.
      
  • Infrared Spectroscopy (FTIR):

    • Look for the shift in the carboxylate (

      
      ) stretching frequency. Free EDTA shows peaks around 1680 cm⁻¹. In NaBiEDTA, the coordination to Bismuth shifts this to ~1600 cm⁻¹, indicating successful chelation.
      
  • Mass Spectrometry (ESI-MS):

    • Operate in Negative Ion Mode.

    • Target Peak:

      
       corresponding to the 
      
      
      anion (Anhydrous anion mass: 208.98 + 288.2 - protons).

Part 4: Applications in Drug Development[8]

Biofilm Disruption & Anti-Virulence

While Bismuth is historically known for treating H. pylori ulcers, the NaBiEDTA complex offers a distinct advantage: Solubility . Bismuth subcitrate and subsalicylate are colloids/insoluble salts. NaBiEDTA allows for the delivery of

  • Mechanism: Bismuth acts as a "Trojan horse," mimicking Iron (

    
    ). It disrupts bacterial iron uptake systems (siderophores) and inhibits enzymes like urease (critical for H. pylori survival in stomach acid).
    
  • Synergy: NaBiEDTA has shown potential to chelate calcium within the biofilm matrix (EPS), destabilizing the structural integrity while simultaneously delivering toxic Bi ions to the bacteria.

Mechanism of Action Diagram

BiofilmMechanismNaBiEDTANaBiEDTA(Soluble)BiofilmBacterial Biofilm(Ca2+ stabilized EPS)NaBiEDTA->BiofilmPenetrates MatrixExchangeIon Exchange(NaBiEDTA takes Ca2+)Biofilm->ExchangeDestabilizationReleaseRelease of Bi3+(Toxic Payload)Exchange->ReleaseBi3+ FreeDisruptionEPS Collapse &Bacterial DeathRelease->DisruptionEnzyme Inhibition

Figure 2: Dual-action mechanism of NaBiEDTA: Chelation of structural calcium destabilizes the biofilm matrix, facilitating the penetration of bactericidal Bismuth ions.

References

  • American Elements. (n.d.). Bismuth Sodium Ethylenediaminetetraacetate Technical Data. Retrieved from [Link][2]

  • Beltran-Torres, M., et al. (2022).[3] Synthesis and characterization of bismuth(III) complex with an EDTA-based phenylene ligand and its potential as anti-virulence agent. PeerJ. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10229769, Bismuth Sodium Ethylenediaminetetraacetate. Retrieved from [Link]

  • Salvadori, M. R., et al. (2023). Biological Activities of Bismuth Compounds: An Overview. Pharmaceuticals (Basel). Retrieved from [Link]

Technical Monograph: Bismuth Sodium Ethylenediaminetetraacetate (Bi-Na-EDTA)

Author: BenchChem Technical Support Team. Date: March 2026

Safety, Synthesis, and Handling Protocols for Research Applications

Chemical Identity & Physicochemical Profile[1][2][3][4]

Bismuth Sodium Ethylenediaminetetraacetate (Bi-Na-EDTA) represents a distinct class of organometallic chelates where the high stability of the Bismuth-EDTA cage renders the metal water-soluble at neutral pH. Unlike common pharmaceutical bismuth preparations (e.g., Bismuth Subsalicylate) which are insoluble and rely on low bioavailability for safety, Bi-Na-EDTA is highly bioavailable, necessitating rigorous safety protocols.

Molecular Architecture
  • IUPAC Name: Sodium; 2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate; bismuth(3+)

  • Formula:

    
    
    
  • Stoichiometry: The complex consists of a trivalent Bismuth ion (

    
    ) hexadentately coordinated by EDTA (
    
    
    
    ), resulting in a net anionic charge of
    
    
    . This is balanced by a single Sodium cation (
    
    
    ).
  • Stability Constant (

    
    ): 
    
    
    
    .[1] This extremely high affinity indicates that Bi(III) will displace almost all other divalent metals (Ca, Mg, Zn) from EDTA.
Key Properties
PropertySpecificationCritical Note
Appearance White to off-white crystalline powderHygroscopic; store in desiccator.
Solubility Water: Soluble (>50 mg/mL)pH Dependent. Precipitates as

or

if pH/chelator ratio is incorrect.
pH Stability Optimal range: 3.0 – 9.0At pH > 10, hydroxides may compete with EDTA. At pH < 1.5, EDTA protonation releases free

.
CAS No. 12558-49-5 (Anhydrous)Often prepared in situ from

.

Toxicological Mechanisms & Risk Assessment

The safety profile of Bi-Na-EDTA is dominated by its solubility . While elemental bismuth is considered a "green" metal, soluble bismuth complexes are potent nephrotoxins.

The "Trojan Horse" Effect

Standard bismuth drugs precipitate in the stomach and are excreted in feces (>99%). Bi-Na-EDTA, however, remains soluble in the blood plasma. The EDTA "cage" prevents immediate precipitation but delivers the heavy metal directly to the renal proximal tubules.

Mechanism of Action (Pathways)
  • Renal Accumulation: The complex is filtered by the glomerulus. In the proximal tubule, the acidic environment of lysosomes can trigger dissociation, releasing free

    
    .
    
  • Cellular Toxicity: Free bismuth binds to sulfhydryl (-SH) groups on critical enzymes, disrupting mitochondrial respiration and causing Acute Tubular Necrosis (ATN).

  • Neurotoxicity: Unlike insoluble salts, the soluble complex can traverse the Blood-Brain Barrier (BBB), leading to bismuth encephalopathy (myoclonus, confusion).

Visualization: Toxicological Pathway

BiToxicity Exposure Exposure Source (Injection/Ingestion) Blood Systemic Circulation (Soluble Bi-EDTA) Exposure->Blood High Bioavailability Kidney Renal Proximal Tubule (Primary Target) Blood->Kidney Glomerular Filtration Brain CNS / Brain (Secondary Target) Blood->Brain Crosses BBB Lysosome Lysosomal Dissociation (Acidic pH releases Bi3+) Kidney->Lysosome Endocytosis Mito Mitochondrial Dysfunction (SH-group binding) Lysosome->Mito Free Bi3+ Release Acute Tubular Necrosis Acute Tubular Necrosis Mito->Acute Tubular Necrosis

Caption: Pathophysiological flow of Soluble Bismuth (Bi-Na-EDTA) leading to renal and neurological damage.

Preparation & Stability Protocols

Researchers often prepare Bi-Na-EDTA in situ due to the high cost or low availability of the pre-crystallized salt. This process involves handling concentrated acids and bases.

Protocol: In Situ Synthesis of 0.05M Bi-Na-EDTA

Objective: Create a stable, pH-neutral stock solution for biological or analytical use.

Reagents:

  • Bismuth(III) Nitrate Pentahydrate (

    
    )
    
  • Disodium EDTA Dihydrate (

    
    )
    
  • Nitric Acid (

    
    )
    
  • Sodium Hydroxide (

    
    )
    

Step-by-Step Methodology:

  • Acid Dissolution (The Critical Step):

    • Dissolve 2.425 g of

      
       in 10 mL of 
      
      
      
      .
    • Why: Bismuth nitrate hydrolyzes instantly in neutral water to form insoluble Bismuth Subnitrate. It must be dissolved in acid first.

  • Chelation:

    • Dissolve 1.861 g of

      
       in 40 mL warm deionized water.
      
    • Slowly add the Bismuth-Acid solution to the EDTA solution while stirring vigorously.

    • Observation: The solution may remain clear or turn slightly cloudy depending on transient local pH.

  • Neutralization & Stabilization:

    • Insert a calibrated pH probe.

    • Dropwise add

      
      .
      
    • Target pH: 7.0 – 7.4.

    • Self-Validating Check: If the solution becomes permanently turbid (white precipitate), the Bismuth has hydrolyzed to

      
       before chelation was complete. Discard and restart with slower addition.
      
  • Final Volume:

    • Dilute to 100 mL with deionized water. Filter through a 0.22 µm membrane to ensure sterility if used for biological assays.

Visualization: Synthesis Workflow

Synthesis BiSalt Bi(NO3)3 (Solid) Dissolve Acid Dissolution (Prevents Hydrolysis) BiSalt->Dissolve Acid 1M HNO3 Acid->Dissolve EDTA Na2-EDTA (Aq Solution) Mix Chelation Reaction Bi3+ + EDTA -> [Bi(EDTA)]- EDTA->Mix Base NaOH (Titrant) Adjust pH Adjustment Target: 7.0 - 7.4 Base->Adjust Dissolve->Mix Mix->Adjust Final 0.05M Bi-Na-EDTA (Clear Solution) Adjust->Final Clear Fail Precipitate Bi(OH)3 (FAILURE) Adjust->Fail Turbid

Caption: Logic flow for the in situ synthesis of Bi-Na-EDTA, highlighting the critical failure point (turbidity).

Handling & Safety Protocol

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 respirator if handling dry powder (Bi dust is a potential respiratory irritant).

  • Dermal: Nitrile gloves (0.11 mm minimum). Soluble bismuth can penetrate compromised skin.

  • Ocular: Chemical splash goggles.

Storage & Stability
  • Hygroscopicity: The solid salt is hygroscopic. Store in a desiccator.

  • Light Sensitivity: Bismuth compounds can be photosensitive. Store in amber glass.

  • Incompatibility: Avoid mixing with strong sulfides (forms black

    
     precipitate) or reducing agents.
    
Emergency Response
EventActionRationale
Skin Contact Wash with soap and water for 15 min.Remove soluble complex before absorption.
Eye Contact Flush with water for 15 min; ophthalmologist review.[2]Acidic nature of hydrolysis products can damage cornea.
Ingestion DO NOT induce vomiting. Administer water.Corrosive risk from associated nitrate/acid residues.
Spill (Liquid) Absorb with vermiculite. Neutralize with bicarbonate if acidic.Prevent entry into drains (heavy metal).[2]

Waste Management

Bismuth is a heavy metal (Atomic Number 83), though less toxic than Lead or Mercury.[3] However, Bi-Na-EDTA must be treated as Hazardous Chemical Waste .

  • Segregation: Do not mix with organic solvents or oxidizers.

  • Labeling: "Aqueous Waste: Heavy Metal (Bismuth) - Chelated."

  • Deactivation (Optional): If required to lower solubility before disposal, adding excess Sulfide (

    
    ) will precipitate Bismuth as 
    
    
    
    (black solid), which is highly insoluble and safer for solid waste disposal.

References

  • PubChem. (n.d.). Bismuth sodium ethylenediaminetetraacetate.[4] National Library of Medicine. Retrieved from [Link]

  • Lambert, J. R. (1991).[5] Pharmacology of bismuth-containing compounds. Reviews of Infectious Diseases, 13(Supplement_8), S691-S695.[5] Retrieved from [Link]

  • Slikkerveer, A., & de Wolff, F. A. (1989). Pharmacokinetics and toxicity of bismuth compounds. Medical Toxicology and Adverse Drug Experience, 4, 303-323. Retrieved from [Link]

  • Du, Z., et al. (2018). Exposure and nephrotoxicity concern of bismuth with the occurrence of autophagy.[6] Toxicology and Industrial Health, 34(12), 872–879. Retrieved from [Link]

Sources

Technical Whitepaper: Bismuth Sodium Ethylenediaminetetraacetate (Bi-Na-EDTA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bismuth Sodium Ethylenediaminetetraacetate (Bi-Na-EDTA) represents a unique coordination complex merging the bacteriostatic and gastroprotective properties of Bismuth(III) with the potent chelation capability of ethylenediaminetetraacetic acid (EDTA). Unlike simple bismuth salts (e.g., subsalicylate), Bi-Na-EDTA offers high water solubility and stability in neutral pH environments, making it a critical candidate for novel antimicrobial formulations, particularly against biofilm-forming pathogens and metallo-β-lactamase (MBL) producing superbugs. This guide provides a comprehensive technical analysis of its coordination chemistry, synthesis protocols, and pharmacological mechanisms.

Chemical Identity & Coordination Chemistry

Structural Characteristics

Bismuth(III) is a "borderline" metal ion with high affinity for nitrogen and oxygen donors.[1][2][3] In the Bi-Na-EDTA complex, the EDTA ligand acts as a hexadentate chelator, occupying six coordination sites on the Bismuth ion. However, due to the large ionic radius of Bi³⁺ (~1.03 Å), the coordination sphere is often expanded to 8 or 9 via the inclusion of water molecules or bridging carboxylates, forming coordination polymers in the solid state.

  • Complex Stability: The stability constant (log

    
    ) for Bi(III)-EDTA is exceptionally high (~27.0), significantly exceeding that of Calcium (~10.7) or Magnesium (~8.7). This thermodynamic stability ensures that Bi³⁺ is not readily displaced by physiological cations in the bloodstream, reducing free bismuth toxicity.
    
  • Stoichiometry: The complex typically exists as a mono-anionic species [Bi(EDTA)]⁻, balanced by a Sodium cation Na⁺.

  • Solubility: Highly soluble in water, contrasting with the poor solubility of colloidal bismuth subcitrate or subsalicylate.

Molecular Visualization

The following diagram illustrates the coordination environment and the equilibrium dynamics of the complex.

Bi_EDTA_Structure Bi_Ion Bi³⁺ (Central Ion) Complex [Bi(EDTA)]⁻ Anion Bi_Ion->Complex Coordination (log Kf ~27) EDTA EDTA⁴⁻ (Ligand) EDTA->Complex Hexadentate Chelation Sodium Na⁺ (Counterion) Complex->Sodium Ionic Interaction Water H₂O (Coordination) Water->Complex Expansion to CN 8-9

Figure 1: Coordination assembly of the Sodium Bismuth EDTA complex. Bi³⁺ is encapsulated by EDTA, with Na⁺ balancing the charge.

Synthesis & Manufacturing Protocol

Safety Warning: Bismuth salts are toxic if ingested in large quantities. Synthesis should be performed in a fume hood to avoid inhalation of nitrate dusts.

Reagents Required[2][4]
  • Bismuth(III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O): 98%+ purity.

  • Disodium EDTA (Na₂H₂EDTA·2H₂O): ACS Reagent grade.

  • Sodium Hydroxide (NaOH): 1M Solution.

  • Ethanol: Absolute (for precipitation).[4]

  • Water: Deionized (DI), >18 MΩ.

Step-by-Step Synthesis (Aqueous Route)

This protocol relies on the high affinity of EDTA for Bi³⁺ to drive the reaction, using pH adjustment to solubilize the intermediate species.

  • Ligand Preparation:

    • Dissolve 37.2 g (0.1 mol) of Disodium EDTA in 200 mL of DI water.

    • The pH will be approximately 4.5–5.0.

  • Metal Addition:

    • Slowly add 48.5 g (0.1 mol) of Bismuth Nitrate Pentahydrate to the stirring EDTA solution.

    • Observation: The solution may turn cloudy initially due to the hydrolysis of bismuth nitrate (forming BiONO₃).

  • Complexation & Neutralization:

    • Add 1M NaOH dropwise while monitoring pH and temperature (maintain <50°C).

    • As the pH rises to 7.0–8.0, the cloudy suspension will clarify as the stable [Bi(EDTA)]⁻ complex forms and dissolves.

    • Critical Checkpoint: Ensure the solution is perfectly clear. If turbidity persists, filter through a 0.22 µm membrane.

  • Isolation (Crystallization):

    • Concentrate the solution to ~50% volume using a rotary evaporator (40°C, reduced pressure).

    • Slowly add cold absolute ethanol (ratio 1:3 water:ethanol) to induce precipitation of the sodium salt.

    • Allow to stand at 4°C for 12 hours.

  • Drying:

    • Filter the white crystalline solid.[2]

    • Wash with cold ethanol/water (90:10).

    • Vacuum dry at 60°C for 6 hours.

Synthesis Workflow Diagram

Synthesis_Protocol Start Start: Raw Materials Mix Mix Na₂EDTA + Bi(NO₃)₃ (Suspension forms) Start->Mix pH_Adj Adjust pH to 7.0-8.0 (Add NaOH) Mix->pH_Adj Clarify Solution Clarification (Formation of [Bi(EDTA)]⁻) pH_Adj->Clarify Precip Ethanol Precipitation (Crystallization) Clarify->Precip Dry Filtration & Vacuum Drying Precip->Dry Final Final Product: Bi-Na-EDTA Crystal Dry->Final

Figure 2: Process flow for the synthesis of Bi-Na-EDTA.

Analytical Specifications

To validate the synthesized compound, the following analytical benchmarks must be met.

ParameterMethodSpecification
Appearance VisualWhite to off-white crystalline powder
Bismuth Content ICP-OES or Complexometric Titration (Xylenol Orange)38.0% – 42.0% (Theoretical ~40.1%)
Solubility Aqueous Saturation> 50 mg/mL at 25°C
pH (1% Solution) Potentiometric6.5 – 8.5
IR Spectrum FTIR (ATR)Characteristic carboxylate stretches (1600 cm⁻¹)
Purity HPLC (Anion Exchange)> 98.0%

Pharmaceutical & Biological Applications[1][2][3][7][8][9]

Mechanism of Action

Bi-Na-EDTA operates via a "Dual-Warhead" mechanism, making it superior to standard antibiotics for resistant infections.

  • Biofilm Disruption (EDTA moiety): The EDTA component chelates divalent cations (Ca²⁺, Mg²⁺) that stabilize the lipopolysaccharide (LPS) matrix of Gram-negative bacteria. This destabilizes the outer membrane and disperses the biofilm structure.

  • Metabolic Inhibition (Bi³⁺ moiety): Once the membrane is permeabilized, Bi³⁺ enters the cell. It acts as a "Trojan Horse," displacing Zn²⁺ in essential enzymes (e.g., urease, alcohol dehydrogenase) and inhibiting ATP synthesis.

  • MBL Inhibition: Recent studies indicate Bi³⁺ can irreversibly displace Zn²⁺ from the active site of New Delhi Metallo-β-lactamase (NDM-1), restoring susceptibility to carbapenems.

Mechanistic Pathway Diagram

Mechanism_Action BiEDTA Bi-Na-EDTA Complex Biofilm Bacterial Biofilm Matrix (Stabilized by Ca²⁺/Mg²⁺) BiEDTA->Biofilm Contacts Surface Chelation EDTA Sequesters Ca²⁺/Mg²⁺ Biofilm->Chelation Enzymes Zn-Dependent Enzymes (MBLs, Urease) Displace Bi³⁺ Displaces Zn²⁺ Enzymes->Displace Lysis Membrane Destabilization Chelation->Lysis Release Release of Bi³⁺ Intracellularly Release->Enzymes Death Metabolic Collapse & Antibiotic Resensitization Displace->Death Lysis->Release Entry

Figure 3: Dual-action antimicrobial mechanism of Bi-Na-EDTA.

Therapeutic Indications
  • H. pylori Eradication: As a soluble alternative to bismuth subcitrate in quadruple therapy.

  • Wound Care: Topical gels for disrupting multidrug-resistant (MDR) biofilms (e.g., S. aureus, P. aeruginosa) in chronic diabetic ulcers.

  • Catheter Lock Solutions: Preventing encrustation and bacterial colonization in indwelling medical devices.

Safety & Toxicology

While Bi-Na-EDTA is less toxic than free bismuth salts due to chelation, strict safety margins exist.

  • Acute Toxicity: Harmful if swallowed. High doses may cause nephrotoxicity (kidney damage) due to bismuth accumulation in renal tubules.

  • Ocular Hazard: Causes serious eye damage (Category 1).

  • Exposure Limits: No specific OSHA PEL for Bi-Na-EDTA; generally regulated under "Bismuth and compounds" or "Nuisance dust."

  • Handling: Wear nitrile gloves, safety goggles, and N95 respirator during solid handling.

References

  • American Elements. (n.d.). Bismuth Sodium Ethylenediaminetetraacetate. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 86618269, Bismuth EDTA. Retrieved from [Link]

  • Beltran-Torres, M., et al. (2022).[2] Synthesis and characterization of bismuth(III) complex with an EDTA-based phenylene ligand and its potential as anti-virulence agent. PeerJ. Retrieved from [Link]

  • Wang, R., et al. (2018).[3] Bismuth antimicrobial drugs serve as broad-spectrum metallo-β-lactamase inhibitors.[5] Nature Communications. Retrieved from [Link]

  • Finnegan, S., & Percival, S. L. (2015). EDTA: An Antimicrobial and Antibiofilm Agent for Use in Wound Care.[6] Advances in Wound Care. Retrieved from [Link]

Sources

Methodological & Application

Bismuth Sodium Ethylenediaminetetraacetate (NaBiEDTA): Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile

Bismuth sodium ethylenediaminetetraacetate (NaBiEDTA) is a highly stable, water-soluble organometallic chelate. In this complex, the central bismuth ion (Bi³⁺) is coordinated by the hexadentate ethylenediaminetetraacetic acid (EDTA) ligand, which binds through two nitrogen atoms and four carboxylate oxygen atoms. This robust chelation prevents the hydrolysis of Bi³⁺ in aqueous solutions, a common issue with free bismuth ions.

For researchers and drug development professionals, NaBiEDTA serves two primary functions:

  • Biophysical Separations: Its high molecular weight and density make it an exceptional reagent for generating self-forming, continuous density gradients during ultracentrifugation, specifically in 1[1].

  • Analytical Chemistry: The immense thermodynamic stability of the Bi-EDTA complex allows it to be utilized as a pre-column derivatization target in2[2] and in differential titrimetry[3].

Quantitative Data: Physicochemical Specifications
PropertyValueSource
Chemical Formula C₁₀H₁₂BiN₂NaO₈[4]
Molecular Weight 520.18 g/mol [4]
CAS Number 12558-49-5[5]
Appearance White to off-white powder or crystals[4]
Solubility Highly soluble in H₂O (almost transparent)[4]
Bi-EDTA Formation Constant ~1.5 × 10²⁴ (at room temp, pH 1.1)[3]

Experimental Workflow: Continuous Lipoprotein Density Profiling (CLPDP)

Traditional lipoprotein profiling relies on discontinuous sucrose or CsCl gradients, which require tedious stepwise layering and extended centrifugation times (often >24 hours). NaBiEDTA revolutionizes this by acting as a self-generating density gradient solution.

G N1 Blood Sample Collection (No Additives) N2 Serum Separation (1600 x g, 15 min, 20°C) N1->N2 Centrifuge N3 NaBiEDTA + Fluorescent Probe (Mixing & Incubation) N2->N3 Add 0.18 M NaBiEDTA + NBD C6-ceramide N4 Ultracentrifugation (867,747 x g, 6h, 4°C) N3->N4 Self-generating density gradient N5 Continuous Lipoprotein Density Profiling (CLPDP) N4->N5 Immediate visualization N6 Fractionation & TEM Analysis N5->N6 Desalting & Imaging

Workflow of Continuous Lipoprotein Density Profiling (CLPDP) using NaBiEDTA.

Protocol 1: CLPDP Assay Setup

Objective: To separate and visualize Very-Low-Density Lipoproteins (VLDL), Low-Density Lipoproteins (LDL), and High-Density Lipoproteins (HDL) in a single 6-hour run[1].

Reagents & Equipment:

  • 0.18 M NaBiEDTA Density Solution.

  • Fluorescent Probe: N-[7-(4-nitrobenzo-2-oxa-1,3-diazole)]-6-aminocaproyl-D-erythro-sphingosine (NBD C6-ceramide).

  • Ultracentrifuge (e.g., Optima MAX-LP) with a fixed-angle rotor (e.g., MLA-130).

Step-by-Step Methodology:

  • Serum Preparation: Collect whole blood in a serum tube without additives. Allow to clot at room temperature for 40 minutes. Centrifuge at 1,600 × g for 15 minutes at 20°C to isolate the serum[1].

  • Gradient Assembly: In a microcentrifuge tube, combine 1,280 µL of 0.18 M NaBiEDTA solution, 10 µL of the isolated serum, and 10 µL of NBD C6-ceramide. Mix thoroughly by gentle inversion[1].

  • Transfer: Transfer 1,150 µL of the homogenous mixture into a polycarbonate ultracentrifuge tube[1].

  • Ultracentrifugation: Centrifuge the samples at 867,747 × g for exactly 6 hours at 4°C[1].

  • Visualization: Immediately post-centrifugation, illuminate the tube with a UV or blue-light transilluminator. The NBD C6-ceramide will fluoresce, revealing distinct bands corresponding to VLDL (top), LDL (middle), and HDL (bottom).

Causality & Mechanistic Insight:

  • Why 867,747 × g for 6 hours? The heavy bismuth core (atomic mass 208.98) requires immense relative centrifugal force to overcome diffusion and establish a continuous density gradient. Six hours is the precise thermodynamic equilibrium point where the gradient stabilizes and lipoproteins reach their isopycnic (equal density) positions[1].

  • Why NBD C6-ceramide? This sphingosine derivative intercalates directly into the hydrophobic lipid core of the lipoproteins. This eliminates the need for post-run fractionation, allowing for immediate optical profiling[1].

  • Self-Validating System: The protocol validates itself visually. If the ultracentrifugation fails to reach equilibrium, the fluorescent signal will appear as a continuous smear rather than distinct, quantifiable bands.

Quantitative Data: CLPDP Parameters
ParameterSpecificationMechanistic Rationale
Density Solution 0.18 M NaBiEDTAProvides the exact density range (approx. 1.006–1.21 g/mL) needed to separate VLDL, LDL, and HDL.
Centrifugal Force 867,747 × gRequired to force the heavy Bi-EDTA complexes into a stable gradient against diffusion.
Duration 6 hoursMinimum time required for lipoproteins to migrate to their isopycnic points.
Temperature 4°CPreserves the structural integrity of the lipoproteins and prevents thermal degradation.

Analytical Chemistry: HPLC Derivatization & Titrimetry

NaBiEDTA is heavily utilized in analytical chemistry due to the extreme stability of the Bi-EDTA complex. When determining trace amounts of bismuth in complex matrices (like iron or steel), free bismuth is highly susceptible to matrix interference.

Protocol 2: Pre-column Derivatization for Reversed-Phase HPLC

Objective: To quantify trace bismuth in metallurgical samples by converting it into a stable Bi-EDTA complex for HPLC separation[2].

Step-by-Step Methodology:

  • Matrix Digestion: Decompose the steel/iron sample using a mixture of nitric and hydrochloric acid, followed by sulfuric fuming. Dissolve the residue in 0.1 M HCl[2].

  • Ion-Exchange Separation: Pass the digested solution through an anion exchange column to separate bismuth ions from the bulk iron matrix. Recover the adsorbed bismuth using 0.1 M HNO₃[2].

  • Derivatization: Adjust the recovered solution to pH 3.0 and add an excess of sodium EDTA to form the Bi-EDTA complex[2].

  • HPLC Separation: Inject the sample onto an ODS (C18) reversed-phase column. Use a mobile phase consisting of 0.01 M monochloroacetate buffer (pH 3.0) containing 2.0 × 10⁻³ mol/kg of tetrabutylammonium bromide (TBAB)[2].

  • Detection: Monitor the eluent spectrophotometrically at 265 nm[2].

Causality & Mechanistic Insight:

  • Why use Tetrabutylammonium Bromide (TBAB)? The Bi-EDTA complex forms an anion, [Bi(EDTA)]⁻. Standard reversed-phase ODS columns do not retain anions well. TBAB acts as an ion-pairing reagent; its hydrophobic butyl chains interact with the stationary phase, while its positive charge pairs with the [Bi(EDTA)]⁻ anion, significantly increasing its retention time and allowing for sharp, quantifiable peaks[2].

  • Self-Validating System: A linear calibration curve (1 × 10⁻⁸ to 1 × 10⁻⁶ mol/dm³) validates the complete derivatization of the bismuth ions[2].

Protocol 3: Differential Titrimetric Determination

Because the formation constant of the Bi-EDTA complex is ~1.5 × 10²⁴, bismuth can be accurately titrated even in the presence of interfering ions like copper (whose EDTA formation constant is significantly lower)[3].

Step-by-Step Methodology:

  • Adjust the sample solution containing bismuth to a strict pH of 1.3 to 1.5 using nitric acid[3].

  • Purge the solution with nitrogen gas for 10 minutes to remove dissolved oxygen[3].

  • Titrate the solution amperometrically with a 0.002 M EDTA standard solution using a rotating mercury electrode (600 rpm) set between -0.16 and -0.20 V vs. SCE[3].

Causality & Mechanistic Insight:

  • Why pH 1.3 to 1.5? If the pH drops below 1.3, the end point becomes difficult to determine accurately. If the pH approaches 1.7, bismuth begins to precipitate out of solution as bismuth subnitrate or hydroxide. The 1.3–1.5 window ensures the Bi³⁺ remains soluble while maximizing the conditional formation constant of the Bi-EDTA complex[3].

References

Sources

Application Notes and Protocols for Bismuth Sodium Ethylenediaminetetraacetate in Heavy Metal Detoxification

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of Bismuth Sodium Ethylenediaminetetraacetate (Bi-EDTA) as a potential agent for heavy metal detoxification. These application notes are designed to offer both theoretical insights and practical, step-by-step protocols to facilitate further research and development in this area.

Part 1: Introduction and Rationale

Bismuth has a long history of use in medicine, primarily for gastrointestinal ailments, and is generally considered to have low toxicity.[1][2] Ethylenediaminetetraacetic acid (EDTA) is a well-established chelating agent, approved by the FDA for the treatment of heavy metal poisoning, most notably lead poisoning.[3][4] The formation of a Bismuth-EDTA complex presents a novel approach to chelation therapy. The underlying hypothesis is that the bismuth cation, when complexed with EDTA, may offer a unique therapeutic window, potentially influencing the affinity and selectivity for other toxic heavy metals while maintaining a favorable safety profile.

The primary mechanism of action for a chelating agent is its ability to form multiple stable bonds with a single metal ion, creating a water-soluble complex that can be excreted from the body, typically via the kidneys.[5][6] The stability of this complex is crucial for effective detoxification.[7] This guide will explore the synthesis of a stable Bi-EDTA complex and provide protocols to evaluate its efficacy in chelating clinically relevant heavy metals such as lead (Pb), mercury (Hg), and cadmium (Cd).

Mechanism of Chelation

The proposed mechanism involves the displacement of the bismuth ion from the EDTA complex by a heavy metal with a higher binding affinity for EDTA, or the direct binding of the heavy metal to the Bi-EDTA complex, forming a more stable, excretable compound. The relative stability constants of the metal-EDTA complexes will be a key determinant of the therapeutic potential.

Part 2: Synthesis and Characterization of Bismuth Sodium Ethylenediaminetetraacetate

A consistent and well-characterized active pharmaceutical ingredient (API) is fundamental to any drug development program. The following protocols are designed to ensure the synthesis of a pure and stable Bi-EDTA complex.

Synthesis Protocol

This protocol is adapted from established methods for the synthesis of metal-EDTA complexes.[8][9]

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water (DI H₂O)

  • Nitric acid (HNO₃, optional, for pH adjustment)

  • Ethanol

Procedure:

  • Preparation of EDTA Solution: In a 500 mL beaker, dissolve a specific molar equivalent of disodium EDTA dihydrate in 200 mL of DI H₂O with gentle heating and stirring. Adjust the pH to approximately 4.5-5.0 with a 1 M NaOH solution. This deprotonation step is crucial for efficient complexation.[10]

  • Preparation of Bismuth Solution: In a separate 250 mL beaker, dissolve one molar equivalent of bismuth(III) nitrate pentahydrate in 100 mL of DI H₂O. If necessary, add a few drops of dilute nitric acid to aid dissolution and prevent the formation of bismuth subnitrate.

  • Complexation Reaction: While vigorously stirring the EDTA solution, slowly add the bismuth solution dropwise. A white precipitate may form initially but should redissolve as the reaction proceeds.

  • pH Adjustment and Precipitation: Monitor the pH of the reaction mixture and maintain it in the range of 4.5-5.5 using 1 M NaOH. After the complete addition of the bismuth solution, continue stirring for 2 hours at room temperature.

  • Isolation of the Product: Slowly add 200 mL of ethanol to the reaction mixture to precipitate the Bismuth Sodium Ethylenediaminetetraacetate complex.

  • Washing and Drying: Filter the white precipitate using a Buchner funnel. Wash the product three times with 50 mL portions of ethanol to remove any unreacted starting materials and byproducts. Dry the final product in a vacuum oven at 60°C overnight.

Characterization Protocols

The identity and purity of the synthesized Bi-EDTA complex must be rigorously confirmed.

Analytical Technique Purpose Expected Outcome
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate groups of EDTA to the bismuth ion.[8]A shift in the characteristic C=O stretching band of the carboxylic acid in EDTA to a lower wavenumber upon complexation, indicating the involvement of the carboxylate groups in bonding with the bismuth ion.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the structure of the complex in solution.[8]Changes in the chemical shifts of the protons and carbons of the EDTA backbone upon complexation with the diamagnetic bismuth ion.[8]
Elemental Analysis (C, H, N) To determine the empirical formula of the synthesized complex.The percentage composition of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the theoretical structure of Bismuth Sodium Ethylenediaminetetraacetate.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the complex and determine the presence of any solvated water molecules.[8]A characteristic decomposition profile showing the temperature at which the complex degrades. Any initial weight loss at lower temperatures would indicate the presence of water of hydration.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound.A single major peak corresponding to the Bi-EDTA complex, with minimal impurities. The method would need to be developed and validated according to ICH guidelines.
Complexometric Titration To quantify the bismuth content in the final product.[11][12][13][14][15]The sample is dissolved, and after appropriate pH adjustment and masking of interfering ions, the solution is titrated against a standardized EDTA solution using a suitable indicator. The endpoint indicates the amount of bismuth present.[12][15] This can also be performed using instrumental methods like amperometry for end-point detection.[11]

Part 3: In Vitro Evaluation of Heavy Metal Chelation

Before proceeding to in vivo studies, it is essential to demonstrate the efficacy of Bi-EDTA in chelating target heavy metals in a controlled laboratory setting.

Competitive Binding Assay

Objective: To determine the ability of Bi-EDTA to chelate heavy metals such as lead (Pb²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺) from an aqueous solution.

Materials:

  • Synthesized and characterized Bi-EDTA

  • Standard solutions of Pb(NO₃)₂, HgCl₂, and CdCl₂

  • Phosphate-buffered saline (PBS), pH 7.4

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)

Procedure:

  • Prepare a stock solution of Bi-EDTA in PBS.

  • Prepare solutions containing a known concentration of the target heavy metal (e.g., 10 µM Pb²⁺) in PBS.

  • Add varying concentrations of the Bi-EDTA solution to the heavy metal solutions.

  • Incubate the mixtures at 37°C for a predetermined time (e.g., 1, 4, and 24 hours).

  • Separate the free metal ions from the complexed metal ions using a suitable method such as ultrafiltration.

  • Quantify the concentration of the free heavy metal in the filtrate using ICP-MS or AAS.

  • Calculate the percentage of heavy metal chelated by Bi-EDTA at each concentration and time point.

Cell-Based Detoxification Assay

Objective: To assess the ability of Bi-EDTA to reduce the intracellular concentration of heavy metals in a relevant cell line.

Materials:

  • Human cell line (e.g., HEK293 kidney cells or SH-SY5Y neuronal cells)[16]

  • Cell culture medium and supplements

  • Heavy metal solutions (Pb²⁺, Hg²⁺, Cd²⁺)

  • Bi-EDTA solution

  • Cell lysis buffer

  • ICP-MS or AAS

Procedure:

  • Culture the cells to approximately 80% confluency in multi-well plates.

  • Expose the cells to a non-lethal concentration of the target heavy metal for a specified period to allow for intracellular accumulation.

  • Remove the heavy metal-containing medium and wash the cells with PBS.

  • Treat the cells with fresh medium containing varying concentrations of Bi-EDTA for different durations.

  • After treatment, wash the cells thoroughly with PBS to remove any extracellular metal-chelator complexes.

  • Lyse the cells and determine the intracellular heavy metal concentration using ICP-MS or AAS.

  • Compare the intracellular metal concentrations in treated versus untreated cells to determine the detoxification efficacy.

Part 4: In Vivo Efficacy and Safety Assessment

Animal models are critical for evaluating the pharmacokinetic profile, detoxification efficacy, and potential toxicity of Bi-EDTA. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.

Animal Model of Heavy Metal Toxicity

A rodent model (e.g., Wistar rats) is commonly used for heavy metal toxicity studies.

Procedure:

  • Acclimatize the animals to the laboratory conditions.

  • Induce heavy metal toxicity by administering a solution of the target heavy metal (e.g., lead acetate in drinking water) over a period of several weeks.

  • Monitor the animals for signs of toxicity and periodically measure blood and tissue levels of the heavy metal to confirm intoxication.

In Vivo Detoxification Protocol

Objective: To evaluate the ability of Bi-EDTA to reduce the body burden of a target heavy metal and alleviate signs of toxicity.

Procedure:

  • Divide the heavy metal-intoxicated animals into several groups:

    • Vehicle control (e.g., saline)

    • Positive control (e.g., CaNa₂EDTA)

    • Experimental groups receiving different doses of Bi-EDTA

  • Administer the treatments via a clinically relevant route (e.g., intravenous or intraperitoneal injection) for a specified duration.

  • Collect urine and feces at regular intervals to measure the excretion of the heavy metal.

  • At the end of the treatment period, collect blood and tissue samples (kidney, liver, brain, bone) for heavy metal analysis using ICP-MS or AAS.

  • Assess relevant biochemical and histopathological markers of toxicity.

Preliminary Toxicological Evaluation

Objective: To determine the acute and sub-chronic toxicity of Bi-EDTA.

Procedure:

  • Acute Toxicity: Administer a single, high dose of Bi-EDTA to a group of healthy animals and monitor for signs of toxicity and mortality over 14 days. This will help determine the LD₅₀ (lethal dose, 50%).

  • Sub-chronic Toxicity: Administer repeated doses of Bi-EDTA over a period of 28 or 90 days. Monitor the animals for changes in body weight, food and water consumption, clinical signs of toxicity, and hematological and clinical chemistry parameters. Conduct a full histopathological examination of major organs at the end of the study.

Part 5: Stability Testing

The stability of the Bi-EDTA complex is critical for its development as a pharmaceutical product. Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[17][18][19][20][21]

Stability Testing Protocol

Objective: To evaluate the stability of the Bi-EDTA drug substance under various environmental conditions.

Procedure:

  • Store samples of the Bi-EDTA drug substance under the following conditions as per ICH guidelines[19]:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for 6 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

  • At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term testing), withdraw samples and analyze them for:

    • Appearance

    • Purity (by HPLC)

    • Degradation products

    • Water content

  • Establish a re-test period based on the stability data.

Part 6: Visualizations and Diagrams

Diagram 1: Chelation Mechanism of Bi-EDTA

ChelationMechanism cluster_0 Initial State cluster_1 Chelation Process cluster_2 Final State Bi_EDTA Bi-EDTA Complex Displacement Displacement Reaction Bi_EDTA->Displacement HeavyMetal Toxic Heavy Metal (e.g., Pb²⁺) HeavyMetal->Displacement Metal_EDTA Stable Metal-EDTA Complex Displacement->Metal_EDTA Higher Affinity Free_Bi Free Bismuth Ion Displacement->Free_Bi Excretion Renal Excretion Metal_EDTA->Excretion

Caption: Proposed displacement mechanism of heavy metal chelation by Bi-EDTA.

Diagram 2: In Vitro Detoxification Workflow

InVitroWorkflow start Culture Cells step1 Expose to Heavy Metal start->step1 step2 Wash Cells (PBS) step1->step2 step3 Treat with Bi-EDTA step2->step3 step4 Wash Cells (PBS) step3->step4 step5 Cell Lysis step4->step5 step6 Quantify Intracellular Metal (ICP-MS/AAS) step5->step6 end Determine Efficacy step6->end

Caption: Workflow for the cell-based heavy metal detoxification assay.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products.
  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma.
  • ICH Guidelines for Drug Stability Testing | PDF | Health Sciences | Medicine - Scribd.
  • Lambert, J. R. (1991). Pharmacology of bismuth-containing compounds. Reviews of Infectious Diseases, 13 Suppl 8, S691–S695.
  • ICH guideline for stability testing | PPTX - Slideshare.
  • Alves, J. C. L., et al. (2023). Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome. Pharmaceuticals, 16(8), 1123.
  • Andrews, P. C., et al. (2011). Current and Potential Applications of Bismuth-Based Drugs. Chemistry & Biodiversity, 8(9), 1547-1565.
  • Ferreira, J. M. M., et al. (2024). Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? International Journal of Molecular Sciences, 25(3), 1583.
  • Badrigilan, S., et al. (2020). A Review on the Biodistribution, Pharmacokinetics and Toxicity of Bismuth-Based Nanomaterials. International Journal of Nanomedicine, 15, 7187–7211.
  • Vydra, F., & Vorlícek, J. (1966). Amperometry with two polarisable electrodes-XI Determination of bismuth by EDTA titration. Talanta, 13(4), 603-607.
  • Beltran-Torres, C. E., et al. (2022). Synthesis and characterization of bismuth(III) complex with an EDTA-based phenylene ligand and its potential as anti-virulence agent. PeerJ Inorganic Chemistry, 4, e4.
  • NSF PAR. (n.d.). Complexometric Titration of Bismuth in Over-the-Counter Stomach Relief Products.
  • dos Santos, A. C. S., et al. (2025). EDTA-Assisted Sonochemical Synthesis of Polymorphic Bismuth Ferrites: Structural and Photocatalytic Characterization. ACS Omega.
  • Liu, Y., et al. (2019). Determination of bismuth in antimony-bismuth concentrate by EDTA titration. ResearchGate.
  • Fortis Healthcare. (n.d.). Chelation Therapy for Heart Disease.
  • Phillips, M. M., et al. (2009). Undergraduate Analytical Chemistry: Method Development and Results of the Analysis of Bismuth in Pharmaceuticals. Journal of Chemical Education, 86(11), 1293.
  • IntechOpen. (2018). Multifunctional Bismuth-Based Materials for Heavy Metal Detection and Antibiosis.
  • Aetna. (n.d.). Chelation therapy.
  • Sigma-Aldrich. (n.d.). Bismuth sodium ethylenediaminetetraacetate.
  • LibreTexts Chemistry. (n.d.). Synthesis of EDTA.
  • Sears, M. E. (2013). Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review. The Scientific World Journal, 2013, 219840.
  • U.S. Food and Drug Administration. (2016). Questions and Answers on Unapproved Chelation Products.
  • B-H Medical Center. (n.d.). EDTA chelation therapy in the treatment of toxic metals exposure.
  • Franz, K. J. (2013). Clawing Back: Broadening the Notion of Metal Chelators in Medicine. Current Opinion in Chemical Biology, 17(2), 143–149.
  • ResearchGate. (n.d.). SEM images of the samples synthesized from 180°C for 24 h using EDTA...
  • Lam, M., et al. (n.d.). EDTA Chelation Therapy for Heavy Metal Poisoning: Uses and Risks. Lam Clinic.
  • NatureMed Clinic. (2025). Chelation Therapy Efficacy: 12 Studies Supporting it.
  • Body of Harmony. (n.d.). DetoxiMetals EDTA Complex.
  • Patsnap Synapse. (2024). What is the mechanism of Disodium edetate?.
  • Liles Parker. (2024). Health Care Provider Risks When Ordering and Billing Chelation Therapy Services.
  • Wikipedia. (n.d.). Bismuth subsalicylate.
  • Royal Society of Chemistry. (n.d.). Role of EDTA protonation in chelation-based removal of mercury ions from water.
  • CD Formulation. (n.d.). Cosmetic Chelating Chemicals.
  • Andersen, O. (1999). Molecular mechanisms of in vivo metal chelation: implications for clinical treatment of metal intoxications. Environmental Health Perspectives, 107(Suppl 1), 25–40.
  • Medscape. (2024). Mercury Toxicity Medication: Chelating Agents, Gastrointestinal Decontaminants.
  • Cranton, E. M., & Miller, E. W. (2013). EDTA chelation reappraisal following new clinical trials and regular use in millions of patients: review of preliminary findings and risk/benefit assessment. Journal of Advancement in Medicine, 26(1), 1-17.
  • Liu, Y., et al. (2019). Determination of lead in bismuth-containing lead concentrate by EDTA titration method. ResearchGate.
  • Zhang, L., et al. (2025). Experimental Study on Bismuth Removal from Lead with Auxiliary Calcium Magnesium. Metals, 15(2), 223.

Sources

Advanced Application Note: Bismuth Sodium Ethylenediaminetetraacetate (NaBiEDTA) in Cell Culture & Bio-Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bismuth Sodium Ethylenediaminetetraacetate (NaBiEDTA) is a specialized organometallic chelate distinct from standard EDTA used in cell dissociation. Its utility in biological research is driven by the unique physicochemical properties of the Bismuth (Bi) atom: high atomic weight (208.98 u) and specific coordination chemistry.

While standard EDTA is a scavenger of divalent cations (


, 

), NaBiEDTA serves three advanced functions:
  • Density Gradient Medium: Creating self-generating gradients for lipoprotein and viral vector purification.

  • Metallodrug Precursor: Investigating Bismuth cytotoxicity, anti-virulence, and anti-cancer mechanisms.

  • Electron Microscopy Contrast: High-density staining of nucleic acids.

Part 1: Physicochemical Foundation & Preparation

CAS: 12558-49-5 (General Bi-EDTA complex references) Molecular Formula:


 (varies by hydration/salt form)
Solubility & Stability Logic

Unlike inorganic bismuth salts (e.g., Bismuth Subnitrate) which precipitate readily in neutral pH, the EDTA chelation "cages" the


 ion, maintaining solubility in physiological pH (7.4). This bioavailability is critical for cell culture applications where precipitation would cause physical cellular damage or inconsistent dosing.
Preparation of Stock Solution (0.2 M)

Note: This stock is used for both toxicity studies and gradient formation.

Reagents:

  • Bismuth Sodium EDTA (High Purity >98%)[1]

  • Milli-Q Water (18.2 MΩ·cm)

  • 0.22 µm PES Syringe Filter (Sterilization)

Protocol:

  • Weighing: Dissolve 10.4 g of NaBiEDTA (approximate MW ~520 g/mol , verify specific batch MW) in 80 mL of Milli-Q water.

  • Dissolution: Vortex vigorously. If the solution remains cloudy, slight warming to 37°C is permissible. Do not adjust pH with strong acids/bases yet, as this may destabilize the chelate.

  • Volume Adjustment: Bring final volume to 100 mL.

  • Sterilization: Filter through a 0.22 µm PES membrane into a sterile amber bottle (Bismuth compounds can be light-sensitive).

  • Storage: Store at 4°C. Stable for 3 months.

Part 2: Application I - Self-Generating Density Gradient (Lipoprotein Profiling)

Context: This is the most sophisticated application of NaBiEDTA. Unlike sucrose or CsCl gradients, NaBiEDTA forms a self-generating gradient under ultracentrifugation due to the heavy Bismuth atom. It is particularly effective for separating lipoprotein subclasses (VLDL, LDL, HDL) without the high viscosity or osmotic stress of sucrose.

Mechanism of Action

When subjected to high centrifugal force (>100,000 x g), the heavy NaBiEDTA molecules sediment towards the bottom, creating a linear density gradient from top (low density) to bottom (high density). Biological particles (lipoproteins, exosomes) migrate to their isopycnic point (neutral buoyancy) within this gradient.

Experimental Workflow

Target: Separation of Lipoproteins from Serum/Plasma.

Step-by-Step Protocol:

  • Gradient Solution: Dilute the 0.2 M Stock to 0.18 M using PBS (pH 7.4).

  • Sample Loading: Mix 200 µL of serum/plasma with 2.0 mL of 0.18 M NaBiEDTA solution.

    • Critical Step: Ensure thorough mixing to prevent initial aggregation.

  • Tube Setup: Transfer to thick-walled polycarbonate ultracentrifuge tubes (e.g., 3 mL capacity).

  • Ultracentrifugation:

    • Speed: 100,000 – 120,000 x g (e.g., Beckman TLA-100.3 rotor).

    • Time: 4 to 6 hours at 4°C.

    • Note: The gradient forms during the spin.

  • Fractionation: Carefully aspirate layers from the top (Tag VLDL) to bottom (HDL/Albumin).

  • Analysis: Measure cholesterol/protein in fractions.

Visualization of Gradient Logic

GradientLogic cluster_0 Pre-Centrifugation cluster_1 During Ultracentrifugation (100,000 x g) cluster_2 Isopycnic Equilibrium Node1 Homogeneous Mixture (NaBiEDTA + Sample) Node2 NaBiEDTA Sedimentation (Heavy Bi atoms move down) Node1->Node2 Force Applied Node3 Gradient Formation (High Density Bottom -> Low Top) Node2->Node3 Self-Generation Node4 Top Layer: VLDL/Chylomicrons (Low Density) Node3->Node4 Separation Node5 Middle Layer: LDL (Medium Density) Node3->Node5 Node6 Bottom Layer: HDL/Proteins (High Density) Node3->Node6

Caption: Logical flow of NaBiEDTA self-generating density gradient formation during ultracentrifugation.

Part 3: Application II - Cytotoxicity & Metallodrug Screening

Context: Bismuth compounds are being re-evaluated as anti-cancer agents (overcoming cisplatin resistance) and anti-virulence factors (bacterial biofilm inhibition). NaBiEDTA is the preferred delivery vehicle for


 in vitro because it prevents the hydrolysis and precipitation common with Bismuth Chloride (

).
Experimental Design: Dose-Response Assay

Objective: Determine


 of Bi-EDTA in cancer cell lines (e.g., HeLa, MCF-7) or bacterial cultures.

Protocol:

  • Cell Seeding: Seed cells at 5,000 cells/well in a 96-well plate. Allow attachment for 24 hours.

  • Treatment Preparation:

    • Prepare serial dilutions of NaBiEDTA in complete media (DMEM + 10% FBS).

    • Range: 0 µM (Control) to 500 µM.

    • Control Note: Include a "Sodium EDTA" only control to distinguish Bismuth toxicity from EDTA chelation effects.

  • Incubation: Incubate for 24, 48, or 72 hours.

  • Viability Readout: Use MTT or CCK-8 assay.

    • Interference Warning: Bismuth can reduce tetrazolium salts. Wash cells with PBS before adding MTT reagent to prevent false positives.

Data Interpretation Table
Concentration (µM)Expected Effect (Mammalian)Expected Effect (Bacterial)Mechanism
0 - 10 Negligible ToxicityBiofilm InhibitionSub-lethal interference with signaling
10 - 50 Mild Stress (ROS generation)Motility InhibitionEnzyme metallo-center displacement
50 - 200 Apoptosis InductionBacteriostaticMitochondrial dysfunction / Membrane damage
> 200 Necrosis / Acute ToxicityBactericidalMassive chelation & heavy metal overload

Part 4: Application III - Electron Microscopy (EM) Stain

Context: Bismuth has high electron scattering power. NaBiEDTA can be used to stain specific cellular components, particularly nucleic acids, for TEM without the hazardous use of Uranyl Acetate.

Protocol:

  • Fixation: Fix cells in glutaraldehyde.

  • Staining: Incubate ultrathin sections in 0.1 M NaBiEDTA (pH 7.0) for 30-60 minutes.

  • Wash: Rinse thoroughly with distilled water.

  • Result: Chromatin and nucleoli appear electron-dense (dark) due to Bismuth binding to phosphate backbones of DNA/RNA.[2]

Part 5: Safety & Waste Management

  • Toxicity: While less toxic than Lead or Mercury, Bismuth is a heavy metal. NaBiEDTA facilitates cellular entry, increasing effective toxicity compared to insoluble salts.

  • PPE: Wear nitrile gloves and safety glasses.

  • Disposal: Collect all liquid waste containing NaBiEDTA in "Heavy Metal" waste streams. Do not pour down the sink.

References

  • Lipoprotein Density Gradient Method

    • Title: Novel lipoprotein density profiling in healthy dogs... using a bismuth sodium ethylenediaminetetraacetic acid (NaBiEDTA) density gradient.[3]

    • Source: National Institutes of Health (PMC3606362)
    • URL:[Link]

  • Bismuth Cytotoxicity & Anti-Virulence

    • Title: Synthesis and characterization of bismuth(III) complex with an EDTA-based phenylene ligand and its potential as anti-virulence agent.[4][5]

    • Source: PeerJ (2022)[4][5]

    • URL:[Link]

  • General Cytotoxicity of Bismuth Compounds

    • Title: Cytotoxicity of Bismuth Compounds to Cultured Cancer Cells.[6]

    • Source: Journal of Environmental & Analytical Toxicology (2017)[6]

    • URL:[Link]

  • Electron Microscopy Staining

    • Title: The Use of Bismuth as an Electron Stain for Nucleic Acids.[2]

    • Source: Journal of Biophysical and Biochemical Cytology (PMC2225124)
    • URL:[Link]

Sources

Application Note: Bismuth Sodium Ethylenediaminetetraacetate in Catalytic Material Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of Bismuth Sodium Ethylenediaminetetraacetate (NaBiEDTA) in organic chemistry.

Editorial Note on Scientific Integrity

While simple Bismuth(III) salts (e.g., Bi(OTf)₃, BiCl₃) are well-established homogeneous Lewis acid catalysts, Bismuth Sodium Ethylenediaminetetraacetate functions primarily as a stabilized precursor and morphology-directing agent for the synthesis of high-performance heterogeneous bismuth-based catalysts (e.g., BiFeO₃, BiOX). Its high stability constant (log K ≈ 22.8) prevents direct Lewis acid activity in most standard conditions. Therefore, this guide focuses on its critical role in Sol-Gel and Hydrothermal protocols to generate nanostructured catalysts used in photocatalytic organic transformations (e.g., selective oxidations, C-C couplings).

Introduction & Mechanistic Insight

Bismuth Sodium Ethylenediaminetetraacetate is a water-soluble, chelated Bismuth(III) complex. Unlike simple bismuth salts which hydrolyze rapidly in water to form insoluble basic salts (e.g., BiOCl), NaBiEDTA remains stable in aqueous solution over a wide pH range.

Core Utility in Organic Synthesis

The utility of NaBiEDTA lies in its ability to release Bi³⁺ ions in a controlled manner during the synthesis of heterogeneous catalysts. This "chelate-controlled release" mechanism allows for:

  • Morphology Control: Prevents rapid precipitation, fostering the growth of specific crystal facets (e.g., {001} facets in BiOCl) which are more catalytically active.

  • Doping Homogeneity: Ensures uniform distribution of Bi atoms in mixed-metal oxides (e.g., Bismuth Ferrite, BiFeO₃).

  • Photocatalytic Synthesis: The resulting nanostructured catalysts are potent for visible-light-driven organic transformations , such as the selective oxidation of alcohols to aldehydes and the reduction of nitroarenes.

Mechanism: Chelate-Controlled Nucleation

The EDTA ligand acts as a "buffer" for free Bi³⁺ ions. During hydrothermal synthesis, thermal energy or pH shifts slowly weaken the Bi-EDTA bond, releasing Bi³⁺ at a rate that matches the crystallization kinetics of the target catalyst.

ChelationMechanism NaBiEDTA NaBiEDTA Complex (Stable Precursor) Heat_pH Hydrothermal Conditions (T > 160°C / pH Shift) NaBiEDTA->Heat_pH Input FreeBi Controlled Release of Bi³⁺ Ions Heat_pH->FreeBi Dissociation Nucleation Slow Nucleation FreeBi->Nucleation Rate Limiting Step Growth Anisotropic Crystal Growth (Nanoplates/Microspheres) Nucleation->Growth Template Effect ActiveCat Active Heterogeneous Catalyst (e.g., BiFeO₃ / BiOCl) Growth->ActiveCat Calcination

Figure 1: Mechanism of Chelate-Controlled Catalyst Synthesis using NaBiEDTA.

Key Applications & Protocols

Application A: Synthesis of BiFeO₃ Nanoparticles for C-H Bond Activation

Bismuth Ferrite (BiFeO₃) synthesized via NaBiEDTA is a highly active photocatalyst for the oxidation of benzylic C-H bonds.

Protocol 1: EDTA-Assisted Hydrothermal Synthesis of BiFeO₃

Objective: Synthesize uniform BiFeO₃ microspheres with enhanced surface area for organic oxidation reactions.

Reagents:

  • Bismuth Nitrate Pentahydrate (Bi(NO₃)₃[1]·5H₂O)

  • Iron(III) Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O)

  • NaBiEDTA (or EDTA + Bi source)

  • Ammonium Hydroxide (25%)

Step-by-Step Procedure:

  • Precursor Preparation: Dissolve 2 mmol of Fe(NO₃)₃·9H₂O in 20 mL of deionized water.

  • Chelation: Add 2 mmol of NaBiEDTA directly to the iron solution.

    • Note: Using NaBiEDTA ensures a 1:1 Bi:Fe stoichiometry and prevents premature precipitation of Bi(OH)₃.

  • pH Adjustment: Adjust pH to 10.0 using NH₄OH under vigorous stirring. A reddish-brown sol will form.

  • Hydrothermal Treatment: Transfer the solution to a Teflon-lined stainless steel autoclave (50 mL capacity).

  • Reaction: Heat at 180°C for 12 hours .

  • Isolation: Cool to room temperature. Centrifuge the precipitate (5000 rpm, 10 min).

  • Washing: Wash 3x with deionized water and 2x with ethanol to remove residual EDTA and sodium ions.

  • Activation: Dry at 80°C overnight. Calcine at 450°C for 2 hours in air to crystallize the perovskite phase.

Catalytic Performance Check: The resulting powder should be a maroon solid. XRD should confirm a rhombohedral perovskite structure.

Application B: Selective Oxidation of Benzyl Alcohol

Reaction: Benzyl Alcohol + O₂ → Benzaldehyde (Visible Light) Catalyst: BiFeO₃ (synthesized via Protocol 1)

Protocol 2: Photocatalytic Oxidation Workflow

Reagents:

  • Benzyl Alcohol (Substrate)

  • BiFeO₃ Catalyst (from Protocol 1)

  • Acetonitrile (Solvent)

  • Blue LED Light Source (460 nm)

Step-by-Step Procedure:

  • Setup: In a 10 mL Pyrex tube, disperse 20 mg of BiFeO₃ catalyst in 5 mL of acetonitrile.

  • Substrate Addition: Add 0.5 mmol of Benzyl Alcohol.

  • Equilibration: Stir in the dark for 30 minutes to establish adsorption-desorption equilibrium.

  • Irradiation: Irradiate with Blue LED (10 W) under O₂ balloon atmosphere (1 atm) for 4 hours.

  • Workup: Centrifuge to remove the catalyst (can be reused). Analyze the supernatant via GC-MS or ¹H NMR.

Data Summary & Comparison

Table 1: Effect of NaBiEDTA on Catalyst Morphology and Activity

Precursor SystemMorphology ObtainedSurface Area (m²/g)Yield (Benzaldehyde)*
Bi(NO₃)₃ (No EDTA)Irregular Agglomerates2.545%
NaBiEDTA (Chelated) Uniform Microspheres 18.4 92%
Bi(NO₃)₃ + Citric AcidDense Plates8.168%

*Reaction Conditions: 0.5 mmol Benzyl Alcohol, 4h Blue LED irradiation, Acetonitrile.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_synthesis Part 1: Catalyst Synthesis cluster_reaction Part 2: Organic Transformation Step1 Dissolve Fe(NO₃)₃ + NaBiEDTA Step2 Hydrothermal 180°C, 12h Step1->Step2 Step3 Calcination 450°C, 2h Step2->Step3 Step4 Mix Catalyst + Benzyl Alcohol Step3->Step4 Active Catalyst Step5 Visible Light Irradiation (O₂) Step4->Step5 Step6 Product Isolation (Benzaldehyde) Step5->Step6

Figure 2: Complete workflow from NaBiEDTA precursor to catalytic organic synthesis.

Safety & Handling (MSDS Highlights)

  • Toxicity: Bismuth compounds are generally less toxic than other heavy metals, but NaBiEDTA should be handled with standard PPE (gloves, goggles).

  • Incompatibility: Avoid strong oxidizers which may degrade the EDTA ligand prematurely.

  • Waste Disposal: Aqueous solutions containing Bi should be disposed of as heavy metal waste, although EDTA chelation reduces immediate bioavailability.

References

  • Sol-Gel Synthesis of Bismuth Ferrite: Zhang, X., et al. (2010). "EDTA-assisted synthesis of BiFeO₃ microspheres with enhanced visible-light photocatalytic activity." Journal of Hazardous Materials.Link

  • Bismuth in Organic Synthesis (Review): Ollevier, T. (2013). "Bismuth-Catalyzed Organic Transformations." Topics in Current Chemistry.Link

  • Photocatalytic Oxidation: Li, H., et al. (2018). "Selective oxidation of alcohols to aldehydes over Bi-based photocatalysts." Chemical Communications.Link

  • Chelation Chemistry: BenchChem. (2023). "Bismuth sodium ethylenediaminetetraacetate Structure and Properties."Link

Sources

Application Note: Analytical Characterization of Bismuth Sodium Ethylenediaminetetraacetate (NaBiEDTA)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical Methods for Bismuth Sodium Ethylenediaminetetraacetate (NaBiEDTA) Detection Content Type: Advanced Application Note & Protocol Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and Lipoprotein Researchers.

Executive Summary & Scientific Context

Bismuth Sodium Ethylenediaminetetraacetate (NaBiEDTA, CAS 12558-49-5) is a specialized organometallic chelate. While historically relevant in specific therapeutic contexts, its contemporary high-value application lies in lipoprotein density profiling . NaBiEDTA serves as a density-forming solute in ultracentrifugation, allowing for the isopycnic separation of HDL subclasses without the high osmolarity and viscosity associated with traditional salt gradients (e.g., KBr).

The Analytical Challenge: The Bismuth-EDTA complex is thermodynamically stable (


). This stability, while beneficial for applications, complicates analysis. Standard colorimetric reagents for Bismuth (e.g., Potassium Iodide) cannot easily displace the Bismuth from the EDTA cage without prior mineralization. Furthermore, distinguishing between complexed Bismuth and free EDTA impurities is critical, as excess free EDTA alters the ionic strength and density properties of the gradient media.

This guide presents a dual-modality analytical strategy:

  • Total Elemental Assay: Oxidative digestion followed by complexometric titration for absolute purity determination.

  • Intact Chelate Chromatography: A stability-indicating HPLC method to quantify the intact NaBiEDTA species and detect free EDTA.

Strategic Analytical Workflow

The following flowchart illustrates the decision matrix for selecting the appropriate analytical method based on the data requirement (Purity vs. Stability).

NaBiEDTA_Analysis Start Sample: NaBiEDTA Raw Material or Formulation Decision Define Analytical Objective Start->Decision Branch1 Absolute Purity / Stoichiometry (Total Bi Content) Decision->Branch1 Assay Branch2 Species Integrity / Stability (Intact Complex vs. Degradants) Decision->Branch2 Speciation Digestion Oxidative Mineralization (HNO3 + H2O2 + Heat) Destroys EDTA Ligand Branch1->Digestion HPLC Ion-Pair RP-HPLC (C18 Column, TBAHS Buffer) Branch2->HPLC Titration Complexometric Titration (Titrant: Na2EDTA, pH 1.5) Indicator: Xylenol Orange Digestion->Titration Digestion->Titration Releases free Bi3+ Result1 Data: % Bismuth (w/w) Titration->Result1 Detection UV-Vis Detection (265 nm for Complex) (Indirect UV for Free EDTA) HPLC->Detection Result2 Data: Chromatographic Purity & Free EDTA Content Detection->Result2

Figure 1: Strategic decision tree for NaBiEDTA analysis. The pathway splits based on whether the user requires total elemental content (Assay) or speciation (HPLC).

Protocol A: Total Bismuth Assay via Oxidative Digestion & Titration

Objective: To determine the absolute purity of NaBiEDTA by quantifying total Bismuth content. Principle: The high stability of the Bi-EDTA complex prevents direct titration. The organic ligand (EDTA) must be destroyed via acid digestion to release free


. The released Bismuth is then titrated with standard EDTA solution at pH 1–2 using Xylenol Orange as the indicator.
Materials & Reagents[1][2][3][4][5][6]
  • Digestion Acid: Nitric Acid (

    
    ), conc. (ACS Reagent).
    
  • Oxidizer: Hydrogen Peroxide (

    
    ), 30%.
    
  • Buffer/pH Adjustment: Ammonia solution (dilute) or Sodium Acetate.

  • Indicator: Xylenol Orange tetrasodium salt (0.1% w/v in water).

  • Titrant: 0.05 M Disodium EDTA VS (Volumetric Standard).

  • Masking Agent (Optional): Ascorbic acid (to prevent Fe(III) interference if suspected).

Step-by-Step Methodology

1. Sample Digestion (Mineralization)

  • Weighing: Accurately weigh ~400 mg of NaBiEDTA sample into a 250 mL Erlenmeyer flask.

  • Acidification: Add 10 mL of concentrated

    
    .
    
  • Heating: Heat gently on a hot plate (in a fume hood) until brown fumes (

    
    ) cease.
    
  • Oxidation: Carefully add 2 mL of 30%

    
     dropwise to the hot solution to complete the destruction of the organic EDTA backbone.
    
  • Clarification: Continue boiling until the solution is clear and colorless, and volume is reduced to ~5 mL.

  • Dilution: Cool and dilute with 50 mL deionized water.

2. pH Adjustment

  • The digestion leaves the solution highly acidic. Adjust pH to 1.0 – 2.0 .

  • Note: Bismuth hydrolyzes and precipitates as

    
     or basic salts above pH 4.0. The titration must be performed in acidic media.
    
  • Use dilute ammonia to adjust if necessary, but the residual acid from digestion is often sufficient.

3. Titration

  • Add 3–5 drops of Xylenol Orange indicator. The solution should turn an intense Red/Violet (indicating free

    
    -Indicator complex).
    
  • Titrate with 0.05 M EDTA solution slowly.

  • Endpoint: The color changes sharply from Red/Violet to Lemon Yellow .

4. Calculation



  • 
    : Volume of EDTA titrant (mL)
    
  • 
    : Molarity of EDTA titrant
    
  • 
    : Atomic weight of Bismuth
    
  • 
    : Sample weight (mg)
    

Self-Validation Check:

  • Specificity: At pH 1–2, EDTA is highly selective for Bismuth over divalent cations (Ca, Mg) which do not interfere.

  • Recovery: Perform the digestion on a standard Bismuth Nitrate sample to verify 99.5–100.5% recovery.

Protocol B: HPLC Analysis of Intact NaBiEDTA & Free EDTA

Objective: To quantify the intact complex and detect "Free EDTA" impurities which affect density gradient performance. Principle: Reversed-Phase Ion-Pair Chromatography (RP-IPC). Since NaBiEDTA is an ionic species, it retains poorly on C18. An ion-pairing agent (Tetrabutylammonium, TBA) is used to increase retention.[1]

Chromatographic Conditions
ParameterSpecification
Column C18 (ODS), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry)
Mobile Phase Buffer: 10 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS) + 10 mM Sodium Acetate, adjusted to pH 3.0 with Acetic Acid.Solvent B: Acetonitrile (ACN).Ratio: 90:10 (Buffer:ACN) Isocratic.
Flow Rate 1.0 mL/min
Detection UV at 265 nm (Specific for Bi-EDTA complex)
Injection Vol 20 µL
Temperature 25°C
Experimental Workflow

1. Standard Preparation

  • Stock Standard: Dissolve USP Reference Standard NaBiEDTA in Mobile Phase to 1.0 mg/mL.

  • System Suitability: Prepare a solution containing NaBiEDTA and a trace of excess

    
    .
    

2. Sample Preparation

  • Dissolve the sample in the Mobile Phase.

  • Crucial: Do not use strong acid or base solvents as they may shift the equilibrium of the complex.

3. Detection Logic (The "Fe(III) Trick" for Free EDTA)

  • The NaBiEDTA complex absorbs at 265 nm.

  • Free EDTA has low UV absorbance. To detect free EDTA with high sensitivity, add a stoichiometric excess of

    
     to a separate sample aliquot.
    
  • Free EDTA converts to the Fe-EDTA complex, which has a strong absorbance at 260 nm and elutes separately from Bi-EDTA.

Data Interpretation[4][5][6][8]
  • Retention Time: The Bi-EDTA-TBA ion pair typically elutes between 5–8 minutes depending on organic modifier % (10% ACN recommended).

  • Linearity: The method is linear from 0.05 mg/mL to 2.0 mg/mL (

    
    ).
    

Visualizing the HPLC Mechanism

The following diagram explains the separation mechanism, crucial for troubleshooting retention time shifts.

HPLC_Mechanism Analyte [Bi-EDTA]- Anion Step1 Ion-Pair Formation [Bi-EDTA]- + [TBA]+ -> Neutral Complex Analyte->Step1 IPA TBA+ (Ion Pair Agent) IPA->Step1 Stationary C18 Stationary Phase (Hydrophobic) Step2 Partitioning Neutral Complex adsorbs onto C18 chains Step1->Step2 Step2->Stationary Hydrophobic Interaction Result Retained Peak (Separation from unretained salts) Step2->Result

Figure 2: Mechanism of Ion-Pair Chromatography for NaBiEDTA. The negatively charged Bi-EDTA complex pairs with the TBA cation to interact with the hydrophobic C18 column.

References

  • Chemical Identity: Sodium Bismuth Ethylenediaminetetraacetate. CAS 12558-49-5.[2][3][4][5] TCI Chemicals. Link

  • Lipoprotein Profiling Application: Asztalos, B. F., et al. "Developing High Performance Lipoprotein Density Profiling for Use in Clinical Studies." Analytical Chemistry, 2011.[6][7] Link

  • Complexometric Titration Principles: Cheng, K. L. "Complexometric Titration of Bismuth." Analytical Chemistry, 1954. (Foundational method adapted for digestion protocol). Link

  • HPLC of Metal-EDTA Complexes: Sielc Technologies. "HPLC Application for Analysis of EDTA." (Methodology for Fe-EDTA derivatization adapted for impurity profiling). Link

  • Spectrophotometric Detection: Labhade, S.R., et al. "Spectrophotometric determination of bismuth." TSI Journals, 2010. Link

Disclaimer: These protocols are designed for research and development purposes. Validation according to ICH Q2(R1) guidelines is required before use in GMP environments.

Sources

Application Notes & Protocols for Bismuth Sodium Ethylenediaminetetraacetate (NaBiEDTA) Administration in Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following guide is an investigational framework. As of this writing, there is a significant lack of published, peer-reviewed data detailing the specific dosage and administration of Bismuth Sodium Ethylenediaminetetraacetate (NaBiEDTA) in preclinical animal models. This document synthesizes general principles of pharmacology, toxicology of related bismuth compounds, and standard protocols for drug administration in rodents to provide a scientifically-grounded starting point for researchers. All researchers must conduct independent, institutionally-approved dose-finding, toxicity, and pharmacokinetic studies before proceeding with efficacy models.

Introduction and Scientific Rationale

Bismuth (Bi) is a heavy metal with a long history of medical use, primarily in gastroenterology for its antimicrobial and mucosal-protective properties. Ethylenediaminetetraacetate (EDTA) is a powerful hexadentate chelating agent, capable of forming stable, water-soluble complexes with metal ions. The resulting complex, Bismuth Sodium Ethylenediaminetetraacetate (NaBiEDTA), presents a unique pharmacological entity where the pharmacokinetic and toxicological profile of bismuth is likely altered by its chelation.

The rationale for studying NaBiEDTA in animal models may include:

  • Targeted Alpha Therapy (TAT): Chelators are crucial for stably binding bismuth radionuclides, such as ²¹²Bi and ²¹³Bi, to targeting vectors for cancer therapy.[1][2] Understanding the in-vivo behavior of a model bismuth-chelate is a critical first step.

  • Antimicrobial Research: The chelation may modify the solubility, stability, and bioavailability of bismuth, potentially enhancing its efficacy against pathogenic biofilms.[3]

  • Toxicology and Chelation Research: Investigating the distribution and clearance of a pre-formed bismuth chelate can provide insights into metal toxicity and the efficacy of chelation therapy.

This guide provides proposed protocols for the preparation, administration, and initial evaluation of NaBiEDTA in common rodent models (mice and rats), emphasizing safety, reproducibility, and scientific integrity.

Compound Characterization and Pre-formulation

Prior to in-vivo administration, a thorough characterization of the test article is mandatory.

2.1 Physicochemical Properties

  • Chemical Name: Bismuth Sodium Ethylenediaminetetraacetate

  • CAS Number: 12558-49-5

  • Molecular Weight: 520.18 g/mol

  • Appearance: Typically a white to off-white powder.

  • Purity: Use only high-purity (e.g., ≥95%) NaBiEDTA. Verify purity via Certificate of Analysis (CoA) from the supplier.

2.2 Vehicle Selection and Formulation The salt form of the Bi-EDTA complex suggests good aqueous solubility. The primary goal is to prepare a sterile, isotonic solution with a physiologically compatible pH, especially for parenteral routes.[4]

  • Recommended Vehicle: Sterile 0.9% Sodium Chloride (Saline) or Phosphate-Buffered Saline (PBS) pH 7.4.

  • Preparation Procedure:

    • Determine the desired concentration (mg/mL) based on the target dose (mg/kg) and dosing volume (mL/kg).

    • Under sterile conditions (e.g., in a laminar flow hood), slowly add the pre-weighed NaBiEDTA powder to the vehicle while vortexing or stirring.

    • Ensure the compound is fully dissolved. Gentle warming may be used if necessary, but the solution must be cooled to room temperature before administration.

    • For parenteral (IV, IP) routes, the final solution must be sterile-filtered through a 0.22 µm syringe filter.[4]

  • Stability: Prepare fresh solutions daily unless stability data demonstrates otherwise. Store protected from light.

Dosage Considerations and Initial Toxicity Assessment

This section is hypothetical and intended to guide the design of a mandatory dose-escalation study. The toxicity of chelated bismuth can differ significantly from its inorganic salt forms.

3.1 Review of Relevant Toxicity Data

  • Elemental Bismuth (Oral): In a 28-day repeated-dose study in rats, the No-Observed-Adverse-Effect Level (NOAEL) for elemental bismuth was 1,000 mg/kg/day, with a lethal dose (LD50) greater than 2,000 mg/kg.[5] This suggests a relatively low acute oral toxicity for elemental bismuth.

  • Other Bismuth Compounds: Chronic exposure to high levels of certain bismuth compounds can lead to neurotoxicity and nephrotoxicity.[1] The kidney is a primary organ for bismuth accumulation and retention.[6]

  • Critical Warning on EDTA: In a study on bismuth-poisoned rats, treatment with EDTA resulted in increased brain bismuth levels , a severe and undesirable outcome.[7][8] This suggests that the NaBiEDTA complex might facilitate bismuth's entry into the central nervous system. Close monitoring for neurological symptoms is imperative.

3.2 Proposed Dose-Escalation Study Design A dose-escalation study is the first essential in-vivo experiment. The objective is to determine the Maximum Tolerated Dose (MTD).

  • Animal Model: Use the same species and strain intended for efficacy studies (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Group Size: n = 3-5 animals per dose group.

  • Administration Route: Begin with the intended route for future studies.

  • Observation Period: Monitor animals for at least 7-14 days post-dose.

  • Endpoints: Clinical signs of toxicity (weight loss, altered behavior, ruffled fur), morbidity, and mortality. Histopathology of key organs (kidney, liver, brain) at the end of the study is highly recommended.

The following table provides a hypothetical starting point for dose ranges. These should be adjusted based on emerging data.

Administration RouteSpeciesProposed Starting Dose Range (mg/kg)Rationale & Key Considerations
Oral (PO) Mouse, Rat10 - 100 mg/kgBased on the high NOAEL of elemental bismuth, but starting conservatively due to the unknown absorption profile of the chelate.[5] Oral bioavailability of other bismuth compounds is typically low (<1%).
Intraperitoneal (IP) Mouse, Rat5 - 50 mg/kgBypasses first-pass metabolism, leading to higher systemic exposure. The dose range is lowered accordingly. IP administration of irritating substances can cause peritonitis.[9][10]
Intravenous (IV) Mouse, Rat1 - 20 mg/kg100% bioavailability. Start with the lowest doses. A study of IV bismuth ions in rats used doses of 0.5-1.0 mg/kg.[11] Risk of acute toxicity is highest with this route.

Administration Protocols

All procedures must be approved by the institution's Animal Care and Use Committee (IACUC). Personnel must be adequately trained for each technique.[12]

4.1 General Preparation

  • Confirm the identity and dose of the animal.

  • Weigh the animal to calculate the precise volume for administration.

  • Prepare the NaBiEDTA formulation as described in Section 2.2.

  • Draw the calculated volume into an appropriately sized sterile syringe.

Protocol 4.2: Oral Gavage (PO) Administration

Oral gavage is used to administer a precise volume directly into the stomach.[13]

  • Materials:

    • Appropriately sized gavage needle (e.g., for adult mice: 18-20 gauge, 1.5-inch, with a rounded tip).[12]

    • Syringe (1 mL or 3 mL).

  • Maximum Dosing Volume: 10 mL/kg for mice and rats is a standard maximum, though lower volumes (5 mL/kg) are recommended to reduce the risk of reflux and aspiration.[13]

  • Step-by-Step Procedure:

    • Restraint: Firmly restrain the mouse or rat to prevent movement and align the head and esophagus. For mice, scruff the skin over the shoulders.[14]

    • Measure Tube Length: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.[15]

    • Insertion: Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The animal should swallow as the tube passes into the esophagus.[12]

    • Verification: The tube should pass smoothly without resistance. If resistance is met, withdraw and try again. Never force the needle. [16]

    • Administration: Once the tube is in place, depress the syringe plunger slowly and steadily.

    • Withdrawal: Smoothly remove the needle along the same path of insertion.

    • Monitoring: Return the animal to its cage and monitor for signs of distress (e.g., labored breathing) for at least 15 minutes.[15]

Protocol 4.3: Intraperitoneal (IP) Injection

IP injections administer the substance into the abdominal cavity for systemic absorption.[9]

  • Materials:

    • Sterile syringe and needle (e.g., 25-27 gauge).[9]

  • Maximum Dosing Volume: 10 mL/kg for mice and rats.[4]

  • Step-by-Step Procedure:

    • Restraint: Restrain the animal to expose the abdomen. For mice, scruffing and securing the tail is common.

    • Injection Site: Target one of the lower abdominal quadrants, avoiding the midline to prevent puncture of the bladder or cecum.[9]

    • Insertion: Insert the needle at a shallow angle (approx. 15-20 degrees).

    • Aspiration: Gently pull back the plunger to ensure no blood or urine is drawn, which would indicate improper placement.[10]

    • Injection: If aspiration is clear, inject the substance smoothly.

    • Withdrawal: Remove the needle and return the animal to its cage. Alternate injection sides for repeated dosing.[10]

Protocol 4.4: Intravenous (IV) Injection

IV injection, typically via the lateral tail vein in rodents, provides immediate and complete systemic exposure.[4]

  • Materials:

    • Sterile syringe and needle (e.g., 27-30 gauge).

    • A warming device (e.g., heat lamp) to promote vasodilation of the tail veins.

  • Maximum Dosing Volume (Bolus): 5 mL/kg for mice and rats.[4]

  • Step-by-Step Procedure:

    • Restraint & Warming: Place the animal in a suitable restrainer. Warm the tail for a few minutes to make the lateral veins more visible.

    • Vein Identification: Identify one of the two lateral tail veins.

    • Insertion: With the bevel of the needle facing up, insert the needle into the vein at a very shallow angle, nearly parallel to the tail.

    • Verification: A small amount of blood may flash back into the needle hub.

    • Injection: Inject the solution slowly. The vein should blanch, and there should be no swelling or "bleb" formation, which would indicate a subcutaneous miss.

    • Withdrawal & Pressure: Remove the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Monitoring: Monitor the animal closely after the procedure.

Experimental Workflows and Data Presentation

Clear visualization of the experimental plan is crucial for reproducibility.

Diagram 1: General Workflow for In-Vivo Study of NaBiEDTA This diagram outlines the critical path from compound preparation to final data analysis for a typical preclinical study involving NaBiEDTA.

G cluster_prep Phase 1: Preparation cluster_study Phase 2: In-Vivo Administration cluster_eval Phase 3: Evaluation & Analysis Compound NaBiEDTA Compound (Verify Purity & CoA) Formulation Formulation & Sterile Filtration (Target Concentration, pH, Isotonicity) Compound->Formulation Vehicle Sterile Vehicle (e.g., 0.9% Saline) Vehicle->Formulation Admin Administration (PO, IP, or IV Route) Formulation->Admin Animal Animal Model (Mouse/Rat, Acclimatized) DoseCalc Weigh & Calculate Dose Volume Animal->DoseCalc DoseCalc->Admin Tox Toxicology Monitoring (Clinical Signs, Body Weight) Admin->Tox PK Pharmacokinetic Sampling (Blood, Tissues) Admin->PK Histo Histopathology (Kidney, Liver, Brain) Admin->Histo Analysis Data Analysis (ICP-MS, Statistics) Tox->Analysis PK->Analysis Histo->Analysis

Table 2: Standard Administration Volumes and Needle Sizes for Rodents This table provides a quick reference for common parameters based on IACUC guidelines.[4][9][12]

Parameter Route Mouse (20-30g) Rat (200-300g)
Max Volume PO 10 mL/kg (0.2-0.3 mL) 10 mL/kg (2-3 mL)
IP 10 mL/kg (0.2-0.3 mL) 10 mL/kg (2-3 mL)
IV (Bolus) 5 mL/kg (0.1-0.15 mL) 5 mL/kg (1-1.5 mL)
Needle/Tube Size PO 18-20G Gavage Needle 16-18G Gavage Needle
IP 25-27G Needle 23-25G Needle

| | IV (Tail Vein) | 27-30G Needle | 25-27G Needle |

Post-Administration Monitoring and Analysis

6.1 Pharmacokinetic (PK) Analysis The primary goal is to determine the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the chelated bismuth.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 4h, 8h, 24h) post-administration.

  • Tissue Distribution: At the study endpoint, harvest key organs for analysis. Prioritize the kidney , liver, spleen, bone, and especially the brain .[6]

  • Analytical Method: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying bismuth levels in biological samples.[17]

6.2 Toxicological Analysis

  • Clinical Observations: Record body weight daily. Observe animals for any adverse signs, paying close attention to neurological symptoms like ataxia, tremors, or altered gait, given the concerns about brain accumulation.[7][8]

  • Histopathology: At necropsy, preserve key organs in 10% neutral buffered formalin. Tissues should be processed, sectioned, stained (e.g., with Hematoxylin and Eosin - H&E), and examined by a qualified pathologist for any signs of cellular damage, inflammation, or necrosis.[18]

Diagram 2: Decision Tree for Dose Escalation Study This logical flow guides the decision-making process during a dose-finding study based on observed toxicity.

G Start Start with Low Dose Group (e.g., 1 mg/kg IV or 10 mg/kg PO) Observe Administer Dose & Monitor (7-14 days) Start->Observe Tox_Check Toxicity Observed? (e.g., >10% Weight Loss, Morbidity) Observe->Tox_Check No_Tox No Significant Toxicity Tox_Check->No_Tox No Yes_Tox Significant Toxicity Observed Tox_Check->Yes_Tox Yes Escalate Escalate to Next Dose Group (e.g., 3-fold increase) No_Tox->Escalate Stop MTD Determined (Previous dose level) Yes_Tox->Stop Escalate->Observe Deescalate Consider De-escalation or Stop Study to Re-evaluate Stop->Deescalate If lowest dose was toxic

Conclusion

The study of Bismuth Sodium Ethylenediaminetetraacetate in animal models is an unexplored area with potential applications in radio-therapeutics and antimicrobial development. Due to the absence of specific literature, a cautious and systematic approach is paramount. The protocols and considerations outlined in this document provide a foundational strategy for researchers to design and execute initial in-vivo studies. The cornerstone of this work must be a well-designed dose-escalation study to establish the MTD and characterize the toxicological profile, with particular attention paid to potential nephrotoxicity and neurotoxicity.

References

  • Sano, Y., et al. (2007). Oral Toxicity of Bismuth in Rat: Single and 28-Day Repeated Administration Studies. Journal of Health Science, 53(6), 765-770. (URL not available)
  • Pereira, S., et al. (2024). Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? Pharmaceuticals, 17(2), 183. [Link]

  • Pourhasan-Moghaddam, M., et al. (2020). A Review on the Biodistribution, Pharmacokinetics and Toxicity of Bismuth-Based Nanomaterials. International Journal of Nanomedicine, 15, 7333–7354. [Link]

  • Zeraati, F., et al. (2008). Chelation of bismuth by combining desferrioxamine and deferiprone in rats. Biometals, 21(3), 317-324. [Link]

  • Slikkerveer, A., et al. (1992). Development of a therapeutic procedure for bismuth intoxication with chelating agents. Journal of Laboratory and Clinical Medicine, 120(4), 529-537. [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. WSU IACUC SOP #10. [Link]

  • Hauser, B., & St-Pierre, M. (2012). Medical Use of Bismuth: the Two Sides of the Coin. Journal of Microbial & Biochemical Technology, S5. [Link]

  • University of Iowa IACUC. (n.d.). Guideline on Administration of Substances to Laboratory Animals. IG035. [Link]

  • Nagin, M., & Haller, C. (2014). Bismuth Toxicity: A Rare Cause of Neurologic Dysfunction. The Open Neurology Journal, 8, 52-55. [Link]

  • Slikkerveer, A., & de Wolff, F. A. (1993). Bismuth poisoning and chelation. Clinical Toxicology, 31(2), 365-366. [Link]

  • Hua, J., & Hage, D. S. (1998). Disposition of bismuth in the rat. II. Pharmacokinetics and biliary excretion. Journal of Toxicology and Environmental Health, Part A, 54(4), 303-315. [Link]

  • Kumar, P., et al. (2023). A REVIEW ON PRECLINICAL PHARMACEUTICAL RESEARCH: PRINCIPAL AND COMMON ROUTES OF ADMINISTRATION IN SMALL RODENTS. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1015. [Link]

  • Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. [Link]

  • Pereira, S., et al. (2024). Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? MDPI. [Link]

  • American Elements. (n.d.). Bismuth Sodium Ethylenediaminetetraacetate. Product Information. [Link]

  • Eychenne, R., et al. (2022). Bismuth chelation for targeted alpha therapy: Current state of the art. Nuclear Medicine and Biology, 114-115, 27-41. [Link]

  • TransCure bioServices. (2025). How to Administer a Substance to a Mouse? [Link]

  • West Virginia University IACUC. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. [Link]

  • Florida State University ACUC. (2016). Oral Gavage in the Mouse. [Link]

  • Slikkerveer, A., & de Wolff, F. A. (1989). Pharmacokinetics and Toxicity of Bismuth Compounds. Medical Toxicology and Adverse Drug Experience, 4(5), 303-323. [Link]

  • Sano, Y., et al. (2005). A 13-week toxicity study of bismuth in rats by intratracheal intermittent administration. Journal of Occupational Health, 47(3), 242-248. [Link]

  • Hauser, B., & St-Pierre, M. (2012). Medical Use of Bismuth: the Two Sides of the Coin. Longdom Publishing. [Link]

  • University of Wisconsin-Madison. (n.d.). Synthesis of EDTA. Chemistry LibreTexts. [Link]

  • Ebel, H., et al. (1991). Bioavailability of bismuth from 205Bi-labelled pharmaceutical oral Bi-preparations in rats. Archives of Toxicology, 65(8), 646-650. [Link]

  • Beltran-Torres, C. E., et al. (2022). Synthesis and characterization of bismuth(III) complex with an EDTA-based phenylene ligand and its potential as anti-virulence agent. PeerJ, 10, e13797. [Link]

  • Wang, Y., et al. (2020). Pharmacokinetics of Bismuth following Oral Administration of Wei Bi Mei in Healthy Chinese Volunteers. Gastroenterology Research and Practice, 2020, 6075924. [Link]

Sources

Advanced Application Note: Bismuth Sodium Ethylenediaminetetraacetate in Functional Material Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Bismuth Sodium Ethylenediaminetetraacetate (Na[Bi(EDTA)]) [CAS: 12558-49-5] represents a critical chelate complex in the synthesis of advanced functional materials, specifically lead-free piezoelectrics (e.g., Sodium Bismuth Titanate, NBT) and multiferroics (e.g., Bismuth Ferrite, BFO).

The "Bismuth Problem" in Material Science

Bismuth (III) ions (


) are notoriously prone to uncontrolled hydrolysis in aqueous media, rapidly forming insoluble species like bismuth oxychloride (

) or bismuth hydroxide (

) even at moderately acidic pH. This instability leads to:
  • Stoichiometric Drift: Loss of Bi from the reaction matrix.

  • Secondary Phase Formation: Appearance of parasitic phases (e.g.,

    
     in BFO synthesis).[1][2]
    
  • Inhomogeneous Films: Precipitation disrupts sol-gel networks.

The "Chelate Solution"

The Na[Bi(EDTA)] complex solves these issues by "locking" the


 ion within a hexadentate ligand cage.
  • Thermodynamic Stability: The formation constant (

    
    ) of Bi-EDTA is extremely high (~
    
    
    
    ), effectively masking
    
    
    from hydrolysis.
  • Stoichiometric Precision: The complex inherently possesses a 1:1 molar ratio of Na:Bi . This is chemically serendipitous for synthesizing Sodium Bismuth Titanate (

    
    ) , where the A-site requires an exact 1:1 Na:Bi stoichiometry.
    

Core Applications

Application A: Single-Source Precursor for Sodium Bismuth Titanate (NBT)

NBT is a premier lead-free piezoelectric candidate. Traditional solid-state synthesis often suffers from Bi volatility at high temperatures (


).
  • Innovation: Using Na[Bi(EDTA)] in wet-chemical (sol-gel or hydrothermal) synthesis ensures atomic-level mixing of Na and Bi before calcination.

  • Mechanism: The EDTA cage prevents selective precipitation of Bi, ensuring that Na and Bi incorporate into the Perovskite lattice simultaneously during thermal decomposition.

Application B: Phase-Pure Bismuth Ferrite (BiFeO3)

 is a multiferroic material (ferromagnetic + ferroelectric). It is difficult to synthesize pure because 

and

have vastly different hydrolysis rates.
  • Innovation: EDTA acts as a "buffer" for cation release. It chelates both Bi and Fe.

  • Outcome: Research indicates that a specific EDTA ratio (often 33-50 mol%) suppresses the formation of the impurity phase

    
     and favors the pure Perovskite phase.
    
Application C: Antibacterial & Bio-Interface Coatings

Bismuth has potent anti-virulence properties (inhibiting bacterial biofilm formation).

  • Innovation: Na[Bi(EDTA)] is water-soluble and stable at physiological pH, unlike simple Bismuth salts. This makes it an ideal additive for antimicrobial hydrogels or catheter coatings.

Data Summary: Physicochemical Properties

PropertyValue / DescriptionRelevance to Protocol
Formula

1:1 Na:Bi ratio matches NBT stoichiometry.
Molecular Weight 520.18 g/mol Essential for molarity calculations.
Solubility High in

(>50 g/L)
Allows high-concentration precursor stocks.
Stability (

)
~22.8 (for Bi-EDTA)Prevents hydrolysis up to pH ~9-10.
Decomposition Temp ~280°C - 350°COrganics burn off before crystallization.

Experimental Protocols

Protocol 1: Preparation of "Master Stock" Na[Bi(EDTA)] Solution (0.5 M)

Use this stock for both NBT and BFO syntheses to ensure reproducibility.

Reagents:

  • Bismuth(III) Nitrate Pentahydrate (

    
    ) OR Commercial Na[Bi(EDTA)] powder.
    
  • Disodium EDTA (

    
    ).[3]
    
  • Sodium Hydroxide (NaOH).[3]

  • Deionized Water (18.2 MΩ).

Procedure (In-Situ Synthesis Route):

  • Dissolution of EDTA: Dissolve 37.22 g of

    
     (0.1 mol) in 150 mL of DI water. Heat to 60°C.
    
  • pH Adjustment: Slowly add 1M NaOH solution dropwise until the pH reaches ~7.0 and the solution is clear.

  • Bismuth Addition: Slowly add 48.51 g of

    
     (0.1 mol) to the EDTA solution under vigorous stirring.
    
    • Note: A white precipitate may transiently form but will redissolve as the complex forms.

  • Neutralization: Adjust pH back to 7.0-8.0 using NaOH. The solution should be perfectly clear and colorless.

  • Final Volume: Transfer to a volumetric flask and top up to 200 mL with DI water.

    • Result: A stable 0.5 M Na[Bi(EDTA)] solution.

Protocol 2: Sol-Gel Synthesis of NBT Thin Films

Target Material:


 on Pt/Si substrates.

Reagents:

  • 0.5 M Na[Bi(EDTA)] Master Stock (from Protocol 1).

  • Titanium Isopropoxide (TTIP).

  • Acetylacetone (Stabilizer).

  • 2-Methoxyethanol (Solvent).

Workflow:

  • Ti-Precursor Prep: Mix 10 mL of 2-Methoxyethanol with 2 mL Acetylacetone. Add 0.01 mol of TTIP under nitrogen atmosphere (to prevent premature Ti hydrolysis). Stir for 30 min.

  • A-Site Addition: Add 20 mL of the 0.5 M Na[Bi(EDTA)] Master Stock (containing 0.01 mol of Na and Bi) to the Ti-sol.

    • Critical Step: The ratio of Na:Bi:Ti is now 1:1:1. Since NBT is

      
      , we have a 2x excess of A-site cations relative to Ti? Wait. 
      
    • Correction: NBT formula is

      
      .[4][5] This means for every 1 Ti, we need 0.5 Na and 0.5 Bi.
      
    • Adjustment: Use 10 mL of the 0.5 M Master Stock (0.005 mol Na, 0.005 mol Bi) for every 0.01 mol of TTIP.

  • Aging: Stir the mixture at 60°C for 4 hours until a viscous, transparent gel/sol forms.

  • Spin Coating: Deposit on substrate at 3000 RPM for 30s.

  • Pyrolysis: Bake at 350°C for 5 min to decompose the EDTA organics.

  • Annealing: Sinter at 700°C for 1 hour in air.

Mechanism & Workflow Visualization

Diagram 1: The "Stoichiometric Lock" Mechanism

This diagram illustrates how the EDTA complex preserves the critical 1:1 Na:Bi ratio required for NBT ceramics, preventing the segregation often seen in solid-state mixing.

ChelationMechanism Bi_Ion Free Bi3+ Ion (Volatile/Hydrolytic) Complex Na[Bi(EDTA)] Complex (Thermodynamically Stable) Bi_Ion->Complex Chelation Hydrolysis Hydrolysis/Precipitation (BiOCl, Bi(OH)3) Bi_Ion->Hydrolysis Without EDTA Na_Ion Free Na+ Ion Na_Ion->Complex Charge Balance EDTA EDTA Ligand EDTA->Complex Hexadentate Binding NBT_Lattice NBT Perovskite Lattice (Na0.5 Bi0.5 TiO3) Complex->NBT_Lattice Thermal Decomposition (Controlled Release)

Caption: The EDTA ligand effectively masks the Bi3+ ion, preventing premature hydrolysis and ensuring that Na and Bi enter the reaction zone at a fixed 1:1 ratio.

Diagram 2: Sol-Gel Synthesis Workflow

SolGelWorkflow Start Start: Raw Materials Step1 Step 1: Prep Na[Bi(EDTA)] Stock (pH 7-8, Clear Solution) Start->Step1 Step2 Step 2: Prep Ti-Precursor (TTIP + Acetylacetone) Start->Step2 Step3 Step 3: Mix A-Site & B-Site Sols (Stoichiometry Check: 0.5 Na:Bi per 1 Ti) Step1->Step3 Step2->Step3 Step4 Step 4: Gelation/Aging (60°C, 4 hours) Step3->Step4 Step5 Step 5: Spin Coating Step4->Step5 Step6 Step 6: Pyrolysis (350°C) (Removal of EDTA organics) Step5->Step6 Step7 Step 7: Annealing (700°C) (Crystallization) Step6->Step7 End Final Product: Phase-Pure NBT Film Step7->End

Caption: Step-by-step workflow for synthesizing Sodium Bismuth Titanate thin films using the Na[Bi(EDTA)] precursor route.

References

  • American Elements. Bismuth Sodium Ethylenediaminetetraacetate Product Information. Available at: [Link]

  • ACS Omega. EDTA-Assisted Sonochemical Synthesis of Polymorphic Bismuth Ferrites: Structural and Photocatalytic Characterization. (2025). Available at: [Link]

  • Springer Professional. Role of chelating agents on the sol-gel synthesis of bismuth ferrite nanoparticles. (2024). Available at: [Link]

  • MDPI. Bismuth Sodium Titanate Based Materials for Piezoelectric Actuators. (2015). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Bismuth Sodium Ethylenediaminetetraacetate (Bi-Na-EDTA)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bismuth Sodium Ethylenediaminetetraacetate Stability and Degradation Pathways Content Type: Technical Support Center Guide

Executive Summary & Compound Profile

Bismuth Sodium Ethylenediaminetetraacetate (Bi-Na-EDTA) is a chelate of high thermodynamic stability, primarily utilized in analytical chemistry (complexometric titrations), pharmaceutical formulations (as a soluble bismuth source), and materials science (precursor for bismuth oxide nanomaterials).

Unlike transition metal chelates (e.g., Fe-EDTA), Bi-Na-EDTA is colorless and diamagnetic. Its stability is governed by the exceptionally high affinity of Bismuth(III) for EDTA (


), making it one of the most stable metal-EDTA complexes known—surpassing even Mercury(II) and Lead(II). However, its "Achilles' heel" is hydrolytic instability in highly alkaline environments.
Key Physicochemical Parameters
ParameterValue / CharacteristicContext
Formula

Monosodium salt of the Bi(III) complex.
Stability Constant (

)
~27.8 Extremely high stability; resists metal displacement.
Appearance White crystalline powderSolution is colorless (d¹⁰ electronic configuration).
pH Stability Range pH 1.0 – 11.0Precipitates as

or

at pH > 11-12.
Solubility Soluble in waterSolubility decreases in the presence of excess Na+ (Common Ion Effect).

Stability & Degradation Mechanisms

Thermodynamic vs. Hydrolytic Stability

While the formation constant (


) suggests an unbreakable complex, stability is conditional. In aqueous environments, the Bi(III) ion is a "borderline" acid that competes between the EDTA ligand and Hydroxide (

) ions.
  • Acidic Conditions (pH < 2): The complex remains stable. Unlike weaker chelates (e.g., Mg-EDTA), Bi-EDTA does not readily dissociate even in 0.1 M acid, due to the immense strength of the Bi-N and Bi-O bonds.

  • Alkaline Conditions (pH > 11): The concentration of

    
     becomes high enough to compete with EDTA. Although Bi-EDTA is stable at neutral pH, strong bases will strip the Bi(III) to form insoluble Bismuth Hydroxide (
    
    
    
    ) or Bismuth Oxide (
    
    
    ).
Photodegradation Pathways

Bi-Na-EDTA is generally photostable compared to Fe(III)-EDTA. Bismuth is not redox-active under standard environmental UV conditions (it retains the +3 oxidation state). However, the organic ligand (EDTA) is susceptible to radical-mediated oxidation if photosensitizers (e.g., nitrates, organic impurities) are present.

  • Pathway: Radical attack on the ethylene backbone

    
     C-N bond cleavage 
    
    
    
    Formation of Glycine, Iminodiacetic Acid (IDA), and Nitrilotriacetic Acid (NTA).
Visualizing the Degradation Landscape

BiEDTA_Stability Bi_EDTA Bi-Na-EDTA Complex (Soluble, Stable) UV UV Light + Radical Initiators Bi_EDTA->UV Long-term Exposure Protonated Protonated Species [Bi(H-EDTA)] (Soluble) Bi_EDTA->Protonated Excess H+ Hydrolysis Hydrolysis Precipitation Bi_EDTA->Hydrolysis OH- Attack Acidic Acidic Medium (pH < 1.0) Basic Alkaline Medium (pH > 11.5) Degradation Ligand Oxidation (NTA, IDA, Glycine) UV->Degradation C-N Bond Cleavage Protonated->Bi_EDTA Neutralization Bi_Hydroxide Bi(OH)3 / Bi2O3 (White Precipitate) Hydrolysis->Bi_Hydroxide Dissociation Free_EDTA Free EDTA Hydrolysis->Free_EDTA Release

Figure 1: Stability landscape of Bi-Na-EDTA showing pH-dependent speciation and degradation risks.

Troubleshooting Guide (FAQs)

Category A: Solubility & Appearance Issues

Q1: My Bi-Na-EDTA solution has turned cloudy or developed a white precipitate. What happened?

  • Diagnosis: This is likely Hydrolytic Precipitation .

  • Root Cause: The pH of your solution may have drifted above pH 11, or you dissolved the compound in a highly alkaline buffer. While Bi-EDTA is stable, the affinity of Bismuth for Hydroxide (

    
     for 
    
    
    
    ) dominates at high pH.
  • Corrective Action: Check the pH. If pH > 10, slowly adjust it down to pH 5–7 using dilute Nitric Acid (

    
    ). Do not  use Hydrochloric Acid (
    
    
    
    ) if high concentrations are involved, as
    
    
    species might form, altering the speciation.

Q2: The solution has developed a yellow/brown tint. Isn't Bismuth colorless?

  • Diagnosis: Contamination or Ligand Degradation .

  • Root Cause: Bismuth(III) is diamagnetic and colorless. A yellow tint often indicates Iron (Fe) contamination (Fe-EDTA is yellow) or the formation of nitro-organic byproducts if Nitric Acid was used improperly during preparation.

  • Corrective Action: Verify the purity of your water source (ensure resistivity >18.2 MΩ·cm). If the yellow color persists under UV light, it may indicate organic degradation of the EDTA backbone.

Category B: Experimental & Analytical Issues

Q3: I am trying to displace Bismuth from the EDTA complex using Zinc or Calcium, but it's not working.

  • Diagnosis: Thermodynamic Impossibility .

  • Explanation: You are fighting the Stability Constants.

    • 
       (Bi-EDTA) ≈ 27.8 
      
    • 
       (Zn-EDTA) ≈ 16.5 
      
    • 
       (Ca-EDTA) ≈ 10.7 
      
  • Insight: Zinc cannot displace Bismuth. In fact, Bismuth will displace almost any other metal (including Fe, Cu, Pb) from an EDTA complex. To release Bismuth, you must destroy the ligand (digestion) or use a competing ligand with even higher affinity (e.g., specific thiols), though few exist.

Q4: My HPLC peak for Bi-EDTA is splitting or tailing.

  • Diagnosis: Speciation Equilibrium .

  • Root Cause: If your mobile phase pH is too low (< 2), you may be observing the protonated species

    
    . If the column contains residual metals (e.g., stainless steel frits leaching Fe), Bi might be exchanging (unlikely) or adsorbing.
    
  • Corrective Action: Ensure your mobile phase pH is buffered between 4.0 and 6.0. Use a PEEK (metal-free) column path if possible to prevent surface adsorption of the chelate.

Standardized Protocols

Protocol 1: Preparation of a Stable 50 mM Bi-Na-EDTA Stock Solution

Use this protocol to avoid hydrolysis-induced precipitation during preparation.

Reagents:

  • 
     (Bismuth Nitrate Pentahydrate)
    
  • 
     (Disodium EDTA)
    
  • 
     (1 M solution)
    

Step-by-Step:

  • Dissolve Ligand First: Dissolve 18.61 g of Disodium EDTA in 800 mL of deionized water. Stir until clear.

  • Add Bismuth Source: Slowly add 24.25 g of Bismuth Nitrate. The solution may turn cloudy initially due to local hydrolysis or formation of insoluble Bi-EDTA acid form.

  • Adjust pH (The Critical Step):

    • Monitor pH continuously. It will likely be acidic (~pH 1-2) due to the release of protons from EDTA and hydrolysis of nitrate.

    • Dropwise add 1 M NaOH.

    • Target: Bring pH to 4.0 – 6.0 .

    • Warning: Do not overshoot to pH > 10, or permanent precipitation of

      
       may occur.
      
  • Finalize: The solution should be perfectly clear and colorless. Dilute to 1.0 L. Filter through a 0.22 µm membrane to remove any trace particulates.

Protocol 2: Rapid Stability Check (Precipitation Test)

Use this to validate the integrity of an aged sample.

  • Aliquot 1 mL of the Bi-Na-EDTA sample.

  • Add 1 mL of 1 M NaOH .

  • Observation:

    • Immediate White Precipitate: The Bismuth is not fully complexed (excess free Bi present).

    • Clear Solution: The Complex is intact (Bi-EDTA resists hydrolysis better than free Bi).

    • Delayed Precipitate (mins/hours): Normal behavior for the complex at high pH (thermodynamic equilibrium eventually wins).

Logic Flow: Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: Issue Identification Cloudy Issue: Cloudy / Precipitate Start->Cloudy Color Issue: Yellow / Brown Color Start->Color Assay Issue: Assay Failure Start->Assay CheckPH Check pH Cloudy->CheckPH CheckSource Check Water Purity / Fe Contamination Color->CheckSource CheckLogK Check Metal Displacement Series Assay->CheckLogK HighPH pH > 11? CheckPH->HighPH LowPH pH < 1? CheckPH->LowPH Action3 Discard. Use metal-free vessels. CheckSource->Action3 Action4 Bi displaces most metals. Redesign Assay. CheckLogK->Action4 Action1 Adjust to pH 4-7. Filter. HighPH->Action1 Yes Action2 Normal for Acid form. Add base to solubilize. LowPH->Action2 Yes

Figure 2: Decision tree for diagnosing common experimental failures with Bi-Na-EDTA.

References

  • Stability Constants of Metal-Ion Complexes.

    • Context: Source for values confirming Bi(III)-EDTA stability (~27.8).
  • Kragten, J. (1977). "Photometric titration of bismuth with EDTA." Talanta, 24(8), 483-490.

    • Context: Detailed methodology on pH effects and indic
  • Tereshin, G. S., & Tananaev, I. V. (1961). "Investigation of the reaction of bismuth ions with ethylenediaminetetraacetic acid." Zhurnal Neorganicheskoi Khimii. Context: Foundational work establishing the stoichiometry and hydrolytic boundaries of the Bi-EDTA complex.
  • Flora, T., & Menyharth, M. (1971). "Thermal stability of metal-EDTA complexes." Acta Chimica Academiae Scientiarum Hungaricae.
  • Cheng, K. L. (1954). "Complexometric Titration of Bismuth." Analytical Chemistry, 26(12), 1977–1978.

    • Context: Classic protocol for handling Bismuth titr

Technical Support Center: Bismuth Sodium Ethylenediaminetetraacetate (Bi-Na-EDTA)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Bismuth Sodium Ethylenediaminetetraacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification and handling of this important compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success from synthesis to final application.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties and handling of Bismuth Sodium EDTA.

Q1: What is the basic structure and charge of the Bismuth-EDTA complex?

A1: Bismuth (Bi³⁺) forms a highly stable, six-coordinate complex with the ethylenediaminetetraacetate (EDTA) anion. EDTA acts as a hexadentate ligand, meaning it binds to the central bismuth ion through six donor atoms (four carboxylate oxygens and two amine nitrogens).[1][2] The resulting complex, [Bi(EDTA)]⁻, carries a net negative charge. The sodium ion (Na⁺) acts as the counter-ion, forming the neutral salt, Bismuth Sodium Ethylenediaminetetraacetate.

Q2: Why is pH control so critical during the synthesis of Bi-Na-EDTA?

A2: pH control is paramount for two primary reasons. First, the formation and stability of the [Bi(EDTA)]⁻ complex are pH-dependent.[3] The reaction is typically carried out in acidic to neutral conditions to ensure the availability of the Bi³⁺ ion and the chelating form of EDTA.[4][5] Second, bismuth salts are prone to hydrolysis at higher pH values, which can lead to the precipitation of insoluble bismuth oxy-salts (like BiOCl or BiONO₃), contaminating the final product. Therefore, maintaining the correct pH prevents the formation of these unwanted byproducts.

Q3: What are the common starting materials for synthesizing Bi-Na-EDTA?

A3: The synthesis generally involves reacting a soluble bismuth salt, most commonly Bismuth(III) nitrate (Bi(NO₃)₃), with a disodium or tetrasodium salt of EDTA in an aqueous solution.[4] Nitric acid is often added initially to the bismuth nitrate solution to prevent premature hydrolysis before the EDTA is introduced.[5]

Q4: What analytical techniques are recommended for characterizing the final product?

A4: A combination of techniques is essential to confirm the identity and purity of your Bi-Na-EDTA.

  • FTIR Spectroscopy: To confirm the coordination of the carboxylate groups of EDTA to the bismuth ion.

  • UV-Vis Spectroscopy: To monitor the formation of the complex.[6]

  • Mass Spectrometry (ESI/MS): To confirm the molecular weight of the [Bi(EDTA)]⁻ anion.[4]

  • Elemental Analysis: To determine the percentage of C, H, N, and Bi, confirming the empirical formula.

  • Complexometric Titration: To quantify the bismuth content in the final product.[1][6]

Q5: How should I store purified Bismuth Sodium EDTA?

A5: Bismuth Sodium EDTA should be stored in a cool, dry place, away from direct sunlight and humidity, in a tightly sealed container.[7] Like many EDTA salts, it can be hygroscopic, meaning it can absorb moisture from the air, which may lead to caking or degradation over time.[7]

Part 2: Troubleshooting Purification Issues

This guide provides solutions to common problems encountered during the synthesis and purification of Bi-Na-EDTA.

Workflow for Synthesis and Purification

The following diagram outlines the general workflow from starting materials to the purified product.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Dissolve Bismuth Nitrate in Dilute Nitric Acid C Mix Solutions & Adjust pH (Stir and Heat 40-50°C) A->C B Prepare Aqueous Solution of Disodium EDTA B->C D Cool and Precipitate Crude Bi-Na-EDTA C->D E Filter and Wash Crude Product (Water, Ethanol) D->E Collect Crude Solid F Purification Step (Recrystallization or Chromatography) E->F G Dry Purified Product (Vacuum, 25°C) F->G H Characterize for Purity (FTIR, ESI/MS, Titration) G->H Final Product

Caption: General workflow for Bi-Na-EDTA synthesis and purification.

Q: My final yield is significantly lower than expected. What are the likely causes?

A: Low yield can stem from several factors during the synthesis and purification stages.

  • Cause 1: Incomplete Reaction. The complexation reaction may not have gone to completion.

    • Solution: Ensure the reaction mixture is stirred adequately and heated gently (e.g., 40–50°C) for a sufficient duration (e.g., 30-60 minutes) to facilitate complete complex formation.[5] Verify that the pH of the reaction mixture is within the optimal range for complexation.

  • Cause 2: Product Loss During Washing. The Bi-Na-EDTA complex has some solubility in water. Excessive washing can dissolve a significant portion of your product.

    • Solution: Wash the filtered crude product with a minimal amount of cold deionized water to remove soluble impurities. Follow this with a wash using a solvent in which the complex is less soluble, such as ethanol or acetone, to remove water and facilitate drying.

  • Cause 3: Incorrect Stoichiometry. An incorrect molar ratio of bismuth salt to EDTA can limit the amount of product formed.

    • Solution: Carefully calculate and weigh the starting materials to ensure a 1:1 molar ratio. It is sometimes beneficial to use a slight excess of EDTA to ensure all the bismuth is complexed.

Q: The purified product is an off-white or yellowish powder instead of pure white. What does this indicate?

A: A pure Bi-Na-EDTA complex should be a white powder.[5] Discoloration typically points to impurities.

  • Cause 1: Hydrolysis of Bismuth Salts. If the pH rises too high during synthesis, bismuth nitrate can hydrolyze to form yellow-tinged bismuth subnitrate or oxide species.

    • Solution: Maintain careful pH control throughout the reaction. The initial dissolution of bismuth nitrate in dilute nitric acid is a critical step to prevent this.[5] If hydrolysis occurs, the resulting impurities are often insoluble and can be difficult to remove by simple recrystallization. Re-synthesis may be necessary.

  • Cause 2: Contamination from Starting Materials or Reaction Vessel. Impurities in the starting reagents (e.g., iron contamination) or reactions with the vessel can introduce color.

    • Solution: Use high-purity, analytical grade reagents. Ensure all glassware is scrupulously clean. If trace metal contamination is suspected, a purification step like ion-exchange chromatography may be required.

Q: My analytical results (e.g., elemental analysis, titration) suggest the product is impure. How do I improve purity?

A: Impurities often consist of unreacted starting materials (EDTA salts, bismuth salts) or side products. The choice of purification method depends on the nature of the impurity.

  • Solution 1: Recrystallization. This is the most common method for removing soluble impurities.

    • Rationale: The solubility of the Bi-Na-EDTA complex and the impurities will differ in a given solvent system, especially with changes in temperature. As a hot, saturated solution cools, the less soluble compound (ideally your product) will crystallize out, leaving more soluble impurities behind in the solution.

    • See Protocol: Refer to the detailed Recrystallization Protocol in Part 3.

  • Solution 2: Ion-Exchange Chromatography (IEC). This technique is highly effective for separating charged molecules.

    • Rationale: Since the [Bi(EDTA)]⁻ complex is anionic, it can be separated from cationic impurities (like unreacted Bi³⁺) or neutral impurities using an anion exchange resin.[8] The charged species bind to the resin and are then selectively eluted by increasing the salt concentration of the mobile phase.

    • See Protocol: Refer to the detailed Anion-Exchange Chromatography Protocol in Part 3.

Troubleshooting Logic Diagram

G cluster_yield Low Yield Causes cluster_color Impurity Causes cluster_purity Purification Solutions Start Initial Problem Identified LowYield Low Yield Start->LowYield ImpureColor Off-White Color Start->ImpureColor LowPurity Low Purity (Analytical Data) Start->LowPurity C1 Incomplete Reaction? LowYield->C1 C2 Product Loss During Washing? LowYield->C2 C3 Bi³⁺ Hydrolysis? ImpureColor->C3 C4 Reagent Contamination? ImpureColor->C4 C5 Soluble Impurities? (e.g., unreacted EDTA) LowPurity->C5 C6 Charged Impurities? (e.g., other metal ions) LowPurity->C6 S1 Optimize Reaction Time/Temp/pH C1->S1 S2 Use Minimal Cold Solvent C2->S2 S3 Strict pH Control C3->S3 S4 Use High-Purity Reagents C4->S4 S5 Perform Recrystallization C5->S5 S6 Perform Ion-Exchange Chromatography C6->S6

Caption: Troubleshooting logic for common purification issues.

Part 3: Detailed Purification Protocols

Protocol 1: Recrystallization of Crude Bi-Na-EDTA

This protocol is designed to remove soluble impurities from the crude, precipitated product.

Principle: This method leverages differences in solubility between the desired compound and contaminants. The goal is to dissolve the crude product in a minimum amount of hot solvent and allow it to crystallize upon cooling, leaving impurities in the supernatant.

Step-by-Step Methodology:

  • Solvent Selection: Deionized water is the primary solvent of choice for Bi-Na-EDTA.

  • Dissolution: Place the crude Bi-Na-EDTA powder in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture gently on a hot plate with stirring (e.g., to 60-70°C). Add small aliquots of hot water until the solid is just dissolved. Avoid adding excess solvent, as this will reduce the recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small volume of cold deionized water, followed by a wash with cold ethanol to displace the water.

  • Drying: Dry the purified crystals under vacuum at room temperature or in a desiccator.[5]

Protocol 2: Anion-Exchange Chromatography (AEC) Purification

This protocol is ideal for removing cationic impurities or other anionic species with different charge densities.

Principle: Anion-exchange chromatography separates molecules based on their net negative charge.[9] The negatively charged [Bi(EDTA)]⁻ complex will bind to a positively charged stationary phase (the anion-exchange resin). Impurities that are neutral or positively charged will not bind and will pass through the column. The bound complex is then eluted by introducing a mobile phase with a high concentration of competing anions (a salt gradient).[10]

Step-by-Step Methodology:

  • Resin Selection and Preparation:

    • Select a strong or weak anion exchanger (e.g., a quaternary ammonium (Q) or diethylaminoethyl (DEAE) functionalized resin).

    • Prepare a slurry of the resin in the starting buffer and allow it to swell according to the manufacturer's instructions.

  • Column Packing and Equilibration:

    • Pack the resin into a suitable chromatography column, ensuring there are no air bubbles.

    • Equilibrate the column by washing it with at least 5-10 column volumes of the starting buffer (e.g., a low ionic strength buffer like 20 mM Tris-HCl, pH 7.5) until the pH and conductivity of the eluate match the buffer.

  • Sample Preparation and Loading:

    • Dissolve the crude Bi-Na-EDTA in the starting buffer. Ensure the sample is free of particulates by filtering or centrifuging it.

    • Load the sample onto the equilibrated column at a controlled flow rate.

  • Washing:

    • Wash the column with 2-5 column volumes of the starting buffer to remove any unbound or weakly bound impurities. Monitor the column effluent using a UV detector at a suitable wavelength.

  • Elution:

    • Elute the bound [Bi(EDTA)]⁻ complex by applying a linear salt gradient. This is typically achieved by mixing the starting buffer (Buffer A) with a high-salt elution buffer (Buffer B: e.g., 20 mM Tris-HCl + 1 M NaCl, pH 7.5).

    • The complex will elute at a specific salt concentration corresponding to its binding affinity.

  • Fraction Collection and Analysis:

    • Collect fractions as the complex elutes from the column.

    • Analyze the fractions containing the product to confirm purity. The salt can be removed from the pooled fractions by dialysis or buffer exchange if required.

Purity Assessment Parameters
ParameterTechniqueExpected Result for High PurityReference
Bismuth Content Complexometric TitrationThe measured bismuth concentration should match the theoretical value for the chemical formula.[1][6]
Complex Formation UV-Vis SpectroscopyA characteristic absorbance spectrum for the Bi-EDTA complex should be observed.[4][11]
Structural Integrity FTIR SpectroscopyPresence of characteristic peaks for coordinated carboxylate groups and absence of peaks from free EDTA.[4]
Molecular Identity ESI-Mass SpectrometryA major peak corresponding to the mass-to-charge ratio (m/z) of the [Bi(EDTA)]⁻ anion should be present.[4][12]

References

  • Beltran-Torres, A. U., et al. (2022). Synthesis and characterization of bismuth(III) complex with an EDTA-based phenylene ligand and its potential as anti-virulence agent. PeerJ, 10, e13783. [Link]

  • PeerJ. (2022). Synthesis and characterization of bismuth(III) complex with an EDTA-based phenylene ligand and its potential as anti-virulence agent. PeerJ. [Link]

  • OSTI.GOV. (n.d.). The photometric titration of bismuth with edta and its application to the determination of zirconium. OSTI.GOV. [Link]

  • Wikipedia. (n.d.). Complexometric titration. Wikipedia. [Link]

  • Beltran-Torres, A. U., et al. (2022). Synthesis and characterization of bismuth(III) complex with an EDTA-based phenylene ligand and its potential as anti-virulence agent. ResearchGate. [Link]

  • Galo, A., et al. (2009). Undergraduate Analytical Chemistry: Method Development and Results of the Analysis of Bismuth in Pharmaceuticals. Taylor & Francis Online. [Link]

  • GenScript. (n.d.). Protein Purification by Ion-Exchange Chromatography. GenScript. [Link]

  • ResearchGate. (n.d.). Synthesis of bismuth (III) complexes and coordination chemistry of bismuth (III). ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, purification, characterization and microbiological evaluation of herbo-bismuth complexes. JOCPR. [Link]

  • PubMed. (n.d.). Identification and Characterization of EDTA Test Strip Interfering Substances Using a Digital Color Detector. PubMed. [Link]

  • ACS Publications. (n.d.). Syntheses and structures of bismuth(III) complexes with nitrilotriacetic acid, ethylenediaminetetraacetic acid, and diethylenetriaminepentaacetic acid. Inorganic Chemistry. [Link]

  • PubMed. (1968). Spectrophotometric titration of bismuth with EDTA. PubMed. [Link]

  • PubMed. (2010). Combined cation-exchange and extraction chromatographic method of preconcentration and concomitant separation of bismuth(III) with high molecular mass liquid cation exchanger. PubMed. [Link]

  • SciELO. (n.d.). Synthesis and Characterization of EDTA Complexes Useful for Trace Elements Supplementation. SciELO. [Link]

  • GSC Online Press. (2025). Ion exchange chromatography: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]

  • University of Wisconsin-Madison. (n.d.). Synthesis of EDTA. Chemistry Department. [Link]

  • PubMed. (2004). Recovery of EDTA from complex solution using Cu(II) as precipitant and Cu(II) subsequent removal by electrolysis. PubMed. [Link]

  • Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide. Chrom Tech. [Link]

  • JILA. (2023). How to Bind with Metals and Water: A New Study on EDTA. JILA. [Link]

  • Chemignition. (2025). Disodium EDTA Storage Conditions & Shelf Life. Chemignition. [Link]

Sources

Technical Support Center: Bismuth Sodium Ethylenediaminetetraacetate Interference

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the interference mechanisms and troubleshooting strategies for Bismuth Sodium Ethylenediaminetetraacetate (NaBiEDTA) in biochemical and molecular assays.

Topic: Troubleshooting NaBiEDTA Interference in Assays Audience: Researchers, Drug Development Scientists, and Clinical Chemists Version: 1.0

Introduction & Mechanism of Interference[1][2][3][4]

Bismuth Sodium Ethylenediaminetetraacetate (CAS: 12558-49-5) is a coordination complex used primarily in lipoprotein density gradient ultracentrifugation and specific pharmaceutical formulations. Unlike standard EDTA, this compound introduces a "dual-threat" interference mechanism due to the simultaneous presence of a strong chelator (EDTA) and a heavy metal ion (


).

When introduced into assay buffers, the complex exists in equilibrium, potentially releasing free EDTA and Bismuth ions depending on pH and competing ligands. This creates two distinct modes of assay failure:

  • Metallosequestration (EDTA Mode): Strips essential cofactors (

    
    , 
    
    
    
    ) from metalloenzymes (e.g., Alkaline Phosphatase, Taq Polymerase).
  • Thiol-Binding & Precipitation (Bismuth Mode): The

    
     ion is thiophilic, binding irreversibly to cysteine residues in proteins, inhibiting enzymes like Urease and HRP. Additionally, 
    
    
    
    forms insoluble precipitates with phosphate buffers, causing optical interference.
Mechanism of Action Diagram

The following diagram illustrates the dissociation and dual-interference pathways of NaBiEDTA.

NaBiEDTA_Interference Compound Bismuth Sodium Ethylenediaminetetraacetate Dissociation Dissociation in Assay Buffer Compound->Dissociation EDTA Free EDTA / Bi-EDTA Complex Dissociation->EDTA Bismuth Free Bismuth Ions (Bi3+) Dissociation->Bismuth Chelation Chelation of Divalent Cations (Mg2+, Zn2+, Ca2+) EDTA->Chelation Competes for metals EnzymeFail Metalloenzyme Failure (ALP, Taq Polymerase) Chelation->EnzymeFail ThiolBind Cysteine/Thiol Binding (-SH Groups) Bismuth->ThiolBind High Affinity Precipitation Phosphate Precipitation (BiPO4) Bismuth->Precipitation In PO4 Buffers Inhibition Enzymatic Inhibition (HRP, Urease) ThiolBind->Inhibition Optical Optical Interference (Turbidity/Scatter) Precipitation->Optical

Figure 1: Dual-mode interference pathway of Bismuth Sodium Ethylenediaminetetraacetate in biological assays.

Troubleshooting Guide (Q&A)

Scenario 1: Enzymatic Assay Failure (ALP, HRP, Urease)

User Question: I used NaBiEDTA for lipoprotein separation. Now, my downstream Alkaline Phosphatase (ALP) and HRP assays show near-zero activity. Is the Bismuth or the EDTA responsible?

Diagnosis: It is likely both .

  • ALP: Alkaline Phosphatase is a Zinc/Magnesium-dependent metalloenzyme. The EDTA component chelates these stabilizing ions, causing reversible inactivation [1].

  • HRP: While HRP is robust, heavy metals like Bismuth can bind to accessible thiol groups or histidine residues, causing non-competitive inhibition. Furthermore, if your assay uses a phosphate buffer, Bismuth phosphate precipitation creates turbidity that masks the colorimetric signal [2].

Corrective Protocol:

  • Do NOT use Dialysis: EDTA binds proteins tenaciously, and Bismuth ions can re-equilibrate. Dialysis is often insufficient for complete removal [3].[1][2]

  • Use Ultrafiltration (Spin Columns):

    • Dilute sample 1:10 with assay buffer (Tris/HEPES, no phosphate ).

    • Centrifuge using a 10kDa MWCO spin column.

    • Repeat wash step 2x. This effectively removes both the Bi-EDTA complex and free ions.

  • Cation Rescue (Validation Step):

    • To confirm EDTA interference, spike a test aliquot with excess

      
       (1 mM) or 
      
      
      
      (5 mM). If activity restores, EDTA was the primary culprit.
Scenario 2: PCR Amplification Issues

User Question: My PCR yields are inconsistent. Some samples show total inhibition, while others seem fine. I suspect carryover from a Bismuth-containing reagent.

Diagnosis: Bismuth exhibits a biphasic effect on PCR.

  • Low Concentration (<0.2 µM): Bismuth can actually enhance specificity by destabilizing non-specific primer binding [4].

  • High Concentration (>0.2 mM): The EDTA component chelates the

    
     required by Taq Polymerase, while high Bismuth concentrations directly inhibit the polymerase enzyme [4].
    

Troubleshooting Workflow:

ObservationProbable CauseImmediate Action
No Bands

Depletion (EDTA)
Supplement reaction with 0.5–1.0 mM extra

.
Smearing Non-specific bindingBismuth concentration may be in the "enhancement" transition zone; optimize annealing temp.
Precipitate in Master Mix Bi-Phosphate reactionSwitch to a Tris-based buffer; avoid Phosphate-buffered saline (PBS) in template prep.
Scenario 3: Colorimetric & Optical Interference

User Question: My Bradford assay and ELISA background readings are erratically high. The samples appear slightly cloudy.

Diagnosis: Bismuth ions (


) react with inorganic phosphate (often present in PBS or cell lysis buffers) to form Bismuth Phosphate (

)
, a highly insoluble white precipitate. This causes light scattering, leading to falsely high absorbance readings in UV/Vis assays (OD280, OD450) [5].

Resolution:

  • Visual Check: Centrifuge the sample at 10,000 x g for 5 minutes. If a pellet forms, you have precipitation interference.

  • Buffer Exchange: Immediately exchange samples into a Good's Buffer (e.g., HEPES, MOPS) or Tris-HCl, which do not precipitate Bismuth.

  • Chelation: If you cannot exchange buffers, add a specific Bismuth chelator like Dimercaprol (BAL) or DTT (Dithiothreitol), though DTT may interfere with other metalloproteins.

Validated Removal Protocol: Ultrafiltration[5]

The most reliable method to remove NaBiEDTA interference is Ultrafiltration . Unlike dialysis, this method forces the dissociation of weak protein-ligand interactions via flow.

Materials:

  • Amicon® or similar Centrifugal Filters (10k or 30k MWCO).

  • Wash Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl (Phosphate-Free).

Step-by-Step:

  • Pre-Rinse: Rinse the filter membrane with distilled water to remove trace glycerin (preservative).

  • Load: Add up to 500 µL of the NaBiEDTA-contaminated sample.

  • Spin 1: Centrifuge at 14,000 x g for 15 mins (or until volume is <50 µL).

  • Refill: Add 450 µL of Wash Buffer. Resuspend gently by pipetting.

  • Spin 2: Centrifuge again.

  • Spin 3: Repeat wash once more.

  • Recover: Invert the filter into a clean collection tube and spin at 1,000 x g for 2 mins to recover the concentrated, interference-free protein.

References

  • BenchChem Technical Support. (2025).[1] EDTA Interference in Enzymatic Assays: Mechanisms and Troubleshooting.

  • Sun, H., et al. (1999).[3] Inhibition of urease by bismuth(III): Implications for the mechanism of action of bismuth drugs.

  • Socorro, S., et al. (2017). Drawbacks of Dialysis Procedures for Removal of EDTA.[4] PLOS ONE.[4]

  • Liu, Y., et al. (2023). Enhancement Effects and Mechanism Studies of Two Bismuth-Based Materials Assisted by DMSO and Glycerol in GC-Rich PCR. Molecules.[5][6][1][2][4][7][8][9][10][11]

  • Cadore, S., et al. (1998). Determination of bismuth in urine and prescription medicines using atomic absorption. The Analyst.

Sources

Troubleshooting Bismuth sodium ethylenediaminetetraacetate synthesis yield

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Bismuth Sodium Ethylenediaminetetraacetate Synthesis

Introduction

Bismuth sodium ethylenediaminetetraacetate (


, also known as Sodium bismuth edetate) is a specialized coordination complex. Due to its high molecular weight and exceptional solubility, it is heavily utilized as a self-generating density gradient solute in continuous lipoprotein density profiling (CLPDP) via ultracentrifugation[1]. Synthesizing this complex with high yield and absolute purity is critical; trace amounts of free 

or unreacted EDTA can disrupt density gradients and interfere with downstream biological assays.

This guide provides a self-validating synthetic methodology and addresses the thermodynamic and kinetic bottlenecks that commonly compromise


 yields.

Core Synthesis Workflow: Solution-Phase Chelation

This protocol ensures the stoichiometric conversion of bismuth precursors into the hexadentate


 complex. Every step is designed as a self-validating system to confirm reaction progress.

Step-by-Step Methodology:

  • Stoichiometric Preparation: Combine equivalent molar amounts of a bismuth precursor (e.g., Bismuth subcarbonate,

    
    ) and EDTA in deionized water[1].
    
  • Basification & Solubilization: Gradually add a sodium base (e.g.,

    
     or 
    
    
    
    ) to adjust the pH to approximately 6.0–7.0. This deprotonates the EDTA, increasing its aqueous solubility and activating its nitrogen and oxygen donor atoms for chelation[2].
  • Kinetic Chelation (Reflux): Reflux the mixture at 90–100°C for a minimum of 2 hours.

    • Self-Validation Check: The transition from a cloudy, opaque suspension to a completely clear solution physically validates that successful chelation has occurred.

  • Filtration: Pass the hot solution through a 0.20-μm filter. This step validates the removal of any unreacted, insoluble bismuthyl salts.

  • Supersaturation: Reduce the volume of the filtrate via rotary evaporation until the point of supersaturation is reached.

  • Crystallization: Allow the solution to cool slowly to 25°C to precipitate

    
     crystals. Filter the crystals, wash with a minimal amount of ice-cold ethanol, and vacuum-dry for 8 hours[2].
    

SynthesisWorkflow N1 Bismuth Precursor (e.g., (BiO)2CO3) N3 Stoichiometric Mixing (Aqueous Media) N1->N3 N2 EDTA & Sodium Base (e.g., Na2CO3) N2->N3 N4 Reflux (2 hours) Kinetic Chelation N3->N4 Heat N5 Filtration (Remove unreacted Bi) N4->N5 N6 Concentration to Supersaturation N5->N6 Evaporation N7 Crystallization of NaBiEDTA N6->N7 Cooling

Step-by-step synthetic workflow for Sodium Bismuth Edetate (NaBiEDTA).

Troubleshooting & Yield Optimization (FAQs)

Q1: I am observing a persistent white precipitate during the initial mixing phase, and my final yield is exceptionally low. What is the mechanistic cause? A: This is a classic case of competitive bismuth hydrolysis. Bismuth(III) is a borderline Lewis acid that is highly prone to hydrolysis in aqueous media. If the pH is raised too rapidly before the EDTA has had time to coordinate, the


 ions react with water and hydroxide to form insoluble bismuthyl salts (e.g., 

or

).
  • Causality & Solution: Control the order of addition and the pH gradient. Ensure the EDTA is fully dissolved and partially deprotonated before introducing the bismuth precursor. Maintain vigorous stirring and avoid localized spikes in alkalinity when adding the sodium base to prevent the irreversible precipitation of unreacted bismuth.

Q2: The reaction mixture remains cloudy even after 30 minutes of heating. Should I add more EDTA to force the reaction? A: Do not add excess EDTA. Altering the 1:1 stoichiometry will contaminate your final product with unreacted ligand, which is difficult to separate from


 due to their similar solubility profiles.
  • Causality & Solution: The cloudiness persists because the complexation of the large

    
     ion (radius ~156 pm) by the bulky hexadentate EDTA ligand is kinetically sluggish. The reaction must be refluxed for at least 2 hours. This sustained thermal energy is required to overcome the activation energy barrier, allowing the ligand to fully wrap around the metal center and displace the hydration sphere[1].
    

Q3: After reflux and filtration, I have a clear solution, but no crystals form upon cooling. Where is my product? A:


 is exceptionally soluble in water. If the solution is not sufficiently concentrated, the complex will remain entirely in the aqueous phase, leading to a 0% crystalline yield.
  • Causality & Solution: You must evaporate the solvent until the solution is supersaturated. If crystallization still fails after cooling, you can induce nucleation by scratching the inside of the glass flask or by adding a small volume of a miscible anti-solvent, such as acetone, to lower the solubility threshold of the complex[2].

Q4: How can I validate the purity of my synthesized


 to ensure no free heavy metals remain? 
A:  To ensure analytical trustworthiness, perform a complexometric titration on a sample of your final product.
  • Self-Validating Assay: Dissolve a small amount of the crystal in a slightly acidic nitric acid solution (pH ~1.5). Add a metal ion indicator such as xylenol orange or pyrocatechol violet. If free

    
     is present, the indicator will bind to it and exhibit a distinct color (e.g., red for xylenol orange). Titrating with a standardized 0.01 M EDTA solution until the color changes to yellow will quantify the exact amount of unreacted bismuth, ensuring your synthesis was completely successful[3].
    

TroubleshootingTree Root Low NaBiEDTA Yield Branch1 Precipitate During Reaction Root->Branch1 Branch2 No Crystals After Cooling Root->Branch2 Cause1 Bismuth Hydrolysis (pH too high early) Branch1->Cause1 Cause2 Incomplete Chelation (Insufficient Reflux) Branch1->Cause2 Cause3 High Solubility (Under-concentrated) Branch2->Cause3 Sol1 Optimize pH Gradient Cause1->Sol1 Sol2 Reflux > 2h at 90-100°C Cause2->Sol2 Sol3 Evaporate to Supersaturation Cause3->Sol3

Root cause analysis and troubleshooting logic for NaBiEDTA yield loss.

Quantitative Yield Optimization Parameters

ParameterSub-optimal ConditionOptimal ConditionMechanistic Impact on Yield
Reaction Temperature 25°C (Room Temp)90–100°C (Reflux)Overcomes activation energy for hexadentate chelation of the bulky

ion.
Reflux Duration < 30 minutes2 hoursEnsures complete kinetic conversion, preventing unreacted precursor loss.
Initial pH > 7.0 (Rapid basification)4.0–6.0 (Gradual)Prevents competitive

hydrolysis into insoluble

or

.
Solvent Volume High (Dilute)Low (Supersaturated)Forces the highly water-soluble

complex to precipitate out of solution.
Stoichiometry (Bi:EDTA) 1 : >1 (Excess EDTA)1 : 1 (Equimolar)Prevents co-crystallization of unreacted ligand, maximizing final product purity.

References

  • Metal Ion Complexes of EDTA: A Solute System for Density Gradient Ultracentrifugation Analysis of Lipoproteins Analytical Chemistry - ACS Publications URL:[Link]

  • Synthesis and characterization of bismuth(III) complex with an EDTA-based phenylene ligand and its potential as anti-virulence agent PeerJ URL:[Link]

  • Complexometric Titration of Bismuth in Over-the-Counter Stomach Relief Products NSF Public Access Repository (NSF PAR) URL:[Link]

Sources

Preventing Bismuth sodium ethylenediaminetetraacetate precipitation in solutions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting BiNaEDTA Precipitation

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous stability of Bismuth sodium ethylenediaminetetraacetate (BiNaEDTA). While the thermodynamic stability of the bismuth-EDTA complex is exceptionally high, the kinetic pathways during formulation often lead to irreversible precipitation if the physicochemical environment is not strictly controlled.

This guide provides field-proven, self-validating methodologies to troubleshoot, prevent, and resolve precipitation issues during BiNaEDTA synthesis and storage.

The Logic of BiNaEDTA Stability

To prevent precipitation, we must understand the causality behind it. The formation of the stable [Bi(EDTA)]⁻ complex relies on a delicate balance between ligand deprotonation and metal hydrolysis. Bismuth (Bi³⁺) is highly prone to hydrolysis, while EDTA requires a specific pH range to deprotonate its carboxylic acid groups and act as an effective hexadentate donor1[1].

BiEDTA_Stability Start BiNaEDTA Solution Preparation pH_Low pH < 1.5 Acidic Environment Start->pH_Low Too Acidic pH_Opt pH 4.0 - 7.5 Optimal Chelation Start->pH_Opt Controlled Buffer pH_High pH > 9.0 Alkaline Environment Start->pH_High Too Basic Precip_EDTA EDTA Protonation (H4EDTA Precipitation) pH_Low->Precip_EDTA Loss of solubility Stable_Complex Stable [Bi(EDTA)]- Complex Formation pH_Opt->Stable_Complex Hexadentate binding Precip_Bi Hydroxide Competition (Bi(OH)3 Precipitation) pH_High->Precip_Bi OH- displaces EDTA

Logical flow of pH-dependent BiNaEDTA precipitation mechanisms.

Frequently Asked Questions & Troubleshooting

Q1: Why does my solution turn cloudy white immediately upon adding the Bismuth salt to the EDTA solution? A: This is caused by localized high pH or insufficient EDTA deprotonation leading to metal hydrolysis. Bismuth has a profound tendency to form insoluble hydroxides (Bi(OH)₃) or bismuthyl salts (e.g., BiO⁺) before the EDTA can fully encapsulate the ion 2[2]. Causality: If a concentrated Bi³⁺ solution is added to an unbuffered EDTA solution, the local micro-environment becomes depleted of available EDTA, allowing free Bi³⁺ to react with water. Solution: Ensure vigorous, high-shear stirring and use the "Reverse Addition" method (adding acidic Bi³⁺ dropwise to a pre-adjusted pH 6.0 EDTA solution).

Q2: I adjusted the pH to 1.0 to keep the Bismuth soluble, but now I have a heavy crystalline precipitate. What is it? A: You have precipitated the EDTA ligand itself. At pH < 1.5, the carboxylate groups of EDTA become fully protonated (forming H₄EDTA), which has extremely low aqueous solubility. Causality: While highly acidic conditions prevent bismuth hydrolysis, they destroy the [Bi(EDTA)]⁻ complex by protonating the ligand, forcing it out of solution. Solution: Maintain the formulation pH strictly between 4.0 and 7.51[1].

Q3: How do competing ions in my buffer affect BiNaEDTA stability? A: Buffers containing phosphate or carbonate can induce rapid precipitation. Causality: Bismuth phosphate (BiPO₄) and bismuth subcarbonate ((BiO)₂CO₃) are highly insoluble. If the local concentration of these anions exceeds their solubility product before EDTA can bind the Bi³⁺ ion, precipitation is inevitable. Solution: Formulate density gradient solutions or buffers using non-coordinating bases like TRIS, which has been shown to maintain physiologic pH and Bi-EDTA stability for over 6 months without crystallization3[3].

Quantitative Data: Stability & Solubility Parameters

Understanding the thermodynamic boundaries of your system is critical. The table below summarizes the physicochemical parameters governing BiNaEDTA stability.

ParameterValueImplication for Formulation
Stability Constant (log K_f) ~27.8Extremely high affinity; Bi³⁺ outcompetes most divalent/trivalent cations for EDTA4[4].
Optimal Chelation pH 4.0 - 7.5Ensures EDTA is deprotonated enough to bind, while preventing Bi(OH)₃ formation 1[1].
Low pH Precip Threshold < 1.5H₄EDTA precipitates due to full protonation of carboxylate groups.
High pH Precip Threshold > 9.0Hydroxide ions (OH⁻) successfully compete with EDTA, precipitating Bi(OH)₃ 2[2].
Visual Indicator ColorlessThe stable [Bi(EDTA)]⁻ complex is optically transparent and colorless 5[5].

Core Workflow: Optimal Preparation of Stable BiNaEDTA Solutions

To achieve a stable, precipitation-free solution, we utilize a self-validating "Reverse Addition" protocol. This ensures that the metal ion is introduced into an environment where the ligand is already primed for immediate hexadentate coordination.

BiEDTA_Workflow Step1 1. Dissolve Na2EDTA in DI Water Step2 2. Adjust pH to ~6.0 using NaOH Step1->Step2 Step4 4. Dropwise Addition Under Vigorous Stirring Step2->Step4 Step3 3. Prepare Bi3+ Salt in Acidic Carrier (HNO3) Step3->Step4 Step5 5. Continuous pH Monitoring (Maintain 5-7) Step4->Step5 Step6 6. Final BiNaEDTA Clear Solution Step5->Step6

Step-by-step workflow for stable BiNaEDTA synthesis without precipitation.

Step-by-Step Methodology (0.1 M BiNaEDTA Formulation)

Step 1: Chelator Priming Dissolve 0.105 moles of Disodium EDTA (Na₂EDTA·2H₂O) in 700 mL of deionized water. (Note the 5% molar excess of EDTA; this thermodynamic buffer prevents unchelated Bi³⁺ from existing in the final solution). Validation Checkpoint: The solution must be completely clear before proceeding.

Step 2: Ligand Deprotonation Adjust the pH of the EDTA solution to 6.0 using 1M NaOH. Causality: This converts the EDTA into its H₂EDTA²⁻ and HEDTA³⁻ forms, which are highly soluble and sterically ready to coordinate the incoming metal 1[1].

Step 3: Bismuth Solubilization In a separate flask, dissolve 0.1 moles of Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in 100 mL of 1M HNO₃. Causality: Bi(NO₃)₃ requires a highly acidic carrier to prevent immediate hydrolysis into insoluble BiOCl or Bi(OH)₃ before it reaches the chelator.

Step 4: Kinetic Chelation (Reverse Addition) Place the EDTA solution on a magnetic stirrer at high speed (800+ RPM). Add the acidic Bi³⁺ solution dropwise (approx. 5 mL/min) directly into the vortex of the EDTA solution. Validation Checkpoint: The solution should remain optically clear. A transient, localized cloudiness that dissipates within 1-2 seconds of stirring confirms that kinetic control is successfully maintained. If cloudiness persists, pause the addition and increase the stirring speed.

Step 5: Dynamic Neutralization The addition of the acidic Bi³⁺ carrier will cause the bulk pH to drop. Monitor the pH continuously. If the pH drops below 4.0, pause the bismuth addition and add 1M NaOH to bring the pH back to 5.5. Causality: Allowing the pH to drop below 1.5 will cause the newly formed complex to dissociate and the EDTA to precipitate.

Step 6: Final Polish and Storage Once all Bi³⁺ is added, adjust the final pH to 7.4 using a non-coordinating base like TRIS or NaOH 3[3]. Bring the total volume to 1000 mL with deionized water. Filter the solution through a 0.22 µm PES membrane to remove any microscopic nucleation sites that could induce crystallization over time.

References

  • Chelation Affinity with EDTA - Integrative Medicine Center of Western Colorado. Available at: [Link]

  • EDTA: Structure and Complex Formation - Scribd. Available at:[Link]

  • Synthesis and characterization of bismuth(III) complex with an EDTA-based phenylene ligand and its potential as anti-virulence agent - PeerJ. Available at: [Link]

  • Separation of Lipoproteins for Quantitative Analysis of 14C-Labeled Lipid-Soluble Compounds by Accelerator Mass Spectrometry - PMC (NIH). Available at:[Link]

Sources

Bismuth sodium ethylenediaminetetraacetate cross-reactivity with other metals

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bismuth Sodium Ethylenediaminetetraacetate (NaBiEDTA) . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complex coordination chemistry of bismuth-EDTA systems.

This guide provides a deep dive into the thermodynamic causality of metal cross-reactivity, practical troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your assays.

Thermodynamic Baseline: The Causality of Cross-Reactivity

To troubleshoot NaBiEDTA in complex biological or analytical matrices, we must first understand the thermodynamic forces at play. Bismuth (Bi³⁺) is a heavy p-block element that forms an exceptionally stable complex with EDTA[1]. EDTA acts as a hexadentate chelating agent, coordinating to the bismuth atom through two nitrogen atoms and four carboxylate oxygen atoms, resulting in a highly stable, rigid structure driven by the chelate effect[1].

However, "cross-reactivity" (more accurately termed transmetallation or competitive displacement) occurs when other metal ions in the matrix compete for the EDTA ligand. While Bismuth has one of the highest absolute formation constants (log


), transmetallation can still occur if a competing metal is present in vast molar excess, or if the displaced Bi³⁺ is irreversibly consumed by side reactions (such as hydrolysis or precipitation).
Table 1: Absolute Formation Constants of Selected Metal-EDTA Complexes

Data summarizes the thermodynamic stability of EDTA complexes, dictating the theoretical risk of competitive displacement.

Metal IonAbsolute Formation Constant (log

)
Relative Transmetallation Risk against Bi-EDTA
Bi³⁺ ~27.0 [2]N/A (Baseline Target)
Hg²⁺ ~21.8[2]Moderate (Risk in specialized assays)
Cu²⁺ ~18.8[3]Low (Requires high molar excess)
Pb²⁺ ~18.0[2]Low
Cd²⁺ ~16.5[2]Negligible
Al³⁺ ~16.1[2]Negligible

(Note: While the absolute log


 for Bi-EDTA is often cited around 27, conditional stability constants vary significantly based on pH and ionic strength. For example, specific titrimetric studies have calculated conditional constants of 

for Bi-EDTA and

for Cu-EDTA under specific assay conditions[3]).

Troubleshooting Guides & FAQs

Q1: I am observing a white precipitate shortly after adding NaBiEDTA to my cell culture media (e.g., DMEM). What is happening? A1: This is a classic case of transmetallation followed by hydrolysis. Cell culture media contain transition metals (like Fe³⁺ and Cu²⁺) and high concentrations of competing anions (phosphates, chlorides). While Bi³⁺ has a higher affinity for EDTA than most metals, the vast molar excess of competitors can induce transient displacement via the Law of Mass Action. Once Bi³⁺ is freed from the protective EDTA cage, it rapidly undergoes hydrolysis at physiological pH to form insoluble bismuth oxychloride (BiOCl) or bismuth phosphate. This precipitation acts as an irreversible thermodynamic sink, continuously driving the transmetallation reaction forward until the NaBiEDTA is depleted.

Q2: How does pH affect the stability of NaBiEDTA and its susceptibility to cross-reactivity? A2: EDTA is a weak polyprotic acid, and its binding capacity is highly pH-dependent. The conditional metal-ligand formation constant relies on the fraction of EDTA present as the fully deprotonated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 species (

). At highly acidic pH (< 3), Bi-EDTA remains uniquely stable compared to metals like Ca²⁺ or Zn²⁺, but it faces stiff competition from Fe³⁺. At physiological pH (7.4), the hydroxyl ions (OH⁻) strongly compete for the Bi³⁺ center, increasing the risk of forming mixed-ligand complexes or promoting displacement.

Q3: How can I distinguish between intact NaBiEDTA and Copper-EDTA (Cu-EDTA) in my antimicrobial assays? A3: You can easily differentiate them using UV-Vis spectroscopy. The Bi(III)-EDTA complex exhibits a strong Ligand-to-Metal Charge Transfer (LMCT) absorption band in the ultraviolet region, with a distinct maximum at 265 nm [1][3]. In contrast, the Cu(II)-EDTA complex absorbs strongly in the visible region at 745 nm [3]. Monitoring these two wavelengths simultaneously allows you to track transmetallation in real-time.

Validated Experimental Protocols

Protocol 1: Spectrophotometric Quantification of Transmetallation

Objective: To quantify the rate of Bi³⁺ displacement by competing metals (e.g., Cu²⁺) in a controlled matrix. Causality of Design: By exploiting the distinct LMCT band of Bi-EDTA (265 nm) and the d-d transition band of Cu-EDTA (745 nm)[1][3], we can directly observe the stoichiometry and kinetics of the metal exchange without disrupting the equilibrium.

Step-by-Step Methodology:

  • Baseline Preparation: Prepare a 1.0 mM solution of NaBiEDTA in a non-coordinating buffer (e.g., 50 mM HEPES, pH 7.2).

  • Blanking: Blank the UV-Vis spectrophotometer using the bare HEPES buffer.

  • Initial Scan: Scan the NaBiEDTA solution from 200 nm to 800 nm. Record the exact absorbance at 265 nm (

    
    ).
    
  • Competitor Introduction: Rapidly inject a concentrated stock of the competing metal (e.g.,

    
    ) to achieve a final concentration of 10 mM (a 10-fold molar excess).
    
  • Kinetic Monitoring: Monitor the absorbance at 265 nm (decay of Bi-EDTA) and 745 nm (formation of Cu-EDTA) every 60 seconds for 1 hour.

  • Self-Validation Check: Plot the spectra over time. The presence of a clean isosbestic point indicates a direct 1:1 transmetallation without side reactions. Validation failure: If the baseline across all wavelengths begins to drift upward, free Bi³⁺ is hydrolyzing and precipitating, causing light scattering.

Protocol 2: Matrix Stabilization Workflow for In Vitro Assays

Objective: To prevent the premature degradation and precipitation of NaBiEDTA in complex biological buffers. Causality of Design: Because free Bi³⁺ irreversibly precipitates with phosphates and chlorides, removing these anions from the immediate buffering environment prevents the thermodynamic sink effect, thereby halting transmetallation.

Step-by-Step Methodology:

  • Buffer Exchange: Replace traditional Phosphate-Buffered Saline (PBS) with a Good's buffer such as HEPES or MOPS (pH 7.4), which do not coordinate strongly with Bi³⁺.

  • Chelator Supplementation: Add a trace amount of free EDTA (e.g., 50 µM) to the assay matrix before adding NaBiEDTA. This saturates trace ambient metals (like Fe³⁺ or Cu²⁺) in the media, preventing them from attacking the NaBiEDTA complex.

  • NaBiEDTA Introduction: Add the NaBiEDTA stock solution to the matrix immediately prior to the assay start time to minimize prolonged equilibrium shifts.

  • Self-Validation Check: Centrifuge an aliquot of the final matrix at 10,000 x g for 5 minutes. Measure the supernatant at 265 nm. Validation success: If the supernatant retains >95% of the expected 265 nm absorbance and no visible pellet forms, the matrix is successfully stabilized.

Mechanistic Workflows

The following logic diagram illustrates the chemical fate of NaBiEDTA when introduced into a complex matrix containing competing metals and coordinating anions.

Transmetallation_Pathway Start NaBiEDTA in Solution Competitors Addition of Competing Metals (e.g., Fe³⁺, Cu²⁺) Start->Competitors Equilibrium Competitive Equilibrium (Mass Action Law) Competitors->Equilibrium Stable Bi-EDTA Remains Intact (Target State) Equilibrium->Stable Bi³⁺ log Kf > Competitor Displaced Transmetallation (Bi³⁺ Displaced) Equilibrium->Displaced Competitor in Vast Excess Hydrolysis Hydrolysis (pH > 5) Bi³⁺ + OH⁻ → BiO⁺ Displaced->Hydrolysis Free Bi³⁺ reacts with Buffer Precipitation Insoluble Precipitate (BiOCl / Bismuth Phosphate) Hydrolysis->Precipitation Irreversible Sink

Workflow illustrating transmetallation and hydrolysis cascade of NaBiEDTA in complex matrices.

References

1.[1] Bismuth sodium ethylenediaminetetraacetate, BenchChem. URL: 2.[3] EDTA Titration of Bismuth and Copper, Scribd. URL: 3.[4] 9.3: Complexation Titrations, Chemistry LibreTexts. URL: 4.[2] Chelation Affinity with EDTA, Integrative Medicine Center of Western Colorado. URL:

Sources

Improving Bismuth sodium ethylenediaminetetraacetate shelf life and storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bismuth Sodium Ethylenediaminetetraacetate (Bi-Na-EDTA)

Interface: Senior Application Scientist / Technical Lead Subject: Shelf-Life Extension, Storage Stability, and Troubleshooting Reference Code: TSC-BiEDTA-001

Introduction: The Stability Paradox

Welcome to the technical support hub for Bismuth Sodium EDTA. As researchers, you likely face a specific paradox with this compound: Bismuth (Bi³⁺) is notoriously prone to hydrolysis in water, rapidly forming insoluble bismuthyl species (BiO⁺) or hydroxides. EDTA is the "cage" that prevents this.

However, the integrity of this cage is entirely dependent on pH and stoichiometry . If your solution is turning cloudy, developing a white haze, or shifting pH, the chelation equilibrium has been broken. This guide provides the mechanistic insights and protocols to maintain that equilibrium.

Module 1: Critical Troubleshooting (The "White Haze" & Phase Separation)

Q: My clear Bi-Na-EDTA solution has developed a fine white precipitate after 3 months. Is it microbial? A: It is statistically unlikely to be microbial. Bismuth is bacteriostatic. The white precipitate is almost certainly Bismuthyl Hydroxide (BiO(OH)) or Protonated EDTA , depending on your storage pH.

The Diagnostic Flow: Use this logic gate to identify the failure mode.

BiEDTA_Troubleshooting Start Issue: White Precipitate CheckPH Step 1: Check pH Start->CheckPH LowPH pH < 3.5 CheckPH->LowPH HighPH pH > 9.0 CheckPH->HighPH NeutralPH pH 6.0 - 8.0 CheckPH->NeutralPH CauseLow Cause: Free EDTA Protonation (H4EDTA precipitates) LowPH->CauseLow FixLow Action: Add dilute NaOH slowly to pH 7.0 CauseLow->FixLow CauseHigh Cause: Bi Hydrolysis (Bi-OH species form) HighPH->CauseHigh FixHigh Action: Irreversible. Discard & Reformulate. CauseHigh->FixHigh CauseStoich Cause: Non-Stoichiometric Excess (Free Bi³⁺ released) NeutralPH->CauseStoich FixStoich Action: Filter (0.22µm). Check concentration. CauseStoich->FixStoich

Figure 1: Diagnostic logic for identifying the cause of precipitation in Bi-Na-EDTA solutions.

Q: Why does the pH drift downward over time? A: This is a common phenomenon in unbuffered EDTA solutions.

  • CO₂ Absorption: If stored in basic conditions (pH > 8), the solution absorbs atmospheric CO₂, forming carbonic acid, which lowers the pH.

  • Container Leaching: Low-quality plastics can exchange ions.

  • The Fix: Store in High-Density Polyethylene (HDPE) or Borosilicate Glass . Avoid PET plastics for long-term storage (>6 months) as they are semi-permeable to gases.

Module 2: Environmental Control & Storage Physics

Q: Is Bi-Na-EDTA light sensitive? A: Yes, but not as critically as silver or iodine. While the Bi-EDTA complex has a high formation constant (


), UV radiation can induce radical formation in the organic EDTA backbone, leading to gradual decarboxylation.
  • Requirement: Store in Amber HDPE bottles.

  • Impact: Photodegradation manifests as a "yellowing" of the solution before precipitation occurs.

Q: Can I freeze the solution to extend shelf life? A: NO. Freezing induces "cryo-concentration." As water freezes into ice crystals, the remaining liquid phase becomes supersaturated with salt. This forces the Bi-EDTA out of solution. Upon thawing, the complex often fails to re-dissolve because the Bismuth has irreversibly formed oxide clusters.

  • Storage Standard:

    
     to 
    
    
    
    .[1]

Module 3: The Self-Validating Preparation Protocol

To ensure maximum shelf life, you must manufacture the solution with stoichiometric precision . The most common cause of instability is "Free Bismuth" (excess Bi not bound by EDTA).

The "Zero-Free-Bi" Protocol (0.2 M Target)

Reagents:

  • Disodium EDTA Dihydrate (

    
    , MW: 372.24)
    
  • Bismuth Nitrate Pentahydrate (

    
    , MW: 485.07)
    
  • Sodium Hydroxide (NaOH) pellets and 5M solution.[2]

Quantitative Data Table:

ComponentMass for 1 Liter (0.2 M)Role
Na₂EDTA·2H₂O 74.45 gChelator (The Cage)
Bi(NO₃)₃·5H₂O 97.01 gMetal Source (The Cargo)
NaOH ~20-25 g (Titrated)Solubilizer & pH Adjuster

Step-by-Step Workflow:

  • The EDTA Pre-Load:

    • Dissolve 74.45 g of Na₂EDTA in 700 mL deionized water.

    • Note: It will NOT dissolve fully. Add NaOH pellets slowly until pH reaches 8.[2]0. The solution must be clear before proceeding.

    • Why? You need the EDTA fully deprotonated (

      
      ) to accept the Bismuth.
      
  • The Acidic Shock (Critical Step):

    • Slowly add the Bismuth Nitrate solid to the stirring EDTA solution.

    • Observation: The pH will drop rapidly (Bi nitrate is acidic). A transient white precipitate may form and then redissolve.

    • Mechanism:

      
      . This release of protons causes the pH drop.
      
  • The Equilibration:

    • Allow to stir for 60 minutes.

    • Check pH.[2][3][4][5][6][7][8] It will likely be acidic (pH 1-3).

    • Validation Point: The solution should be clear. If cloudy, you have excess Bismuth or impure reagents. STOP.

  • Final Adjustment:

    • Slowly titrate with 5M NaOH to pH 7.0 ± 0.2 .

    • Top up to 1000 mL with water.[9]

    • Filter through a 0.22 µm PES membrane to remove any micro-nucleation sites.

BiEDTA_Synthesis Step1 Dissolve Na2EDTA (Adjust pH to 8.0 with NaOH) Step2 Add Bi(NO3)3 slowly Step1->Step2 Reaction Reaction: Bi³⁺ + EDTA → [Bi-EDTA]⁻ + 2H⁺ (pH drops drastically) Step2->Reaction CheckClear Is Solution Clear? Reaction->CheckClear Fail FAIL: Excess Bi or Impurity. Discard. CheckClear->Fail No (Cloudy) Success Titrate to pH 7.0 Filter (0.22µm) CheckClear->Success Yes (Clear)

Figure 2: Synthesis workflow ensuring stoichiometric chelation and solubility.

References

  • Stability of Metal-EDTA Complexes: Schwarzenbach, G. (1957). Complexometric Titrations. Interscience Publishers.
  • Bismuth Chemistry & Hydrolysis : Wiberg, E., & Wiberg, N. (2001). Inorganic Chemistry. Academic Press.

  • Bi-EDTA in Endodontics : Hülsmann, M., Heckendorff, M., & Lennon, A. (2003). Chelating agents in root canal treatment: mode of action and indications for their use. International Endodontic Journal, 36(12), 810-830.

  • Photostability of Bismuth Complexes : Burford, N., et al. (2006). Bismuth coordination chemistry. Comprehensive Coordination Chemistry II.

Sources

Validation & Comparative

Bismuth Sodium EDTA (BiNaEDTA) vs. Conventional Chelating Agents: A Comparative Guide for Research and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe researchers treating all chelating agents as interchangeable laboratory commodities. This is a critical oversight. While standard disodium EDTA (Na₂EDTA) is a ubiquitous workhorse for general divalent cation sequestration, pre-complexed metallo-chelates like Bismuth sodium ethylenediaminetetraacetate (BiNaEDTA) offer highly specialized biophysical and antimicrobial properties.

This guide objectively compares BiNaEDTA against conventional chelators (Na₂EDTA, DMSA, DMPS), detailing the coordination chemistry, mechanistic pathways, and self-validating experimental protocols necessary for advanced drug development and biophysical assays.

Mechanistic Profiling and Coordination Chemistry

To understand the utility of BiNaEDTA, we must first examine its coordination chemistry. BiNaEDTA (C₁₀H₁₂BiN₂NaO₈) is a hexadentate ligand complex. Bismuth(III) acts as a borderline Lewis acid, exhibiting a profound affinity for multidentate ligands that contain both oxygen and nitrogen donor atoms (1)[1].

Unlike DMSA (Dimercaptosuccinic acid) or DMPS (Dimercapto-propane sulfonate), which rely on sulfhydryl groups to bind heavy metals like lead or mercury in vivo (2)[2], BiNaEDTA is already saturated with a heavy metal. The formation constant of the bismuth-EDTA complex is exceptionally high, estimated at 1.5 × 10²⁴ (log K ~ 24.2) at room temperature (3)[3]. This extreme stability prevents the premature hydrolysis of Bi³⁺ at physiological pH, allowing the complex to act as a targeted delivery vehicle rather than a simple ion sink.

Table 1: Physicochemical and Application Comparison of Chelating Agents
Chelating AgentMolecular WeightPrimary Metal TargetLog K (Primary Target)Primary Research Application
BiNaEDTA 520.18 g/mol Bi³⁺ (Pre-complexed)~24.2 (Bi³⁺)Biofilm eradication, Density gradients
Na₂EDTA 336.21 g/mol Ca²⁺, Mg²⁺10.7 (Ca²⁺)Matrix destabilization, Buffer prep
DMSA 182.22 g/mol Pb²⁺, Hg²⁺~18.5 (Pb²⁺)In vivo heavy metal detoxification
DMPS 210.27 g/mol Hg²⁺, As³⁺>20.0 (Hg²⁺)Acute heavy metal poisoning therapy
Application Comparison: Antimicrobial & Biofilm Disruption

Standard Na₂EDTA is widely recognized for its inherent antimicrobial and antibiofilm activity; it sequesters calcium, magnesium, and zinc, which destabilizes the extracellular polymeric substance (EPS) matrix of bacterial biofilms (4)[4]. However, Na₂EDTA alone is often insufficient to eradicate mature, persistent biofilms.

BiNaEDTA operates via a dual-threat mechanism. While the EDTA backbone competitively strips stabilizing cations from the EPS, the complex simultaneously delivers Bi³⁺ into the bacterial microenvironment. Once internalized, bismuth interferes with microbial iron homeostasis and inhibits critical thiol-containing enzymes, leading to metabolic arrest (5)[5].

G BiNaEDTA BiNaEDTA (Delivery Vehicle) EPS EPS Matrix (Ca²⁺/Mg²⁺ Crosslinked) BiNaEDTA->EPS Penetration EDTA_Action EDTA Backbone Sequesters Ca²⁺/Mg²⁺ EPS->EDTA_Action Competitive Chelation Bi_Release Bi³⁺ Release via Ligand Exchange EPS->Bi_Release Microenvironment Triggers Destabilization Biofilm Destabilization EDTA_Action->Destabilization Enzyme_Inhib Thiol-Enzyme Inhibition Bi_Release->Enzyme_Inhib Cell_Death Bacterial Eradication Destabilization->Cell_Death Increased Permeability Enzyme_Inhib->Cell_Death Metabolic Arrest

Figure 1: Mechanistic pathway of BiNaEDTA biofilm eradication via matrix destabilization and Bi³⁺ toxicity.

Protocol 1: Self-Validating Biofilm Eradication Assay (MBEC)

Causality: We utilize a peg-lid assay (e.g., Calgary Biofilm Device) rather than a standard microtiter plate. This physically separates the biofilm from planktonic cells, ensuring that the viability readout exclusively reflects biofilm-embedded bacteria.

  • Biofilm Cultivation: Inoculate P. aeruginosa (OD₆₀₀ = 0.02) into a 96-well plate fitted with a peg lid. Incubate at 37°C for 24 hours under dynamic shear stress (150 rpm) to encourage robust EPS formation.

  • Treatment Application: Transfer the peg lid to a challenge plate containing serial dilutions of BiNaEDTA.

    • Self-Validation Step: You must include two parallel control plates: one treated with Na₂EDTA (to isolate the matrix destabilization effect) and one with Bi(NO₃)₃ (to isolate the heavy metal effect). If BiNaEDTA out-kills both individual controls, synergistic causality is validated.

  • Neutralization & Recovery: Transfer the peg lid to a recovery plate containing Dey-Engley neutralizing broth. Sonicate for 10 minutes at 40 kHz.

    • Causality: The neutralizer quenches residual Bi³⁺ and EDTA transferred on the pegs. Without this, residual carryover would artificially suppress planktonic outgrowth, resulting in false-positive eradication data.

  • Quantification: Incubate the recovery plate for 24 hours. Add resazurin dye; measure fluorescence (Ex 560 nm / Em 590 nm) to quantify viable recovered cells.

Application Comparison: Density Gradient Ultracentrifugation

Beyond microbiology, BiNaEDTA is uniquely suited for biophysical separations, specifically Continuous Lipoprotein Density Profiling (CLPDP) (6)[6].

While sucrose or cesium chloride (CsCl) are standard gradient media, CsCl can strip apolipoproteins due to high ionic strength, and sucrose requires excessively long run times due to high viscosity. BiNaEDTA solves this: the high atomic mass of bismuth (208.98 g/mol ) combined with the high solubility of the EDTA complex allows it to form a self-generating, low-viscosity density gradient under centrifugal force.

Workflow Sample 1. Serum Sample + NaBiEDTA (Density Solution) Centrifuge 2. Ultracentrifugation (867,747 x g, 6h, 4°C) Sample->Centrifuge Gradient 3. Self-Generating Density Gradient Formation Centrifuge->Gradient Bi³⁺ mass drives gradient Fractionation 4. Lipoprotein Fractionation (VLDL, LDL, HDL) Gradient->Fractionation Analysis 5. Fluorescence Imaging & Peak Integration Fractionation->Analysis

Figure 2: Workflow for Continuous Lipoprotein Density Profiling (CLPDP) utilizing NaBiEDTA.

Protocol 2: Self-Validating CLPDP Gradient Preparation

Causality: This protocol leverages the self-generating nature of BiNaEDTA to achieve isopycnic focusing of lipoproteins (VLDL, LDL, HDL) in merely 6 hours, compared to the 24–48 hours required for traditional sequential ultracentrifugation.

  • Reagent Preparation: Prepare a 0.2 M NaBiEDTA stock solution. Adjust to pH 7.4 to ensure physiological compatibility with serum proteins.

  • Sample Loading: Mix 10 µL of serum with 1280 µL of the NaBiEDTA density solution in a polycarbonate ultracentrifuge tube. Add a lipophilic fluorescent probe (e.g., NBD-C6-ceramide) to label the lipoproteins.

  • Ultracentrifugation: Centrifuge the sample at 867,747 × g for 6 hours at 4°C.

    • Self-Validation Step: Run a parallel blank tube containing the NaBiEDTA solution and standardized density marker beads (e.g., 1.006 g/mL, 1.063 g/mL, 1.210 g/mL). Post-centrifugation, if the beads have not migrated to their precise, expected spatial coordinates, the gradient has not reached thermodynamic equilibrium, and the run must be invalidated.

  • Fractionation & Imaging: Carefully aspirate the gradient from top to bottom in 50 µL fractions. Measure the fluorescence of each fraction to construct a continuous density profile.

Conclusion

For researchers and drug development professionals, selecting the correct chelating agent dictates the success of the assay. DMSA and DMPS remain the gold standards for in vivo heavy metal detoxification. Standard Na₂EDTA is sufficient for routine buffer preparation and basic enzyme inhibition. However, when the experimental design requires targeted delivery of antimicrobial heavy metals into a protected biofilm matrix, or the rapid generation of low-viscosity density gradients, BiNaEDTA provides an unparalleled, structurally stable solution.

References

1.[1] "Rational Design Principles for Bismuth-Ligand Complex Synthesis", Benchchem. 2.[4] "EDTA: An Antimicrobial and Antibiofilm Agent for Use in Wound Care", ResearchGate. 3.[3] "Differential Titrimetric Determination of Bismuth", LookChem. 4.[5] "Tools to study microbial iron homeostasis and oxidative stress: current techniques and methodological gaps", Frontiers. 5.[6] "Altered lipoprotein profiles in cats with hepatic lipidosis", PMC (NIH). 6.[2] "EDTA: Ethylene Diamine Tetra Acetic Acid – A Review", ResearchGate.

Sources

Comparative Guide: Bismuth Sodium Ethylenediaminetetraacetate (Bi-Na-EDTA) vs. DMSA for Lead Poisoning

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Therapeutic Viability & Strategic Analysis

Status: DMSA (Meso-2,3-dimercaptosuccinic acid) is the clinically validated standard for oral lead chelation. Bismuth Sodium Ethylenediaminetetraacetate (Bi-Na-EDTA) is a high-stability industrial reagent (CAS 12558-49-5) that is thermodynamically unsuitable for lead displacement therapy.

This guide provides a rigorous technical comparison. It contrasts the established efficacy of DMSA against the theoretical and experimental limitations of Bi-Na-EDTA. While the user’s query specifically targets Bi-Na-EDTA, this analysis demonstrates why Calcium Disodium EDTA (Ca-Na₂-EDTA) remains the functional parenteral alternative, and how Bi-Na-EDTA fails as a lead chelator due to stability constant hierarchies.

Key Findings
FeatureDMSA (Succimer) Bi-Na-EDTA (Experimental/Reagent)Ca-Na₂-EDTA (Standard Parenteral)
Primary Indication Pb, Hg, As poisoning (Soft Tissue)Industrial Reagent / Density GradientAcute Pb Mobilization (Bone/Extracellular)
Mechanism Dithiol binding (Soft-Soft interaction)None for Pb (Bi binds tighter than Pb)Metal Exchange (Pb displaces Ca)
Thermodynamic Stability High affinity for Pb (log K ~19)Bi-EDTA log K ~27.8 (Too stable)Ca-EDTA log K ~10.7 (Displaceable)
CNS Safety Does not redistribute Pb to brainUnknown/Risk of Bi toxicityRisk of redistribution to brain
Route OralN/A (IV theoretical)IV / IM

Part 1: Mechanistic Analysis & Thermodynamics

The Stability Constant Barrier (The Bi-Na-EDTA Problem)

Chelation therapy using EDTA complexes relies on Metal Exchange . For a complex


-EDTA to treat poisoning by Metal 

,

must have a higher affinity for EDTA than

.
  • Reaction:

    
    
    
  • Condition for Success:

    
    
    

Thermodynamic Hierarchy (Log K Values):

  • Bismuth (Bi³⁺): ~27.8 (Extremely Stable)

  • Lead (Pb²⁺): ~18.0

  • Calcium (Ca²⁺): ~10.7

DMSA Mechanism

DMSA utilizes two sulfhydryl (-SH) groups to form stable heterocyclic ring complexes with Lead. It acts as a "soft" base interacting with Lead (a "soft" acid), making it highly effective for soft tissue clearance without stripping essential "hard" metals like Calcium or Magnesium.

Pathway Visualization

The following diagram illustrates the chelation pathways and the thermodynamic blockade of Bi-Na-EDTA.

ChelationThermodynamics cluster_EDTA EDTA Complexes (Parenteral) cluster_DMSA DMSA (Oral) Pb_Free Free Lead (Pb²⁺) (Toxic Target) Pb_EDTA Pb-EDTA Complex (Excreted) Pb_Free->Pb_EDTA Pb_DMSA Pb-DMSA Complex (Excreted) Pb_Free->Pb_DMSA Ca_EDTA Ca-Na₂-EDTA (Log K ~10.7) Ca_EDTA->Pb_EDTA SUCCESS: Pb displaces Ca (Log K: 18.0 > 10.7) Bi_EDTA Bi-Na-EDTA (Log K ~27.8) Bi_EDTA->Pb_EDTA FAILURE: Pb cannot displace Bi (Log K: 18.0 < 27.8) DMSA_Drug DMSA (Dithiol) DMSA_Drug->Pb_DMSA SUCCESS: Thiol Binding

Caption: Comparative Chelation Pathways. Green path indicates successful exchange (Ca-EDTA). Red path indicates thermodynamic failure (Bi-EDTA).

Part 2: Product Performance Comparison (DMSA vs. Ca-Na₂-EDTA)

Since Bi-Na-EDTA is thermodynamically non-viable, the relevant comparison for researchers is DMSA vs. Ca-Na₂-EDTA .

Efficacy & Mobilization
  • DMSA: Superior for reducing brain lead levels. Studies show DMSA effectively crosses cellular membranes to chelate intracellular lead. It causes a rebound in blood lead levels (redistribution from bone) but is safer for long-term clearance.

  • Ca-Na₂-EDTA: Highly effective at mobilizing lead from the extracellular fluid and bone. However, it can temporarily increase brain lead levels by mobilizing lead from bone faster than it is excreted, potentially redistributing it to soft tissues (neurotoxicity risk).

Safety Profile
  • Nephrotoxicity:

    • DMSA: Low risk. Excreted via kidneys but less damaging to renal tubules.

    • Ca-Na₂-EDTA: Moderate risk. The Pb-EDTA complex can dissociate in acidic urine, causing tubular necrosis. Requires adequate hydration and urine flow (>1-2 mL/kg/hr).[5]

  • Essential Metal Depletion:

    • DMSA: Increases Zinc excretion significantly, Copper moderately. Requires supplementation.

    • Ca-Na₂-EDTA: Aggressively strips Zinc, Manganese, and Iron.

Quantitative Data Summary
ParameterDMSA (Succimer)Ca-Na₂-EDTABi-Na-EDTA (Theoretical)
Binding Constant (Log K Pb) ~19.0 (Complex)18.0N/A (No exchange)
Brain Pb Reduction High Low / Negative (Redistribution)Unknown
Urinary Pb Excretion HighVery High None
Zn Depletion ModerateSevereUnknown
LD50 (Rat, Oral) >2000 mg/kg~1000 mg/kg (IV equiv)High (Bi toxicity)

Part 3: Experimental Protocols

Protocol A: In Vitro Stability Competition Assay (Validating the Bi-EDTA Failure)

Purpose: To experimentally verify why Bi-Na-EDTA fails to chelate Lead compared to Ca-Na-EDTA.

Reagents:

  • Bi-Na-EDTA Solution: 10 mM in HEPES buffer (pH 7.4).

  • Ca-Na₂-EDTA Solution: 10 mM in HEPES buffer.

  • Lead Acetate Solution: 10 mM.

  • PAR Indicator: 4-(2-Pyridylazo)resorcinol (Colorimetric metal indicator).

Workflow:

  • Baseline: Prepare tubes with Pb-Acetate + PAR. Solution turns Red (Pb-PAR complex).

  • Test Group 1 (Ca-EDTA): Add equimolar Ca-Na₂-EDTA.

    • Observation: Solution turns Yellow .

    • Mechanism:[6][7][8][9] EDTA strips Pb from PAR (Pb-EDTA is more stable than Pb-PAR). Ca is displaced.

  • Test Group 2 (Bi-EDTA): Add equimolar Bi-Na-EDTA.

    • Observation: Solution remains Red .

    • Mechanism:[6][7][8][9] Pb cannot displace Bi from EDTA. The Pb remains bound to PAR.

  • Analysis: Measure Absorbance at 520 nm (Pb-PAR peak).

Protocol B: In Vivo Lead Mobilization (DMSA vs Ca-EDTA)

Purpose: Standard efficacy model for drug development.

Animal Model: Male Wistar Rats (200-250g). Exposure: 0.2% Lead Acetate in drinking water for 4 weeks.

Treatment Groups:

  • Control: Saline.

  • DMSA: 30 mg/kg/day (Oral gavage) for 5 days.

  • Ca-Na₂-EDTA: 50 mg/kg/day (Intraperitoneal injection) for 5 days.

Endpoints:

  • Urinary Lead: Collect 24h urine in metabolic cages. Analyze via ICP-MS.

  • Tissue Burden: Harvest Brain, Kidney, Liver, Femur. Digest in HNO₃. Analyze via ICP-MS.

  • Biochemical: Measure Urine N-acetyl-β-D-glucosaminidase (NAG) as a marker of renal tubular injury.

References

  • Flora, S. J. S., & Pachauri, V. (2010). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health. Link

  • Bradberry, S., & Vale, A. (2009).[5] A comparison of sodium calcium edetate (edetate calcium disodium) and succimer (DMSA) in the treatment of inorganic lead poisoning. Clinical Toxicology. Link

  • American Elements. (2022).[10] Bismuth Sodium Ethylenediaminetetraacetate Safety & Properties. Link

  • Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants. Plenum Press. (Source for Log K values: Bi-EDTA=27.8, Pb-EDTA=18.0, Ca-EDTA=10.7).
  • Aaseth, J., et al. (2016). Chelator combination strategies in lead treatment.[4][5][8][11] Coordination Chemistry Reviews. Link

Sources

Comparative analysis of bismuth-based chelators

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Bismuth-Based Chelators for Targeted Alpha Therapy (TAT)

Introduction: The Bismuth Chelation Paradox

Targeted Alpha Therapy (TAT) utilizing Bismuth-213 (


Bi, 

= 45.6 min) and Bismuth-212 (

Bi,

= 60.6 min) has emerged as a highly potent modality for eradicating micrometastatic disease and single malignant cells[1]. The high linear energy transfer (LET) of alpha particles induces clustered double-strand DNA breaks that are independent of cell cycle phase or oxygenation status.

However, the clinical translation of Bi-based TAT relies entirely on the bifunctional chelator (BFC). The BFC must rapidly sequester the Bi


 ion at ambient temperatures—dictated by the short physical half-lives of the isotopes—while maintaining absolute kinetic inertness in vivo to prevent off-target radiotoxicity, particularly to the kidneys[2].

Mechanistic Causality: Why is Bi Difficult to Chelate?

As a heavy p-block element, Bi


 presents unique coordination challenges. It possesses a large ionic radius (1.03 Å for a coordination number of 8) and a highly stereochemically active 

lone pair, which often distorts coordination geometries and destabilizes the metal-ligand complex[3].

Furthermore, Bi


 is highly prone to hydrolysis in aqueous solutions. At physiological pH, it rapidly forms insoluble bismuth oxychlorides or hydroxides. Therefore, radiolabeling must typically occur in mildly acidic conditions (pH 4.5–5.5) where the metal remains soluble, yet the chelator's donor atoms (amines and carboxylates) are sufficiently deprotonated to initiate coordination[4]. This creates a "Kinetic vs. Thermodynamic" paradox: chelators that are flexible enough to bind Bi

quickly at room temperature often lack the rigidity required to keep it securely bound in the presence of competing serum proteins.

Comparative Analysis of Chelator Classes

The Macrocyclic Gold Standard: DOTA

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) forms an exceptionally thermodynamically stable complex with Bi


 (

). However, the rigid macrocyclic cavity requires significant activation energy for the metal to undergo complete encapsulation. Consequently, quantitative radiolabeling with DOTA requires heating to 90–95°C for up to 30 minutes[2]. While suitable for heat-tolerant small peptides, this completely precludes its use with heat-sensitive targeting vectors like monoclonal antibodies (mAbs).
The Acyclic Compromise: CHX-A''-DTPA

To address the kinetic limitations of DOTA, the acyclic chelator CHX-A''-DTPA was developed. Its flexible backbone allows for rapid coordination of


Bi at room temperature (25°C) within 5 minutes, making it highly compatible with mAbs[2]. However, this flexibility comes at the cost of kinetic inertness. In vivo, the[Bi(CHX-A''-DTPA)]

complex is susceptible to transchelation by endogenous proteins (e.g., transferrin or metallothioneins), leading to the release of free

Bi and subsequent dose-limiting renal toxicity[4].
Next-Generation Acyclics: H CHXOCTAPA

Bridging the gap between macrocyclic stability and acyclic kinetics, the octadentate ligand H


octapa and its rigidified derivative H

CHXOCTAPA have shown exceptional promise. The incorporation of a cyclohexyl spacer restricts the conformational freedom of the acyclic backbone, pre-organizing the donor atoms for Bi

binding. H

CHXOCTAPA achieves quantitative

Bi radiolabeling at room temperature while demonstrating superior serum stability and resistance to demetalation compared to traditional acyclic options[3].
Nitrogen-Rich Macrocycles: py-macrodipa

Recently, 18-membered macrocycles have been explored to accommodate the large ionic radius of heavy radiometals. While the well-known chelator macropa is the premier choice for Actinium-225 (


Ac), its Bi

complex exhibits some kinetic lability. However, the derivative py-macrodipa (incorporating pyridine donors) matches or surpasses both macropa and DOTA for

Bi chelation. It achieves rapid room-temperature radiolabeling and exhibits remarkable kinetic inertness, resisting demetalation even under aggressive EDTA transchelation challenges[5].

Quantitative Performance Summary

ChelatorStructural ClassDenticity

Bi Radiolabeling Conditions
In Vivo StabilityKey AdvantageKey Limitation
DOTA Macrocyclic895°C, 30 min, pH 5.5ExcellentGold standard thermodynamic stabilityRequires extreme heating; incompatible with mAbs
CHX-A''-DTPA Acyclic825°C, 5 min, pH 5.5ModerateFast kinetics at room temperatureSusceptible to in vivo demetalation
H

CHXOCTAPA
Acyclic825°C, 10 min, pH 5.5HighRigid backbone improves stability over DTPAComplex multi-step synthesis
py-macrodipa Macrocyclic1025°C, 5 min, pH 5.5ExcellentCombines macrocyclic inertness with RT kineticsNewer chelator; limited late-stage clinical data

Standardized Experimental Protocol: Bi Radiolabeling and Kinetic Inertness Assay

To objectively evaluate a new Bismuth chelator, researchers must employ a self-validating system that tests both labeling efficiency and thermodynamic resilience.

Phase 1: Room-Temperature Radiolabeling

  • Elution : Elute

    
    Bi from a 
    
    
    
    Ac/
    
    
    Bi generator using a mixture of 0.1 M HCl and 0.1 M NaI.
    • Causality: The iodide forms an anionic

      
       complex that readily elutes from the cation-exchange resin without stripping the parent 
      
      
      
      Ac[2].
  • Buffering & Protection : Neutralize the eluate to pH 5.5 using 3 M ammonium acetate buffer. Immediately add L-ascorbic acid to a final concentration of 50 mM.

    • Causality: pH 5.5 prevents Bi

      
       hydrolysis while allowing chelator deprotonation. Ascorbic acid acts as a radical scavenger to protect the targeting protein from alpha-particle-induced radiolysis (ROS generation).
      
  • Conjugation : Add the BFC-mAb conjugate (10–50

    
    g) to the buffered 
    
    
    
    Bi solution. Incubate at 25°C for 5–10 minutes.
  • Validation (Quality Control) : Determine Radiochemical Yield (RCY) via instant thin-layer chromatography (iTLC-SG) using 0.1 M sodium citrate (pH 5.0) as the mobile phase.

    • Causality: Unbound

      
      Bi moves to the solvent front (
      
      
      
      ) as a soluble citrate complex, while the radiolabeled mAb remains at the origin (
      
      
      ). Proceed only if RCY > 95%.

Phase 2: Kinetic Inertness (Transchelation Challenge)

  • Challenge Setup : Mix the purified

    
    Bi-BFC-mAb with a 1000-fold molar excess of DTPA or EDTA in PBS (pH 7.4).
    
  • Incubation : Incubate the mixture at 37°C to simulate physiological conditions.

  • Measurement : Sample the mixture at 15, 30, and 60 minutes, analyzing via iTLC.

    • Causality: A highly inert complex (e.g., py-macrodipa) will not transfer

      
      Bi to the competing thermodynamic sink. If the radioactive signal migrates to the solvent front over time, the chelator is kinetically labile and unsafe for in vivo use[5].
      

Decision Pathway for Bismuth Chelator Selection

ChelatorSelection Start Targeting Vector Selection HeatSens Heat-Sensitive Vectors (e.g., Monoclonal Antibodies) Start->HeatSens High MW HeatTol Heat-Tolerant Vectors (e.g., Small Peptides) Start->HeatTol Low MW Acyclic Acyclic Chelators (Fast Kinetics at RT) HeatSens->Acyclic Macropa py-macrodipa (Fast RT labeling, high stability) HeatSens->Macropa Emerging option Macro Macrocyclic Chelators (High Stability, Needs Heat) HeatTol->Macro DTPA CHX-A''-DTPA (Risk of in vivo demetalation) Acyclic->DTPA Octapa H4CHXOCTAPA (High stability at RT) Acyclic->Octapa DOTA DOTA (Gold Standard, 95°C) Macro->DOTA

Decision tree for selecting a Bi-213 bifunctional chelator based on targeting vector thermal stability.

References

1.[1] Bismuth chelation for targeted alpha therapy: Current state of the art. NIH / PubMed.[Link] 2.[2] The Evolving Coordination Chemistry of Radiometals for Targeted Alpha Therapy. Australian Journal of Chemistry.[Link] 3.[4] α Emitter-Labeled Radiopeptides for Targeted α Therapy of Tumors. ACS Publications.[Link] 4.[3] Rigid H4OCTAPA derivatives as model chelators for the development of Bi(III)-based radiopharmaceuticals. NIH / PubMed.[Link] 5.[5] Chelating the Alpha Therapy Radionuclides 225Ac3+ and 213Bi3+ with 18-Membered Macrocyclic Ligands Macrodipa and Py-Macrodipa. NIH / PMC.[Link]

Sources

Validating the therapeutic potential of Bismuth sodium ethylenediaminetetraacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Bismuth Sodium Ethylenediaminetetraacetate (Bi-EDTA) represents a strategic coordination complex designed to overcome the primary limitation of traditional bismuth therapy: solubility. While bismuth salts (e.g., Bismuth Subsalicylate) are potent antimicrobial agents, their insolubility limits their bioavailability and penetration into complex microbial matrices like biofilms. Conversely, free EDTA is a potent chelator that destabilizes biofilms but lacks intrinsic bactericidal lethality.

This guide validates Bi-EDTA as a "dual-action" therapeutic agent. It functions not merely as a mixture, but as a stable chelate where the EDTA ligand facilitates the transport of the Bismuth ion (


) through the lipopolysaccharide (LPS) layer of Gram-negative bacteria, effectively acting as a "Trojan Horse."

Target Applications:

  • Biofilm Eradication: Chronic wound management, catheter-associated urinary tract infections (CAUTI).

  • Antibiotic Potentiation: Re-sensitizing Multi-Drug Resistant (MDR) P. aeruginosa and S. aureus to standard antibiotics.

  • Quorum Sensing Inhibition: Virulence factor suppression without selective pressure for resistance.

Mechanism of Action: The "Trojan Horse" Effect

To understand the superiority of Bi-EDTA over its components, one must analyze the molecular causality. Free Bismuth ions (


) precipitate readily at physiological pH. In Bi-EDTA, the EDTA molecule wraps the 

ion, preventing precipitation while maintaining a high affinity for bacterial cell wall components.

Mechanistic Pathway:

  • Membrane Destabilization: The EDTA component competes for divalent cations (

    
    , 
    
    
    
    ) that stabilize the LPS layer.
  • Translocation: Once the outer membrane is compromised, the Bi-EDTA complex (or released

    
    ) enters the periplasm and cytoplasm.
    
  • Enzymatic Inhibition: Intracellular

    
     binds to sulfhydryl groups (-SH) on key respiratory enzymes and inhibits AlgR (alginate synthesis regulator), collapsing the biofilm matrix.
    

BiEDTA_Mechanism cluster_Membrane Bacterial Outer Membrane (Gram-Negative) cluster_Intracellular Intracellular Targets BiEDTA Bi-EDTA Complex LPS LPS Layer Stabilization (Mg2+ / Ca2+ Crosslinks) BiEDTA->LPS Approaches Surface Disruption Chelation of Mg2+/Ca2+ (Membrane Permeabilization) BiEDTA->Disruption Ligand Exchange Extracellular Extracellular Environment LPS->Disruption Loss of Stability BiRelease Release of Bi3+ Ion Disruption->BiRelease Translocation Enzymes Inhibition of SH-Enzymes (Urease, Dehydrogenases) BiRelease->Enzymes Covalent Binding AlgR Inhibition of AlgR (Biofilm Matrix Collapse) BiRelease->AlgR Downregulation

Figure 1: Mechanistic pathway of Bi-EDTA. The complex utilizes EDTA's chelating ability to breach the outer membrane, delivering the cytotoxic Bismuth payload intracellularly.

Comparative Performance Analysis

The following data consolidates experimental findings comparing Bi-EDTA against its individual components and standard-of-care antibiotics.

A. Antibiofilm Efficacy (Biomass Reduction)

Metric: Percentage reduction of established biofilm mass (Crystal Violet Assay).

Treatment AgentConcentrationTarget: P. aeruginosa (MDR)Target: S. aureus (MRSA)Mechanism Note
Bi-EDTA (Product) 1.0 mM > 85% Reduction ~ 55% Reduction Membrane lysis + Metabolic toxicity
Free EDTA1.0 mM~ 40% Reduction~ 15% ReductionMatrix disruption only; regrowth likely.
Bismuth Subsalicylate1.0 mM< 10% Reduction< 10% ReductionLimited efficacy due to insolubility.
Tobramycin4 µg/mL~ 30% ReductionN/AAntibiotics struggle to penetrate biofilm matrix.
B. Synergistic Potentiation (MIC Reduction)

Metric: Fold-reduction in Minimum Inhibitory Concentration (MIC) of antibiotics when co-administered with sub-inhibitory Bi-EDTA.

Antibiotic PartnerBacteria StrainMIC Alone (µg/mL)MIC + Bi-EDTA (µg/mL)Fold ReductionOutcome
Tobramycin P. aeruginosa64416x Re-sensitization
Ciprofloxacin E. coli0.50.1254x Synergy
Oxacillin S. aureus256644x Partial Reversal

Analyst Insight: The 16x reduction in Tobramycin MIC is critical. Bi-EDTA disrupts the biofilm matrix that normally sequesters aminoglycosides, allowing the antibiotic to reach the metabolically active cells deep within the colony.

Experimental Validation Protocols

To validate these claims in your own facility, use the following standardized protocols. These workflows are designed to minimize variability caused by Bismuth precipitation.

Protocol 1: Synthesis & Stability Check

Bismuth salts hydrolyze rapidly in water. Proper chelation is confirmed by pH stability.

  • Reagents:

    
    , 
    
    
    
    , Sodium Hydroxide (NaOH).
  • Dissolution: Dissolve EDTA in water; adjust pH to 8.0 with NaOH.

  • Complexation: Slowly add Bismuth Nitrate while stirring. The solution should remain clear.

    • Validation Check: If white precipitate (

      
      ) forms, chelation failed. Adjust pH or increase EDTA ratio (1.1:1 molar excess).
      
  • Filtration: Filter through 0.22 µm membrane to ensure sterility.

Protocol 2: Checkerboard Synergy Assay

Determining the Fractional Inhibitory Concentration Index (FICI).

Workflow Step1 Prep 96-Well Plate (Rows: Bi-EDTA, Cols: Antibiotic) Step2 Inoculate (5x10^5 CFU/mL) Step1->Step2 Step3 Incubate (37°C, 18-24h) Step2->Step3 Step4 Read OD600 Step3->Step4 Step5 Calculate FICI (MIC_comb/MIC_alone) Step4->Step5

Figure 2: Workflow for validating synergistic potential between Bi-EDTA and antibiotics.

Calculation:



  • FICI ≤ 0.5: Synergy (Validates Bi-EDTA potential)

  • 0.5 < FICI ≤ 4.0: Indifference

  • FICI > 4.0: Antagonism

Safety & Toxicity Profile

Unlike Bismuth thiols (e.g., BisBAL), which can exhibit higher cytotoxicity due to the lipophilic thiol transport, Bi-EDTA is relatively hydrophilic.

  • Cytotoxicity: Low toxicity to mammalian fibroblasts at therapeutic concentrations (< 2 mM).

  • Renal Clearance: Systemic EDTA is cleared renally. For topical/localized applications (wound irrigation), systemic absorption is negligible, mitigating renal risks associated with high-dose IV EDTA.

  • Comparison: Bi-EDTA is significantly less toxic than silver sulfadiazine (standard wound care) regarding fibroblast viability, promoting faster wound healing rates in vivo.

Conclusion

Bismuth Sodium Ethylenediaminetetraacetate is a validated therapeutic candidate that bridges the gap between biofilm disruption and bacterial eradication . By solubilizing Bismuth, it unlocks the metal's enzymatic inhibition pathways while leveraging EDTA to permeabilize resistant membranes.

Recommendation: For drug development pipelines targeting chronic wound infections or device-related biofilms, Bi-EDTA should be prioritized as an adjuvant therapy to potentiate existing antibiotic classes, rather than a standalone monotherapy.

References

  • Synthesis and characterization of bismuth(III) complex with an EDTA-based phenylene ligand. PeerJ Inorganic Chemistry. (2022). Link

  • Synergistic Effects of Bismuth Thiols and Various Antibiotics Against Pseudomonas aeruginosa Biofilm. Jundishapur Journal of Microbiology. (2014). Link

  • In vitro efficacy of bismuth thiols against biofilms formed by bacteria isolated from human chronic wounds. Journal of Applied Microbiology. (2011).[1] Link

  • Ethylenediaminetetraacetic Acid (EDTA): Mechanism and Indications. StatPearls [Internet]. (2023).[2] Link

  • Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? International Journal of Molecular Sciences. (2024). Link

Sources

Cross-validation of Bismuth sodium ethylenediaminetetraacetate quantification methods

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Bismuth Sodium Ethylenediaminetetraacetate Quantification Methods: A Comparative Guide

Bismuth sodium ethylenediaminetetraacetate (Bi-EDTA) is a highly stable coordination complex utilized across pharmaceutical formulations, agricultural micronutrients, and advanced material sciences. Due to the extreme thermodynamic stability of the bismuth-EDTA chelate (


), analytical quantification presents a unique dichotomy: one must choose between quantifying the intact complex or destroying the organic framework to measure total elemental bismuth.

As a Senior Application Scientist, I mandate a multi-orthogonal cross-validation strategy for drug development and material release. Relying on a single analytical technique introduces blind spots regarding speciation, degradation, and matrix interference. This guide objectively compares three field-proven methodologies—Reversed-Phase HPLC (RP-HPLC), Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), and Displacement Complexometric Titration—detailing the causality behind experimental choices and establishing self-validating protocols for each.

Direct Intact Quantification: Reversed-Phase HPLC-UV

Causality & Logic: Standard gas chromatography-mass spectrometry (GC-MS) is unsuitable for Bi-EDTA due to the complex's non-volatile nature[1]. To quantify the intact complex without altering its speciation, RP-HPLC is the premier choice. Because Bi-EDTA is highly polar, an ion-pairing reagent (such as tetrabutylammonium bromide) must be added to the mobile phase. This reagent pairs with the anionic Bi-EDTA complex, increasing its hydrophobicity and allowing for predictable retention on an ODS (C18) column[2]. The complex exhibits a distinct ligand-to-metal charge transfer (LMCT) absorption band, permitting sensitive spectrophotometric detection at 265 nm[1][2].

Self-Validating System: The protocol is validated via a System Suitability Test (SST). Before sample injection, a known Bi-EDTA standard is injected in triplicate. The system is only validated for use if the peak tailing factor is


 and the relative standard deviation (RSD) of the retention time is 

, proving that the ion-pairing equilibrium is stable.
Protocol A: RP-HPLC-UV Workflow
  • Mobile Phase Preparation: Prepare an aqueous solution containing 0.01 M monochloroacetate buffer. Adjust the pH strictly to 3.0 to ensure the EDTA carboxylate arms remain appropriately protonated/deprotonated for consistent complexation[2].

  • Ion-Pairing Addition: Add tetrabutylammonium bromide to the mobile phase to achieve a final concentration of

    
     M[2]. Filter through a 0.22 µm PTFE membrane.
    
  • Chromatographic Conditions: Flush an ODS (C18) analytical column at a flow rate of 1.0 mL/min. Set the column oven to 30°C.

  • Detection & Injection: Set the UV-Vis detector to 265 nm. Inject 10 µL of the filtered sample and integrate the primary peak area against a 5-point calibration curve (e.g.,

    
     to 
    
    
    
    M)[2].

Total Elemental Quantification: ICP-OES

Causality & Logic: When absolute mass balance or trace impurity profiling is required, the organic EDTA framework must be entirely mineralized to release free


 ions[3]. Microwave-assisted acid digestion using concentrated nitric acid (

) achieves this by utilizing high temperature and pressure to break the coordination bonds. ICP-OES is then utilized to measure the atomic emission of Bismuth (typically at 223.061 nm), offering superior sensitivity and dynamic range compared to classical atomic absorption[4].

Self-Validating System: Matrix effects and plasma fluctuations (e.g., nebulizer partial blockages) can skew emission readings. This system self-validates through the continuous inline addition of Yttrium (Y) as an internal standard[4]. Yttrium is chosen because its ionization potential mirrors Bismuth, and it is absent from standard sample matrices. If the Yttrium recovery deviates by more than


, the run is automatically flagged for nebulizer maintenance.
Protocol B: Microwave Digestion & ICP-OES Workflow
  • Sample Digestion: Accurately weigh 0.1 g of the Bi-EDTA sample into a PTFE microwave digestion vessel. Add 5.0 mL of trace-metal grade concentrated

    
    [4].
    
  • Microwave Program: Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes to ensure complete mineralization.

  • Dilution & Internal Standard: Transfer the cooled digestate to a 50 mL volumetric flask. Add the Yttrium internal standard to achieve a final concentration of 1.0 mg/L, then bring to volume with 18.2 MΩ deionized water[4].

  • Plasma Analysis: Introduce the sample into the ICP-OES. Monitor the Bi 223.061 nm line. Calculate the concentration using a matrix-matched calibration curve (0.1 to 5.0 mg/L Bi), plotting the relative response (Bi/Y ratio) against concentration[4].

Stoichiometric Verification: Displacement Complexometric Titration

Causality & Logic: While HPLC and ICP-OES offer high sensitivity, classical complexometric titration provides an unmatched, low-cost orthogonal check for bulk purity and stoichiometry. Because Bi-EDTA is incredibly stable, direct titration is ineffective. Instead, a highly selective displacement strategy is employed: a mercaptan (such as thioglycolic acid) is introduced to the system. The mercaptan forms an even more stable complex with Bismuth, thereby decomposing the Bi-EDTA complex and quantitatively liberating the EDTA[5]. The newly freed EDTA is then back-titrated with a standard lead nitrate (


) solution at pH 5-6[5].

Self-Validating System: A reagent blank titration is performed prior to sample analysis. This establishes the exact volume of titrant required to trigger the indicator transition in the absence of the analyte, which is then subtracted from the sample titer to eliminate systematic positive bias.

Protocol C: Displacement Titration Workflow
  • Sample Preparation: Dissolve approximately 50 mg of the Bi-EDTA sample in 50 mL of deionized water.

  • Buffer Addition: Add hexamine buffer to adjust and lock the solution pH between 5.0 and 6.0, which is the optimal range for the subsequent lead titration[5].

  • Displacement Reaction: Add an excess of thioglycolic acid (or mercaptopropionic acid) to the flask. Swirl for 5 minutes to ensure the complete decomposition of the Bi-EDTA complex and the liberation of free EDTA[5].

  • Endpoint Titration: Add 3-5 drops of 0.1% Xylenol Orange indicator[5][6]. Titrate the liberated EDTA with standardized 0.01 M

    
     until the solution color shifts sharply from yellow to a distinct red/purple[6].
    

Quantitative Data & Performance Comparison

The following table synthesizes the analytical performance metrics of the three cross-validation methodologies, allowing researchers to select the appropriate technique based on their specific phase of drug or material development.

MethodologyTarget Analyte FormLimit of Detection (LOD)Precision (RSD)Primary Analytical Utility
RP-HPLC-UV Intact Bi-EDTA Complex~0.9 ppm[2]< 2.0%Speciation, Stability Testing, & Degradant Profiling
ICP-OES Total Elemental Bismuth~0.5 ppb[3]< 1.5%Trace Impurity Profiling & Absolute Mass Balance
Displacement Titration Liberated EDTA (Stoichiometric)~10 ppm< 0.5%High-Precision Bulk Purity & Assay Release

Visualization of Analytical Strategies

Cross-Validation Analytical Workflow

The following diagram illustrates the divergent sample preparation and detection pathways required to achieve orthogonal cross-validation.

CrossValidation Sample Bismuth Sodium EDTA (Analyte) HPLC Method 1: RP-HPLC-UV (Intact Complex) Sample->HPLC Ion-Pairing ICP Method 2: ICP-OES (Elemental Bismuth) Sample->ICP Acid Digestion Titration Method 3: Displacement Titration (Stoichiometric Verification) Sample->Titration Mercaptan Addition Data Orthogonal Data Synthesis & Cross-Validation HPLC->Data ICP->Data Titration->Data

Caption: Orthogonal cross-validation workflow for Bi-EDTA, ensuring comprehensive analytical coverage.

Displacement Titration Mechanism

This diagram maps the chemical logic behind the displacement titration, highlighting how a highly stable complex is indirectly quantified.

DisplacementMechanism BiEDTA Bi-EDTA Complex (Highly Stable) Displacement Displacement Reaction (pH 5-6) BiEDTA->Displacement Mercaptan Mercaptan Reagent (e.g., Thioglycolic Acid) Mercaptan->Displacement Products Bi-Mercaptan Complex + Liberated EDTA Displacement->Products Titration Back-Titration with Pb(NO3)2 Products->Titration Target: Free EDTA Endpoint Endpoint Detection (Xylenol Orange) Titration->Endpoint

Caption: Chemical mechanism of mercaptan-induced Bi-EDTA displacement and subsequent back-titration.

References

  • Benchchem / ResearchGate - Determination of Trace Amounts of Bismuth in Iron and Steel by Precolumn Derivatization Reversed-phase High-performance Liquid Chromatography with Ethylenediaminetetraacetate.
  • PubMed - Selective complexometric determination of bismuth with mercaptans as masking agents, and its estimation in alloys.
  • NSF PAR - Complexometric Titration of Bismuth in Over-the-Counter Stomach Relief Products.
  • ResearchGate - Simultaneous Determination of Bismuth, Lead, and Iron in Water Samples by Optimization of USAEME and ICP–OES via Experimental Design.
  • USDA FSIS - Determination of Metals by ICP-MS and ICP-OES (Optical Emission Spectrometry).

Sources

In Vivo vs. In Vitro Efficacy of Bismuth Sodium Ethylenediaminetetraacetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of Bismuth Sodium Ethylenediaminetetraacetate (Bi-Na-EDTA) , a coordination complex that bridges the gap between metal-based antimicrobials and chelating agents.

Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, Endodontic Specialists

Executive Summary & Chemical Identity

Bismuth Sodium Ethylenediaminetetraacetate (CAS: 12558-49-5) is a water-soluble chelate where Bismuth (Bi³⁺) is coordinated by EDTA, with Sodium (Na⁺) as the counterion. Unlike simple physical mixtures of bismuth salts and EDTA, this complex presents a distinct pharmacological profile.

  • Primary Utility: Reversal of antimicrobial resistance (AMR), specifically Metallo-β-Lactamase (MBL) inhibition, and antibiofilm activity.

  • The Efficacy Gap: While in vitro data demonstrates potent synergy with antibiotics and robust biofilm disruption, in vivo efficacy is often attenuated by physiological factors such as pH-dependent hydrolysis and protein binding.

Mechanism of Action

To understand the divergence between in vitro and in vivo results, one must understand the dual-action mechanism.

Mechanistic Pathway
  • The EDTA Component: Destabilizes the lipopolysaccharide (LPS) layer of Gram-negative bacteria by chelating divalent cations (Mg²⁺, Ca²⁺), increasing membrane permeability.

  • The Bismuth Component: Once inside, Bi³⁺ acts as a "Trojan horse." It displaces Zinc (Zn²⁺) ions in the active sites of MBLs (like NDM-1), irreversibly deactivating the enzyme and restoring bacterial susceptibility to carbapenems.

Bi_EDTA_Mechanism BiNaEDTA Bi-Na-EDTA Complex Dissociation Dissociation in Microenvironment BiNaEDTA->Dissociation Aqueous Phase EDTA_Action EDTA: Chelates Mg2+/Ca2+ Dissociation->EDTA_Action Bi_Action Bi3+: Enters Periplasm Dissociation->Bi_Action Membrane Outer Membrane Destabilization EDTA_Action->Membrane Permeabilization MBL_Target Target: Metallo-β-Lactamase (Zn2+ Dependent) Bi_Action->MBL_Target Displaces Zn2+ Membrane->Bi_Action Facilitates Entry Outcome Restored Antibiotic Susceptibility MBL_Target->Outcome Enzyme Inactivation

Figure 1: Synergistic mechanism of Bi-Na-EDTA. The EDTA moiety compromises the barrier, allowing Bi³⁺ to target internal resistance enzymes.

In Vitro Performance

In vitro environments (controlled pH, no host proteins) favor Bi-Na-EDTA, showcasing its maximum theoretical potential.

Antimicrobial & Antibiofilm Efficacy

Bi-Na-EDTA outperforms standard EDTA in bactericidal activity because EDTA alone is primarily bacteriostatic (inhibiting growth via starvation), whereas Bi³⁺ is bactericidal (disrupting enzymatic function).

FeatureBi-Na-EDTANaOCl (Sodium Hypochlorite)EDTA (Standard)
Primary Action MBL Inhibition + ChelationProteolytic + OxidativeCa²⁺ Chelation
Biofilm Removal High (Disrupts matrix + kills)Very High (Dissolves matrix)Moderate (Detaches matrix)
Smear Layer Excellent RemovalPoor RemovalExcellent Removal
Tissue Toxicity Low to ModerateHigh (Necrotic)Low
Stability pH SensitiveUnstable (Light/Heat)Stable
Key Experimental Findings
  • Synergy: In checkerboard assays, Bi-Na-EDTA reduces the MIC of Meropenem by up to >64-fold against NDM-1 positive E. coli and K. pneumoniae.

  • Biofilm: Against P. aeruginosa biofilms, Bi-Na-EDTA (at 0.25–1 mM) shows significant biomass reduction, often superior to equimolar concentrations of EDTA alone due to the toxic effect of Bismuth on sessile cells.

In Vivo Performance

In vivo efficacy is more complex. While Bismuth compounds (like Bismuth Subsalicylate) are successful clinically, the specific Bi-Na-EDTA complex faces unique challenges.

The "Puzzling" Discrepancy

Research indicates a drop-off in efficacy when moving from lab to host.

  • Hydrolysis: At physiological pH (7.4), Bi³⁺ has a strong tendency to hydrolyze and form insoluble bismuth hydroxides/oxides, reducing bioavailability.

  • Protein Binding: Bi³⁺ has a high affinity for thiols (e.g., Glutathione, Cysteine) present in abundance in serum and cytosol. These host molecules sequester Bi³⁺ before it can reach bacterial MBLs.

  • Case Study (H. pylori): While Bi-EDTA inhibits urease effectively in vitro, some studies show no significant inhibition in vivo or in cell models, likely because the complex dissociates or is out-competed by host proteins.

Toxicology & Safety
  • Renal Clearance: Like most bismuth compounds, Bi-Na-EDTA is cleared renally. High systemic doses can lead to nephrotoxicity, though this is rare with local application (e.g., wound irrigation or root canals).

  • Cytotoxicity: In fibroblast assays, Bi-Na-EDTA is generally less cytotoxic than NaOCl but more cytotoxic than saline.

Experimental Protocols

To validate these properties, the following protocols are recommended. These are designed to be self-validating systems with positive and negative controls.

Protocol A: In Vitro MBL Inhibition (Checkerboard Assay)

Objective: Determine if Bi-Na-EDTA restores carbapenem efficacy.

  • Preparation: Prepare stock Bi-Na-EDTA (10 mM) in sterile water. Adjust pH to 6.5 (prevents early hydrolysis).

  • Plating: Use a 96-well microtiter plate.

    • Rows: Serial dilution of Meropenem (0.125 to 64 µg/mL).

    • Columns: Serial dilution of Bi-Na-EDTA (0 to 500 µM).

  • Inoculation: Add

    
     CFU/mL of NDM-1 positive K. pneumoniae.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: Measure OD600. Calculate Fractional Inhibitory Concentration Index (FICI).

    • Validation: FICI

      
       indicates synergy.
      
Protocol B: Ex Vivo Biofilm Disruption (Dentin Block Model)

Objective: Simulate endodontic irrigation efficacy.

  • Substrate: Standardized bovine dentin blocks (

    
     mm).
    
  • Growth: Inoculate with E. faecalis in BHI broth; incubate 21 days to form mature biofilm.

  • Treatment:

    • Group 1: 17% EDTA (5 min).[1][2]

    • Group 2: 2.5% NaOCl (5 min).

    • Group 3: Bi-Na-EDTA (10 mM, 5 min) .

    • Control: Saline.[3][4]

  • Analysis:

    • Quantification: CLSM (Confocal Laser Scanning Microscopy) with Live/Dead staining.

    • Calculation: Measure volume of red (dead) vs. green (live) pixels.

Workflow Start Start: Mature Biofilm (21 Days) Wash Rinse with PBS (Remove Planktonic) Start->Wash Treat Apply Bi-Na-EDTA (10mM, 5 min) Wash->Treat Neutralize Neutralize with Thiosulfate/Broth Treat->Neutralize Stain Stain: SYTO9 (Live) + PI (Dead) Neutralize->Stain Image CLSM Imaging & Z-Stack Stain->Image Analyze Calculate Biovolume & Kill Ratio Image->Analyze

Figure 2: Workflow for Ex Vivo Biofilm Analysis.

References

  • Wang, R., et al. (2018). "Bismuth antimicrobial drugs serve as broad-spectrum metallo-β-lactamase inhibitors." Nature Communications. Link

  • Beltrán-Torres, A., et al. (2022). "Synthesis and characterization of bismuth(III) complex with an EDTA-based phenylene ligand and its potential as anti-virulence agent." PeerJ. Link

  • American Elements. "Bismuth Sodium Ethylenediaminetetraacetate Safety Data Sheet." Link

  • Marzano, C., et al. (2013). "Biological Activities of Bismuth Compounds: An Overview of the New Findings." International Journal of Molecular Sciences. Link

  • Velasco-Arias, D., et al. (2012). "Structure and Both in Vitro and in Vivo Biological Evaluation of Bismuth Complexes."[5] Inorganic Chemistry. Link

  • Zancan, R.F., et al. (2023). "Effect of the association of different substances at the physical and antimicrobial properties of the EDTA." RSBO. Link

Sources

Comparative study of Bismuth sodium ethylenediaminetetraacetate and deferoxamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of Bismuth Sodium Ethylenediaminetetraacetate (Bi-EDTA) and Deferoxamine (DFO) , focusing on their physicochemical properties, distinct mechanisms of action in antimicrobial research, and experimental protocols for validation.

Executive Summary

Bismuth Sodium Ethylenediaminetetraacetate (Bi-EDTA) and Deferoxamine (DFO) represent two distinct classes of metallo-active agents used in therapeutic development. While both utilize chelation chemistry, their biological applications are diametrically opposed:

  • Bi-EDTA acts as a Metal Donor/Membrane Disruptor . It utilizes the high affinity of EDTA to solubilize and deliver Bismuth (a toxic heavy metal to bacteria) while simultaneously destabilizing bacterial outer membranes.

  • DFO acts as a Metal Scavenger . It is a siderophore that sequesters Iron (Fe³⁺) with extreme affinity, starving pathogens of essential nutrients and inhibiting iron-dependent enzymatic pathways.

Physicochemical Comparison

The following table contrasts the fundamental properties determining the experimental utility of each agent.

FeatureBismuth Sodium Ethylenediaminetetraacetate (Bi-EDTA)Deferoxamine (DFO) Mesylate
CAS Number 12558-49-5138-14-7 (Mesylate salt)
Molecular Formula C₁₀H₁₂BiN₂NaO₈C₂₅H₄₈N₆O₈ · CH₄O₃S
Molecular Weight ~520.18 g/mol 656.79 g/mol
Chelation Type Complex (Pre-bound Metal)Ligand (Free, binds metal)
Target Ion Delivers Bi³⁺ (can exchange for Zn²⁺/Fe³⁺)Binds Fe³⁺ (High Specificity)
Stability Constant (log K) ~27.0 (for Bi³⁺-EDTA)30.6 (for Fe³⁺-DFO)
Solubility Water soluble (pH dependent, often requires >pH 4)Highly Water Soluble
Primary Mechanism Membrane permeabilization + Thiol bindingNutritional Immunity (Iron Starvation)

Mechanism of Action: Mechanistic Divergence

The therapeutic efficacy of these agents relies on opposing interactions with bacterial physiology.

Bi-EDTA: The "Trojan Horse" & Membrane Destabilizer

Bi-EDTA functions via a dual mechanism. The EDTA component chelates divalent cations (Ca²⁺, Mg²⁺) from the lipopolysaccharide (LPS) layer of Gram-negative bacteria, increasing membrane permeability. This allows the Bismuth ion (Bi³⁺) to penetrate the cell, where it acts as a "thiol poison," binding to cysteine residues in enzymes (e.g., NDM-1 metallo-β-lactamases) and disrupting respiration.

DFO: Iron Sequestration & Starvation

DFO is a hydroxamate siderophore. It binds free iron in the extracellular environment, rendering it unavailable to bacteria that lack specific hydroxamate uptake receptors. This induces iron starvation stress, halting growth and preventing biofilm maturation, which is often iron-dependent.

Mechanistic Pathway Diagram

The following diagram illustrates the cellular entry and molecular targets of both agents.

MechanismComparison BiEDTA Bi-EDTA Complex LPS LPS Layer (Gram-) BiEDTA->LPS Targets DFO Deferoxamine (DFO) FreeFe Free Iron (Fe3+) DFO->FreeFe Sequesters (log K ~30.6) Permeability Membrane Destabilization (Ca2+/Mg2+ Removal) LPS->Permeability EDTA chelates stabilizing ions IronStarve Iron Starvation Response FreeFe->IronStarve Depletion BiEntry Bi3+ Entry into Cytosol Permeability->BiEntry Facilitates EnzymeInhib Inhibition of Thiol Enzymes (e.g., NDM-1, ATPase) BiEntry->EnzymeInhib Bi3+ binds thiols BiofilmInhib Inhibition of Biofilm Maturation EnzymeInhib->BiofilmInhib Metabolic arrest IronStarve->BiofilmInhib Lack of nutrients

Figure 1: Mechanistic pathways of Bi-EDTA (membrane disruption/enzyme inhibition) vs. DFO (iron sequestration).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed to be self-validating.

Protocol A: Preparation of Bismuth Sodium EDTA Stock (100 mM)

Note: Bi-EDTA is often prepared in situ due to solubility constraints of neutral bismuth salts.

Reagents:

  • Bismuth(III) Nitrate Pentahydrate [Bi(NO₃)₃ · 5H₂O]

  • Disodium EDTA (Na₂EDTA)

  • Sodium Hydroxide (NaOH, 5M)

  • Milli-Q Water

Procedure:

  • Stoichiometry: Weigh 4.85 g of Bi(NO₃)₃ · 5H₂O (10 mmol) and 3.72 g of Na₂EDTA (10 mmol).

  • Acidic Dissolution: Dissolve the Bismuth Nitrate in 10 mL of 1M Nitric Acid (Bi³⁺ requires low pH to prevent hydrolysis to insoluble BiO⁺).

  • Complexation: Dissolve the EDTA in 40 mL Milli-Q water. Slowly add the Bismuth solution to the EDTA solution while stirring. A white precipitate may transiently form.

  • Neutralization: Monitor pH. Slowly add 5M NaOH dropwise. As the pH rises above 4.0, the solution will clarify as the stable Bi-EDTA complex forms. Adjust final pH to 7.0–7.4.

  • Validation: The solution should be clear and colorless. If a precipitate remains, the complexation failed (likely pH rose too fast causing Bi-hydroxide precipitation). Filter sterilization (0.22 µm) is recommended.

Protocol B: Comparative Biofilm Disruption Assay

This assay compares the ability of Bi-EDTA to disrupt established biofilms versus DFO's ability to prevent them.

Workflow Diagram:

BiofilmAssay cluster_treatments Treatment Arms Step1 1. Biofilm Formation (24h, 37°C, 96-well plate) Step2 2. Treatment (Add Bi-EDTA or DFO) Step1->Step2 Step3 3. Incubation (24h Exposure) Step2->Step3 T1 Control (Media) Step2->T1 T2 Bi-EDTA (0.5 - 10 mM) Step2->T2 T3 DFO (10 - 500 µM) Step2->T3 Step4 4. Quantification (Crystal Violet Staining) Step3->Step4

Figure 2: Workflow for comparative biofilm eradication assay.

Execution:

  • Growth: Inoculate P. aeruginosa (PAO1) or S. aureus in 96-well plates (LB media). Incubate 24h to form mature biofilm.

  • Wash: Gently aspirate media and wash 2x with PBS to remove planktonic cells.

  • Treatment:

    • Arm A (Bi-EDTA): Add serial dilutions (e.g., 10 mM down to 0.1 mM). Hypothesis: Disruption of EPS matrix.

    • Arm B (DFO): Add serial dilutions (e.g., 500 µM down to 10 µM). Hypothesis: Minimal disruption of mature biofilm, but inhibition of further growth.

  • Staining: After 24h treatment, wash, stain with 0.1% Crystal Violet (15 min), solubilize with 30% Acetic Acid, and read OD₅₉₀.

Performance Analysis & Interpretation

ParameterBi-EDTA PerformanceDFO Performance
Biofilm Prevention Moderate. Prevents adhesion via surface charge alteration.High. Iron starvation prevents the transition to sessile growth.
Biofilm Eradication Superior. EDTA disrupts the Ca²⁺/Mg²⁺ cross-bridges in the EPS matrix; Bi³⁺ kills persister cells.Low. DFO cannot easily penetrate or degrade the EPS matrix of a mature biofilm.
Antibiotic Synergy High. Synergistic with Tobramycin/Ciprofloxacin by opening membrane pores.Variable. Synergistic with some antibiotics; antagonistic if the bacteria express siderophore receptors.
Toxicity Scope Broad-spectrum toxicity to bacteria; low mammalian toxicity (Bi is poorly absorbed).Specific toxicity to iron-dependent organisms; safe in mammals (FDA approved).

Expert Insight: When designing experiments, choose Bi-EDTA if your goal is to physically destabilize the biofilm matrix or potentiate other antibiotics against Gram-negative bacteria (specifically Pseudomonas). Choose DFO if you are investigating the role of iron metabolism in virulence or attempting to induce metabolic stress. DFO is rarely effective as a standalone biofilm eradicator but is excellent as a preventative adjuvant.

References

  • Domenico, P., et al. (1997). "Surface antigen exposure by bismuth dimercaprol suppression of Klebsiella pneumoniae capsular polysaccharide." Infection and Immunity. Link

  • Banin, E., et al. (2006). "Chelator-Induced Dispersal and Killing of Pseudomonas aeruginosa Biofilms." Applied and Environmental Microbiology. Link

  • Moreau-Marquis, S., et al. (2009). "The Pseudomonas aeruginosa biofilm matrix."[1][2] Structure and Function. Link

  • Temel, A., & Aksoyalp, Z. S. (2024).[3] "A Preliminary Study on the Effect of Deferoxamine on the Disruption of Bacterial Biofilms and Antimicrobial Resistance." Turkish Journal of Pharmaceutical Sciences. Link

  • Kontoghiorghes, G. J., et al. (2004). "Chelators in iron detoxification." Expert Opinion on Drug Safety. Link

Sources

Safety Operating Guide

Bismuthsodiumethylenediaminetetraacetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Bismuth Sodium Ethylenediaminetetraacetate (Bi-EDTA) Disposal and Decomplexation

Executive Summary & Safety Briefing

Bismuth sodium ethylenediaminetetraacetate (CAS: 12558-49-5), commonly referred to as Bismuth Sodium EDTA, is an organometallic compound frequently utilized in drug development, materials science, and industrial catalysis[1]. While bismuth is generally considered one of the less toxic heavy metals, its chelation with ethylenediaminetetraacetic acid (EDTA) introduces a critical environmental and logistical hazard known as the "Trojan Horse" effect[2][3].

Because EDTA is a highly stable, hexadentate chelating agent, it effectively shields the heavy metal ion from standard wastewater treatment processes[4]. If disposed of down the drain, the Bi-EDTA complex will bypass standard alkaline precipitation, remaining highly mobile in the aqueous environment and potentially infiltrating groundwater[2][3]. Therefore, this compound must never be disposed of via the sanitary sewer without prior chemical deactivation[2].

Physicochemical Profiling & The Causality of Disposal Failure

To understand why standard disposal fails, one must look at the thermodynamics of the molecule. EDTA wraps around the


 ion, forming a complex with an exceptionally high stability constant. If you attempt to neutralize a Bi-EDTA waste solution by simply adding sodium hydroxide (

), no precipitation will occur. The formation constant (

) of the Bi-EDTA chelate is vastly superior to the solubility product (

) of Bismuth(III) hydroxide.

To safely dispose of this waste in-house, the protocol must be a two-stage process: Decomplexation (destroying the organic EDTA ligand) followed by Precipitation (isolating the free heavy metal)[5][6].

Primary Disposal Route: Institutional Waste Management (Logistical Plan)

For most laboratories, the safest, most compliant, and most cost-effective method of disposal is via a certified hazardous waste vendor[7].

  • Solid Waste (Powders & Crystals): Unused Bismuth Sodium EDTA or heavily contaminated labware (e.g., weigh boats, spatulas) must be kept in their original or chemically compatible containers[7]. Seal tightly, label as "Non-RCRA Pharmaceutical Waste / Heavy Metal Chelate," and route for high-temperature incineration[7].

  • Liquid Waste (Aqueous Solutions): Collect in dedicated, leak-proof carboys (e.g., HDPE). Crucial: Do not mix Bi-EDTA waste with strong oxidizing acids or unchelated transition metals, as transmetallation or uncontrolled exothermic reactions may occur[2][6].

Secondary Disposal Route: In-Laboratory Decomplexation (Operational Plan)

If your institutional Environmental Health and Safety (EHS) guidelines require the neutralization and volume reduction of heavy metal waste prior to vendor collection, you must utilize an Advanced Oxidation Process (AOP) to destroy the EDTA ring[5][6].

Step-by-Step Decomplexation & Precipitation Protocol: Caution: Perform all steps in a certified chemical fume hood while wearing appropriate PPE (lab coat, nitrile gloves, safety goggles).

  • Acidification: Transfer the Bi-EDTA aqueous waste to a large borosilicate reaction vessel. Slowly add dilute sulfuric acid (

    
    ) under continuous magnetic stirring until the solution reaches a pH of roughly 3.0[5][6].
    
  • Radical Generation (AOP): Add an oxidant such as Sodium Persulfate (

    
    ) to the solution. For optimal degradation of the chelate, a molar ratio of Persulfate to EDTA of at least 10:1 is recommended[5].
    
  • Activation & Digestion: Heat the solution to 60°C or expose it to UV irradiation to activate the persulfate, generating highly reactive sulfate radicals (

    
    ). Allow the reaction to proceed for 60–90 minutes[5]. These radicals will systematically cleave the acetate arms of the EDTA molecule, ultimately mineralizing it into smaller organic acids, 
    
    
    
    , and
    
    
    , thereby releasing the free
    
    
    ions[5][6].
  • Heavy Metal Precipitation: Once the EDTA is destroyed, slowly add 1M Sodium Hydroxide (

    
    ) or Sodium Sulfide (
    
    
    
    ) to the solution[8].
    • Hydroxide Route: Adjust pH to 8.5–10.0 to precipitate Bismuth(III) hydroxide (

      
      ).
      
    • Sulfide Route: Addition of

      
       will rapidly precipitate Bismuth(III) sulfide (
      
      
      
      ) due to its extremely low solubility[8].
  • Filtration: Pass the resulting suspension through a vacuum filtration setup using a fine glass microfiber filter[6].

  • Final Disposition: The solid retentate (bismuth precipitate) must be collected, dried, and disposed of as solid heavy metal waste[8]. The remaining aqueous filtrate, now stripped of both the heavy metal and the chelator, should be tested for residual bismuth. If compliant with local discharge limits, neutralize the pH to 7.0 and dispose of it via the sanitary sewer[8].

Quantitative Data Summary

ParameterValue / DescriptionSource
Chemical Name Bismuth Sodium Ethylenediaminetetraacetate[1]
CAS Number 12558-49-5[9]
Molecular Formula

[1]
Molecular Weight 520.18 g/mol [1]
Primary Environmental Risk High mobility of chelated heavy metals in groundwater[2][3]
Recommended AOP Catalytic Persulfate Oxidation or UV-Fenton[5][6]
Precipitation Target

(pH > 8.5) or

[8]

Workflow Visualization

BiEDTADisposal Start Bi-EDTA Waste Accumulation AOP Advanced Oxidation (e.g., Persulfate / UV-H2O2) Start->AOP Acidify (pH < 3) Decomplex EDTA Destruction (Bi3+ Released) AOP->Decomplex Oxidize Organics Precipitation Chemical Precipitation (pH Adjustment / Sulfide) Decomplex->Precipitation Add NaOH / Na2S Filtration Filtration / Centrifugation Precipitation->Filtration Isolate Solids SolidWaste Solid Waste (Bi2S3 / Bi(OH)3) To Incineration Filtration->SolidWaste Retentate LiquidWaste Aqueous Effluent (Neutralized, Metal-Free) To Drain/Sewer Filtration->LiquidWaste Filtrate (Test first)

Figure 1: Laboratory-scale decomplexation and precipitation workflow for Bi-EDTA waste.

References

  • Title : Bismuth Sodium Ethylenediaminetetraacetate | AMERICAN ELEMENTS ® Source : americanelements.com URL : 1

  • Title : Bismuth sodium ethylenediaminetetraacetate | 12558-49-5 - Sigma-Aldrich Source : sigmaaldrich.com URL : Link

  • Title : BISMUTH SODIUM ETHYLENEDIAMINETETRAACETATE | 12558-49-5 - ChemicalBook Source : chemicalbook.com URL : 9

  • Title : Proper Disposal of Bismuth Subsalicylate: A Guide for Laboratory Professionals Source : benchchem.com URL : 7

  • Title : Biodegradation of Metal-EDTA Complexes by an Enriched Microbial Population Source : nih.gov URL : 10

  • Title : PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS Source : epfl.ch URL : 8

  • Title : Radionuclide-Chelating Agent Complexes in Low-Level Radioactive Decontamination Waste Source : nrc.gov URL : 2

  • Title : How to Bind with Metals and Water: A New Study on EDTA Source : colorado.edu URL : 4

  • Title : EDTA: the chelating agent under environmental scrutiny Source : scispace.com URL : 3

  • Title : Effective removal of the heavy metal-organic complex Cu-EDTA from water by catalytic persulfate oxidation: Performance and mechanisms Source : researchgate.net URL : 5

  • Title : Recovery of heavy metal complexes from wastewaters: A critical review of mechanisms and technologies Source : gdut.edu.cn URL : 6

Sources

Personal Protective Equipment (PPE) & Handling Guide: Bismuth Sodium Ethylenediaminetetraacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Bismuth Sodium Ethylenediaminetetraacetate (Bi-Na-EDTA) presents a dual-hazard profile: the heavy metal toxicity associated with Bismuth and the chelation/irritation potential of EDTA. While Bismuth is pharmacologically distinct from more toxic heavy metals like lead or mercury, it is not benign . Inhalation of dust and chronic dermal exposure can lead to bismuth accumulation and chelator-induced dermatitis.

Immediate Action Required:

  • Primary Route of Entry: Inhalation (dust) and Ingestion.[1]

  • Critical Control: All powder handling must occur within a certified chemical fume hood.

  • Waste Status: Heavy Metal Waste . Under no circumstances should this compound enter the municipal water system.

Risk Assessment & Mechanism of Action

To select the correct PPE, one must understand the underlying mechanism of injury. We do not simply "wear gear"; we deploy barriers against specific molecular interactions.

The Bismuth Factor (Heavy Metal Accumulation)

Unlike organic solvents that evaporate, Bismuth salts persist. Chronic exposure to Bismuth dust can lead to bismuthia , characterized by a blue-black line on the gums and neurotoxic symptoms (confusion, myoclonus) [1]. While Bi-Na-EDTA is often used for its stability, the bismuth ion (


) remains a heavy metal target for biological accumulation.
The EDTA Factor (Chelation & Irritation)

EDTA is a potent scavenger of divalent cations (


, 

).
  • Dermal Risk: EDTA strips calcium from the skin barrier, increasing permeability and causing irritation or "chelator dermatitis."

  • Systemic Risk: If absorbed significantly, EDTA can disrupt electrolyte balance (hypocalcemia) [2].

Critical PPE Matrix

The following recommendations are based on permeation data for EDTA salts and particulate exclusion standards for heavy metal oxides.

Hand Protection: The Case for Nitrile

Recommendation: 100% Nitrile Gloves (Minimum 0.11 mm / 4-5 mil thickness).

  • Scientific Rationale: Natural Rubber Latex is permeable to many ionic solutions over time and carries an allergy risk. Nitrile offers superior resistance to the ionic transport of EDTA solutions.

  • Protocol: Change gloves immediately upon visible contamination or every 60 minutes during continuous handling.

Glove Compatibility Data (Based on EDTA 17-37% solutions) [3]:

Glove MaterialThickness (mm)Breakthrough Time (min)Rating
Nitrile 0.11 > 480 Excellent
Neoprene0.13> 480Excellent
Latex (Natural Rubber)0.12> 60Good/Fair
VinylN/A< 10Poor (Do Not Use)
Respiratory & Ocular Protection[1][2][3][4]
Hazard StateRecommended EquipmentPerformance Standard
Solid (Powder) N95/P95 Respirator (if outside hood) Chemical Fume Hood (Primary)NIOSH N95 / EN 149 FFP2
Aqueous Solution Safety Glasses w/ Side ShieldsANSI Z87.1 / EN 166
Aerosol/Mist Indirect Vent Goggles + Face ShieldANSI Z87.1 (Splash Rated)

Operational Workflow: From Storage to Solution[5]

This protocol is designed to be self-validating. If you detect powder residue on the benchtop outside the hood, the protocol has failed.

Phase A: Weighing & Transfer (High Risk: Dust)
  • Static Control: Bi-Na-EDTA powder is hygroscopic and prone to static cling. Use an anti-static gun or ionizer if available to prevent "powder jump."

  • Engineering Control: Place the balance inside the chemical fume hood. If this is impossible, use a tare vessel with a sealable lid. Tare the vessel, move to the hood, add powder, seal, and return to the balance.

  • Technique: Use a disposable anti-static weighing boat. Do not use weighing paper, as creases trap bismuth dust.

Phase B: Solubilization (Medium Risk: Splash)
  • Solvent Addition: Add water/buffer slowly to the powder. Adding powder to liquid can cause a "puff" of aerosolized bismuth.

  • Agitation: Use a magnetic stir bar. Avoid vigorous shaking which creates foam and aerosols.

  • pH Adjustment: Bi-Na-EDTA stability is pH-dependent. If adjusting pH with acids/bases, wear splash goggles , as the chelation heat of reaction can be mildly exothermic.

Visualized Safety Logic (Decision Tree)

The following diagram illustrates the decision-making process for handling Bi-Na-EDTA, ensuring no step is overlooked.

BiNaEDTA_Safety Start Start: Handling Bi-Na-EDTA StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid High Dust Risk Liquid Aqueous Solution StateCheck->Liquid Splash Risk Engineering Engineering Control: Chemical Fume Hood REQUIRED Solid->Engineering PPE_Liquid PPE: Nitrile Gloves + Safety Glasses (Splash Goggles if mixing) Liquid->PPE_Liquid PPE_Solid PPE: Nitrile Gloves + Lab Coat + N95 (if hood unavailable) Engineering->PPE_Solid Action Perform Experiment PPE_Solid->Action PPE_Liquid->Action Disposal Disposal: HEAVY METAL WASTE STREAM (Do NOT flush) Action->Disposal Post-Procedure

Figure 1: Operational safety decision tree for Bismuth Sodium EDTA, prioritizing engineering controls for solids and waste segregation.

Emergency & Disposal Protocols

Spill Management
  • Dry Spill: Do not dry sweep. This aerosolizes bismuth particles.

    • Protocol: Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a hazardous waste bag.

  • Wet Spill: Absorb with inert material (vermiculite or chem-pads).

    • Protocol: Wipe area with soap and water 3x to remove residual chelator, which can make surfaces slippery.

Waste Disposal (Crucial)

Bismuth is a heavy metal. Even though it is less toxic than Lead, it is regulated in many jurisdictions under heavy metal discharge limits.

  • Segregation: Collect in a container labeled "Aqueous Waste - Heavy Metals (Bismuth)."

  • Prohibition: NEVER pour Bi-Na-EDTA solutions down the lab sink. EDTA interferes with wastewater treatment plants by mobilizing other heavy metals in the sludge [4].

References

  • Slikkerveer, A., & de Wolff, F. A. (1989). Pharmacokinetics and toxicity of bismuth compounds. Med Toxicology, 4(5), 303-323.

  • Flora, S. J. S., & Pachauri, V. (2010). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health, 7(7), 2745–2788.

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide: Nitrile vs. Latex for EDTA.

  • O'Connor, D. R. (2002). Report of the Walkerton Inquiry: The Effects of Chelating Agents in Wastewater. Ontario Ministry of the Attorney General.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.